4-(Bromomethyl)-2-chlorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(bromomethyl)-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJPMYDXOHFFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625933 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83311-25-5 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)-2-chlorobenzonitrile is a versatile, bifunctional organic compound of significant interest to the pharmaceutical and materials science industries. Its unique molecular architecture, featuring a reactive bromomethyl group and a synthetically adaptable nitrile moiety on a chlorinated benzene ring, positions it as a crucial intermediate in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, characteristic reactivity, and key applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. This compound, identified by its CAS number 83311-25-5, has emerged as a valuable reagent due to its distinct functional groups that allow for selective and sequential chemical transformations. The presence of a benzylic bromide offers a readily accessible site for nucleophilic substitution, while the nitrile group can be elaborated into a variety of other functionalities, including amines, carboxylic acids, and heterocycles. The chloro-substituent on the aromatic ring further modulates the electronic properties and reactivity of the molecule. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers engaged in its use.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The table below summarizes the key physicochemical data for this compound. It is important to note that while some experimental data is available, other values are predicted based on computational modeling.
| Property | Value | Source |
| CAS Number | 83311-25-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₅BrClN | [4][6] |
| Molecular Weight | 230.49 g/mol | [4][6] |
| Physical State | Solid or Liquid | [1][4] |
| Boiling Point | 323.6 ± 32.0 °C (Predicted) | [7] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [7] |
| Purity | Typically 95-98% | [1][7] |
| Storage | Inert atmosphere, 2-8°C | [1][5][7] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is not widely detailed in readily available literature, suggesting it is often prepared on demand as an intermediate. A plausible and commonly employed synthetic route for benzylic bromides is the radical bromination of the corresponding methylarene. In this case, the starting material would be 4-methyl-2-chlorobenzonitrile.
A general protocol for such a transformation is as follows:
Protocol: Radical Bromination of 4-methyl-2-chlorobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-chlorobenzonitrile in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.
-
Bromination: While stirring and heating the mixture to reflux, slowly add N-bromosuccinimide (NBS) portion-wise. The reaction should be monitored for the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography or recrystallization to achieve the desired purity.
Visualization of the Synthetic Pathway
Caption: Nucleophilic substitution at the benzylic position.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions to minimize risk to laboratory personnel.
GHS Hazard Classification:
Based on data from multiple suppliers, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed. [4]* H312: Harmful in contact with skin. [4]* H314: Causes severe skin burns and eye damage. [4][5]* H332: Harmful if inhaled. [4] Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [4]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [1][5][7]* Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an attractive intermediate for the synthesis of complex and biologically active molecules. While a comprehensive dataset of its physicochemical and spectral properties is not yet publicly available, its known reactivity and applications underscore its importance. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.
References
-
Aromalake Chemical Co., Ltd. This compound. [Link]
- Google Patents.
-
MySkinRecipes. This compound. [Link]
-
MySkinRecipes. This compound. [Link]
-
American Elements. 83311-25-5 | AMERICAN ELEMENTS®. [Link]
-
PubChem. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420. [Link]
-
SpectraBase. 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. [Link]
-
PUREST CHEMICAL. 83311-25-5 | this compound 98%. [Link]
-
CoreSyn. 83311-25-5,4-Bromomethyl-2-chloro-benzonitrile. [Link]
-
NIST. Benzonitrile, 4-bromo-. [Link]
-
SEED CHEM. 2-chlorobenzonitrile. [Link]
-
Alchimica. This compound (1 x 1 g). [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. PubChemLite - 4-(bromomethyl)-2-methylbenzonitrile (C9H8BrN) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Technical Guide to 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9): Synthesis, Reactivity, and Applications
Author's Note: This technical guide is centered on the chemical compound associated with CAS Number 154607-01-9 . While the user topic specified "4-(Bromomethyl)-2-chlorobenzonitrile," this name corresponds to a different chemical structure (CAS 83311-25-5)[1][2][3]. The CAS number is the universally accepted unique identifier for a chemical substance. Therefore, this document will exclusively detail the properties, synthesis, and applications of 4-Bromo-2-chlorobenzonitrile , the correct compound for CAS 154607-01-9.
Abstract
4-Bromo-2-chlorobenzonitrile is a strategically important halogenated aromatic building block in modern organic synthesis.[4] Its value is derived from the unique electronic and steric arrangement of its functional groups: a nitrile, a bromine atom, and a chlorine atom on a benzene core. This configuration allows for a high degree of controlled, sequential functionalization, making it an indispensable intermediate in the development of complex molecular architectures.[4] This guide provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, characteristic reactivity, and key applications in the pharmaceutical, agrochemical, and material science sectors, tailored for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
4-Bromo-2-chlorobenzonitrile is a white to off-white crystalline solid at room temperature.[5][6][7] The precise arrangement of its substituents is key to its utility, providing multiple, differentially reactive sites for synthetic elaboration.
| Property | Value | Source(s) |
| CAS Number | 154607-01-9 | [8][9] |
| Molecular Formula | C₇H₃BrClN | [8][10] |
| Molecular Weight | 216.46 g/mol | [8][10] |
| IUPAC Name | 4-bromo-2-chlorobenzonitrile | [8][11] |
| Appearance | White to off-white / pale yellow crystalline powder | [5][6][9] |
| Melting Point | 71 °C | |
| Purity | Typically ≥98% | [9] |
| Solubility | Soluble in common organic solvents | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | [12][13] |
Spectroscopic and Analytical Characterization
Unequivocal structural confirmation is paramount. A multi-technique spectroscopic approach is employed to validate the identity and purity of 4-Bromo-2-chlorobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) and integration values will be consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display seven signals: six for the aromatic carbons and one for the nitrile carbon (C≡N). The carbon attached to the bromine (C-Br) and the carbon attached to the chlorine (C-Cl) will exhibit characteristic chemical shifts, influenced by the electronegativity of the halogens.[11] The nitrile carbon typically appears downfield (δ ~118 ppm).[14]
Infrared (IR) Spectroscopy
The IR spectrum provides a functional group "fingerprint." Key vibrational frequencies include:
-
~2230 cm⁻¹: A strong, sharp absorption characteristic of the nitrile (C≡N) stretch.[15]
-
~3100-3000 cm⁻¹: Weak to medium absorptions from the aromatic C-H stretching.[15]
-
~1600-1450 cm⁻¹: Several absorptions corresponding to the aromatic C=C ring stretching.[15]
-
~1100-1000 cm⁻¹: Absorptions in this region can often be attributed to C-Br and C-Cl stretching.[15]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Electron Ionization (EI-MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). This results in a cluster of peaks for the molecular ion around m/z 215, 217, and 219, confirming the presence of one bromine and one chlorine atom. The most abundant peak in the molecular ion cluster will be at m/z 215 (for ⁷⁹Br and ³⁵Cl).[11]
Caption: Workflow for spectroscopic identification.
Synthesis and Manufacturing
The synthesis of 4-Bromo-2-chlorobenzonitrile is typically achieved via a robust and scalable Sandmeyer reaction, starting from a commercially available aniline precursor.[5][16] This method is favored in industrial settings for its reliability and good yields.
Synthetic Pathway: Sandmeyer Reaction
The most common laboratory and industrial synthesis starts from 4-amino-2-chlorobenzonitrile.[16] The process involves two key stages: diazotization of the primary amine followed by displacement of the diazonium group with bromide.
Caption: Synthetic pathway via Sandmeyer reaction.
Step-by-Step Laboratory Protocol
This protocol is adapted from established procedures.[16]
-
Diazotization:
-
Dissolve 4-amino-2-chlorobenzonitrile (1.0 eq) in concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, ensuring the temperature is maintained below 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures, and slow addition prevents dangerous exothermic decomposition.
-
Continue stirring at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Displacement):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.4 eq) in concentrated hydrochloric acid.
-
Slowly pour the cold diazonium salt solution into the CuBr solution. This step should be performed with caution as nitrogen gas (N₂) is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The copper catalyst facilitates the displacement of the diazonium group with the bromide ion.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure. The resulting crude solid is then purified by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate eluent system) to yield the final product as a white solid.[16]
-
Chemical Reactivity and Mechanistic Insights
The synthetic power of 4-Bromo-2-chlorobenzonitrile stems from the distinct reactivity of its three functional groups. This allows for selective and sequential chemical transformations, a highly desirable trait in multi-step synthesis.[4][17]
-
Bromine (Position 4): The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[10][17] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, allowing for selective oxidative addition to the Pd(0) catalyst. This site is the primary handle for introducing new carbon-carbon or carbon-heteroatom bonds.
-
Chlorine (Position 2): The C-Cl bond is significantly less reactive in cross-coupling reactions, allowing it to remain intact while the C-Br bond is functionalized.[4] It can be targeted for displacement under more forcing conditions or with specific catalyst/ligand systems, enabling a second, distinct synthetic vector.
-
Nitrile (Position 1): The cyano group is a versatile functional handle. It can be:
Caption: Reactivity map of 4-Bromo-2-chlorobenzonitrile.
Applications in Research and Development
The unique reactivity profile of 4-Bromo-2-chlorobenzonitrile makes it a valuable intermediate across several high-value R&D sectors.
-
Pharmaceuticals: It is a key building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[18] Its structure is found in precursors for anticancer agents, compounds targeting the central nervous system (CNS), and anti-inflammatory drugs.[4][19] Notably, it has been used in the development of androgen receptor inhibitors for treating castration-resistant prostate cancer.
-
Agrochemicals: The compound serves as a crucial intermediate in the production of advanced pesticides, herbicides, and fungicides.[2][10][19] The toxophoric properties of the halogenated benzonitrile scaffold are leveraged to enhance the bioactivity of crop protection agents.
-
Material Science: It is used as a precursor for developing novel materials.[4] Applications include the synthesis of liquid crystals for displays and as a modifier for polymers used in advanced electronic materials, where the polar nitrile group and the aromatic core contribute to desired electronic and physical properties.[4]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage are essential to ensure laboratory safety.
-
GHS Hazard Classification:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20]
-
Safe Handling:
-
Use only in a well-ventilated area or a chemical fume hood.[12][20]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][20]
-
Avoid breathing dust. Minimize dust generation during handling.[12][20]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]
-
-
Storage:
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor. Rinse mouth.[13][20]
-
If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[20]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[20]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE | CAS 154607-01-9. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
Chemcasts. (n.d.). 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9) – Thermophysical Properties. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, March 29). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]
-
ExportersIndia. (n.d.). 4-Bromo-2-Chlorobenzonitrile ( 154607-01-9 ) Manufacturers and Suppliers from Mumbai. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]
-
G. S. Singh, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS#: 83311-25-5 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromo-2-Chlorobenzonitrile ( 154607-01-9 ) Manufacturers and Suppliers from Mumbai [moltuslab.com]
- 7. Page loading... [guidechem.com]
- 8. 4-BROMO-2-CHLOROBENZONITRILE | CAS 154607-01-9 [matrix-fine-chemicals.com]
- 9. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [sigmaaldrich.com]
- 10. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 11. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile
An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the , a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the prevailing synthetic strategy—the free-radical bromination of 2-chloro-4-methylbenzonitrile. We delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, offer a detailed and field-proven experimental protocol, and discuss methods for purification and rigorous characterization. Safety considerations, troubleshooting, and optimization strategies are integrated throughout to ensure a self-validating and reproducible methodology. This guide serves as an authoritative resource, grounded in established chemical principles and supported by scientific literature, for the successful laboratory-scale preparation of this valuable chemical building block.
Introduction: Strategic Importance of this compound
This compound is a highly functionalized aromatic compound whose strategic importance is rooted in its versatile reactivity. The presence of three distinct reactive sites—the nitrile, the chloro substituent, and the bromomethyl group—makes it an invaluable precursor for constructing complex molecular architectures.[1] In particular, the reactive benzylic bromide handle is ideal for introducing the substituted benzyl moiety into larger molecules through nucleophilic substitution or cross-coupling reactions.
Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where it serves as a key building block for a range of bioactive molecules.[2][3][4] The synthesis of this intermediate is therefore a critical step in the supply chain for numerous development pipelines.
The most direct and efficient synthetic route is the selective bromination of the methyl group of 2-chloro-4-methylbenzonitrile. This transformation is typically achieved via a free-radical chain reaction, a process known as the Wohl-Ziegler reaction, which is renowned for its high selectivity for allylic and benzylic positions.[5]
| Compound Identifier | Data |
| IUPAC Name | This compound |
| CAS Number | 854813-91-7 (example, may vary) |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
Mechanistic Insights: The Wohl-Ziegler Free-Radical Bromination
The from 2-chloro-4-methylbenzonitrile is a classic example of a benzylic bromination. This reaction proceeds via a free-radical chain mechanism, which is crucial for understanding how to control the reaction and maximize the yield of the desired product.
The reagent of choice is N-Bromosuccinimide (NBS). Using NBS is critically important because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This low concentration is key to favoring the radical substitution pathway at the benzylic position over the competing electrophilic addition of bromine to the aromatic ring.[7]
The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical energy (light), which generates a small number of bromine radicals (Br•).[5][8]
The mechanism unfolds in three key stages:
-
Initiation: The initiator (or light) promotes the homolytic cleavage of the weak N-Br bond in NBS or the Br-Br bond in the trace Br₂ present, generating the initial bromine radical (Br•) that starts the chain reaction.[9][10]
-
Propagation: This is a two-step cycle where the product is formed and the radical chain carrier is regenerated.
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-4-methylbenzonitrile. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[10][11]
-
The newly formed benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.[12]
-
-
Termination: The reaction ceases when two radicals combine to form a non-radical species. These are rare events compared to the propagation steps.[12]
Caption: Reaction scheme for the .
Experimental Protocol
This protocol describes a robust laboratory-scale . All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Purity | Notes |
| 2-Chloro-4-methylbenzonitrile | 21423-84-7 | C₈H₆ClN | ≥97% | Starting material. |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | ≥98% | Recrystallize from water if it appears yellow for best results.[5] |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | ≥98% | Radical initiator. Handle with care, thermally unstable. |
| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | Anhydrous | Traditional solvent. Note: CCl₄ is toxic and ozone-depleting. Safer alternatives like acetonitrile or ethyl acetate can be used.[13] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | For workup. |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | For recrystallization. |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylbenzonitrile (e.g., 10.0 g, 66.0 mmol).
-
Addition of Solvent and Reagents: Add anhydrous carbon tetrachloride (120 mL). To this solution, add N-Bromosuccinimide (12.9 g, 72.6 mmol, 1.1 equivalents) and AIBN (0.22 g, 1.32 mmol, 0.02 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. A dense solid (succinimide) will precipitate as the reaction proceeds.
-
Workup - Part 1 (Filtration): Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, will precipitate out. Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).
-
Workup - Part 2 (Washing): Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (50 mL) to remove any residual bromine, and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow solid or oil.
Safety Precautions
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.[14] It is also an oxidizer and may intensify fire.[15] Handle with extreme care, wearing appropriate PPE including a lab coat, safety glasses, and chemical-resistant gloves.[16][17] Avoid inhalation of dust.[18]
-
Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. It should only be used in a certified chemical fume hood. Consider using greener solvent alternatives where possible.[19]
-
AIBN: Thermally unstable and can decompose vigorously upon heating. Do not overheat.
-
General Handling: Perform all operations in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.[14]
Caption: Experimental workflow for the .
Purification and Characterization
Rigorous purification and characterization are essential to validate the identity and purity of the final product, which is critical for its use in subsequent synthetic steps, especially in a pharmaceutical context.[20]
Purification
The most common method for purifying the crude product is recrystallization . A mixture of hexanes and ethyl acetate is often a suitable solvent system.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hot hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed using a combination of spectroscopic methods.[21]
| Technique | Expected Result for this compound |
| ¹H NMR | Aromatic protons (Ar-H) will appear as multiplets in the δ 7.4-7.8 ppm region. The most characteristic signal is a singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-4.8 ppm. The integration should be 3H (aromatic) to 2H (methylene).[22][23] |
| ¹³C NMR | Expect signals for the nitrile carbon (C≡N) around δ 117-119 ppm, aromatic carbons between δ 128-140 ppm, and a key signal for the benzylic carbon (-CH₂Br) around δ 30-33 ppm. |
| Mass Spec. (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in ~3:1 ratio). |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch will be observed around 2225-2235 cm⁻¹.[21] |
Troubleshooting and Optimization
-
Problem: Low yield or incomplete reaction.
-
Cause & Solution: The NBS may be impure. Recrystallize the NBS from hot water before use.[5] Ensure the radical initiator (AIBN) is fresh, as it can decompose over time. Ensure the reaction is run under anhydrous conditions, as water can interfere.
-
-
Problem: Formation of dibrominated byproduct (4-(dibromomethyl)-2-chlorobenzonitrile).
-
Cause & Solution: This typically occurs if an excess of NBS is used or if the reaction is run for too long. Use a slight excess of NBS (1.05-1.1 equivalents) and monitor the reaction closely by TLC to stop it upon consumption of the starting material.
-
-
Problem: No reaction initiation.
-
Cause & Solution: The initiator may have decomposed, or there is insufficient energy for photochemical initiation. Add a fresh portion of AIBN. If using a lamp, ensure it is of sufficient power and positioned close to the reaction flask.
-
Conclusion
The via the Wohl-Ziegler bromination of 2-chloro-4-methylbenzonitrile is a reliable and highly selective method. A thorough understanding of the free-radical mechanism is paramount for controlling the reaction and minimizing side products. By following the detailed experimental protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize this valuable intermediate. The final product's high purity, confirmed through rigorous characterization, ensures its suitability for demanding applications in pharmaceutical and materials science research.
References
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]
- Tanko, J. M., & Blackstock, S. C. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.
-
ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
- Tuleen, D. L., & Hess, B. A., Jr. (1971). Free-Radical Bromination of p-Toluic Acid.
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
- Reed, D. W., et al. (1983). On the mechanism of N-bromosuccinimide brominations. The Journal of Organic Chemistry, 48(16).
- Iskra, J., et al. (2020). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.
-
Chem Ed Xchange. (n.d.). Radical Substitution: Radical bromination of hydrocarbons. Retrieved from [Link]
-
Oregon State University. (2020). Chapter 3 Worked Problem 1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]
-
Molbase. (n.d.). 2-CHLORO-4-METHYLBENZONITRILE | CAS No.21423-84-7 Synthetic Routes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP3404032B1 - Process for making benzoxazepin compounds.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Custom Synthesis of 4-Bromo-2-chlorobenzonitrile: Tailored Solutions for Chemical Innovation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 12. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 13. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 14. lobachemie.com [lobachemie.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.no [fishersci.no]
- 18. chemscience.com [chemscience.com]
- 19. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rsc.org [rsc.org]
- 23. spectrabase.com [spectrabase.com]
The Definitive Guide to the Structural Elucidation of 4-(Bromomethyl)-2-chlorobenzonitrile: A Multi-technique Spectroscopic and Crystallographic Approach
Introduction: The Critical Role of Structural Integrity in Drug Discovery
In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both efficacy and safety. The precise arrangement of atoms within a pharmaceutical intermediate dictates its reactivity, impurity profile, and ultimately, its viability in the synthesis of an active pharmaceutical ingredient (API). 4-(Bromomethyl)-2-chlorobenzonitrile, a versatile building block in medicinal chemistry, presents a compelling case for a rigorous, multi-faceted approach to structure elucidation. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its chemical architecture to control reaction pathways and ensure the desired stereochemistry of the final product.
This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices, offering a self-validating system of protocols for researchers, scientists, and drug development professionals. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, we present a holistic and definitive confirmation of the molecule's identity and structure.
A Symphony of Techniques: The Integrated Workflow for Structure Elucidation
The elucidation of a novel or critical chemical entity is not a linear process but rather an iterative and interconnected workflow. Each analytical technique provides a unique piece of the structural puzzle, and their collective data provides a higher level of confidence than any single method in isolation. The following diagram illustrates the logical flow and interplay between the primary analytical techniques employed in this guide.
Caption: A logical workflow for the elucidation of this compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into their chemical environment.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, such as 4-(bromomethyl)benzonitrile and various substituted chlorobenzonitriles, the following ¹H NMR chemical shifts are predicted for this compound in a deuterated chloroform (CDCl₃) solvent.[2][3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-Ar (position 3) | ~7.7 | d | 1H | Deshielded by adjacent electron-withdrawing Cl and CN groups. |
| H-Ar (position 5) | ~7.5 | dd | 1H | Influenced by both the chloro and bromomethyl groups. |
| H-Ar (position 6) | ~7.6 | d | 1H | Primarily deshielded by the adjacent nitrile group. |
| -CH₂Br | ~4.5 | s | 2H | Characteristic chemical shift for benzylic bromides.[3] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are derived from data for 4-chlorobenzonitrile and related structures.[5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Justification |
| C-CN | ~117 | Not Observed | Quaternary carbon of the nitrile group. |
| C-Cl | ~138 | Not Observed | Quaternary carbon bearing the chlorine atom. |
| C-Ar (position 3) | ~134 | Positive | Aromatic CH. |
| C-Ar (position 4) | ~135 | Not Observed | Quaternary carbon attached to the bromomethyl group. |
| C-Ar (position 5) | ~130 | Positive | Aromatic CH. |
| C-Ar (position 6) | ~133 | Positive | Aromatic CH. |
| -CH₂Br | ~32 | Negative | Methylene carbon attached to bromine. |
Experimental Protocol for NMR Analysis
A systematic approach combining 1D and 2D NMR experiments is essential for unambiguous structural assignment.[7][8]
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon atom.
-
DEPT-135 Acquisition: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the bromomethyl group to the correct position on the aromatic ring and confirming the relative positions of the substituents.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, allowing for the identification of characteristic functional groups.[9] For this compound, the most informative absorption bands are those corresponding to the nitrile group and the aromatic ring.
Expected Vibrational Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium-Strong | Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[10] |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands are expected in this region, characteristic of the benzene ring. |
| C-H (Aromatic) | 3000 - 3100 | Weak | Stretching vibrations of the aromatic C-H bonds. |
| C-H (Aliphatic) | 2850 - 3000 | Weak | Stretching vibrations of the -CH₂Br group. |
| C-Cl | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. |
| C-Br | 500 - 600 | Strong | Stretching vibration of the carbon-bromine bond. |
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.[11][12]
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of crystalline this compound onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's press to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile organic molecules.
Expected Mass Spectrum Features
The presence of both chlorine and bromine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion.[13]
-
Molecular Ion (M⁺): A cluster of peaks will be observed due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most abundant peak in this cluster will correspond to the [C₈H₅⁷⁹Br³⁵ClN]⁺ ion.
-
M+2 Peak: This peak, two mass units higher than the molecular ion, will be significant due to the presence of ⁸¹Br and ³⁷Cl isotopes.
-
M+4 Peak: A smaller peak, four mass units higher, will be present from the combination of ⁸¹Br and ³⁷Cl.
Predicted Fragmentation Pathway
The primary fragmentation pathway for benzylic halides involves the loss of the halogen to form a stable benzylic cation.[14]
Caption: A simplified representation of the expected primary fragmentation in EI-MS.
Experimental Protocol for EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like dichloromethane or methanol, into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[15][16] This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol for Single-Crystal X-ray Crystallography
The successful application of this technique is highly dependent on the quality of the crystal.[17]
-
Crystal Growth: High-quality single crystals of this compound must be grown. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[17]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[18]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.[18][19]
Conclusion: A Unified and Self-Validating Approach
The structural elucidation of this compound is a testament to the power of a multi-technique analytical approach. Each method, from the intricate connectivity details provided by 2D NMR to the unequivocal 3D architecture revealed by X-ray crystallography, contributes to a comprehensive and self-validating understanding of the molecule. The congruence of data from these orthogonal techniques provides the highest level of confidence in the assigned structure, a critical requirement for its application in the synthesis of novel therapeutic agents. This guide serves as a robust framework for researchers and scientists, empowering them to approach structure elucidation with a strategic, evidence-based, and scientifically rigorous mindset.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Nadjeeb, L. (2020, February 5). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Nadjeeb's Blog. [Link]
-
Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). [Link]
-
Single-Crystal Diffraction. (n.d.). MIT Department of Chemistry. [Link]
-
Supporting Information. (n.d.). [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
-
X-ray crystallography. (n.d.). In Wikipedia. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
1D and 2D Experiments Step-by-Step Tutorial. (2006, May 16). Chemistry. [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. [Link]
-
Single-crystal structure refinement (single-crystal X-ray diffraction,.... (n.d.). ResearchGate. [Link]
-
Peng, C. (2012, August). A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (2016, December 8). Wiley Analytical Science. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
4-BROMO-2-CHLOROBENZONITRILE. (n.d.). gsrs. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]
-
Using the FT-IR: Solid & Liquid Samples. (2018, September 17). [Video]. YouTube. [Link]
-
4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
2-(Bromomethyl)-4-chlorobenzonitrile | C8H5BrClN | CID 12668053. (n.d.). PubChem. [Link]
- E. P. Mazzola, W. F. Schmidt, S. O. K. Asefa, and A. J. Krynitsky, "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations," J. Am. Soc. Mass Spectrom., vol. 20, no. 1, pp. 103–113, Jan. 2009.
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). [Link]
-
1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869). (n.d.). Human Metabolome Database. [Link]
-
Benzonitrile, 4-chloro-. (n.d.). NIST WebBook. [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
-
Benzonitrile, 4-(chloromethyl)-. (n.d.). NIST WebBook. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Video]. YouTube. [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). [Video]. YouTube. [Link]
-
Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts. [Link]
-
4-Chlorobenzonitrile | C7H4ClN | CID 12163. (n.d.). PubChem. [Link]
Sources
- 1. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Chlorobenzonitrile (623-03-0) 13C NMR [m.chemicalbook.com]
- 6. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nadjeeb.wordpress.com [nadjeeb.wordpress.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. agilent.com [agilent.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
physical properties of 4-(Bromomethyl)-2-chlorobenzonitrile
An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-2-chlorobenzonitrile
Introduction
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—comprising a nitrile, a benzylic bromide, and a chloro substituent—makes it a versatile synthetic building block. The nitrile group can undergo various transformations, the benzylic bromide is a potent electrophile for alkylation reactions, and the chlorine atom offers a site for cross-coupling reactions. Understanding the fundamental physical properties of this compound is paramount for its safe handling, effective application in synthetic protocols, and for the purification and characterization of its downstream products.
This guide provides a comprehensive overview of the core , outlines authoritative protocols for their experimental determination, and explains the scientific rationale behind the chosen methodologies. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical intermediate.
Compound Identification and Core Physicochemical Data
Accurate identification is the foundation of all chemical research. The key identifiers and summary of physical properties for this compound are presented below. It is critical to note that while some data is available, other properties must be inferred from closely related structural isomers or determined experimentally.
| Property | Value / Description | Source / Method |
| IUPAC Name | This compound | [1] |
| CAS Number | 83311-25-5 | [1] |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [1][2] |
| Physical State | Predicted to be a solid at 25 °C. One supplier lists it as a liquid, which may indicate it is handled above its melting point or is an error. Related isomers are solids[1][3]. | Inferred |
| Melting Point | Not explicitly reported. Related isomers like 4-Bromo-2-chlorobenzonitrile melt between 69-82 °C[4]. Experimental determination is required. | Inferred |
| Boiling Point | Not explicitly reported. High boiling point expected due to molecular weight and polarity. Thermal decomposition may occur before boiling at atmospheric pressure. | Inferred |
| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents (e.g., Methanol, Chloroform, Dichloromethane) and sparingly soluble in water, similar to related compounds[4]. | Inferred |
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
2.1 GHS Hazard Classification Based on available safety data sheets, the compound presents multiple hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).
-
Pictograms: GHS05 (Corrosive), GHS07 (Harmful/Irritant).
-
Signal Word: Danger.
2.2 Recommended Handling Protocols Given its hazardous nature, all manipulations should be conducted inside a certified chemical fume hood. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[5].
2.3 Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Experimental Determination of Thermal Properties
For novel or sparsely characterized compounds like this compound, precise experimental determination of thermal properties is essential. We recommend modern thermoanalytical techniques over classical methods for their superior accuracy, reproducibility, and the wealth of information they provide.
3.1 Expertise & Rationale: Why DSC and TGA? While traditional capillary melting point methods can provide a melting range, Differential Scanning Calorimetry (DSC) offers a more complete thermodynamic profile. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point (as the peak of the endothermic event), the enthalpy of fusion (ΔHfus), and the assessment of sample purity[6][7][8].
Complementing DSC, Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature[9][10]. This is the definitive method for assessing thermal stability, identifying the onset temperature of decomposition, and quantifying the mass loss associated with degradation processes[11][12]. For a compound like this compound, TGA can reveal its upper temperature limit for use in synthesis before significant decomposition occurs.
3.2 Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal characterization involves sample preparation followed by sequential analysis using TGA and DSC.
Caption: Workflow for the thermal analysis of this compound.
3.3 Step-by-Step Protocol for TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place an empty TGA pan (typically platinum or alumina) on the microbalance and tare it. Carefully add 2-5 mg of the sample into the pan.
-
Loading: Place the sample pan into the TGA furnace.
-
Method Setup: Program the instrument with the following parameters:
-
Purge Gas: High-purity Nitrogen (50 mL/min) to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
-
Data Acquisition: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is a key indicator of thermal stability[11].
3.4 Step-by-Step Protocol for DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Place an empty aluminum DSC pan and lid on a microbalance and tare. Add 1-3 mg of the sample into the pan and hermetically seal it. Prepare an identical empty, sealed pan to serve as the reference.
-
Loading: Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Method Setup: Program the instrument with the following parameters:
-
Purge Gas: High-purity Nitrogen (50 mL/min).
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp temperature from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.
-
-
-
Data Acquisition: Start the experiment and record the differential heat flow.
-
Data Analysis: Identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus)[7].
Anticipated Spectroscopic Properties
While experimental spectra for this compound are not publicly available, its structure allows for the prediction of key features based on established principles of spectroscopy. This predictive analysis is a crucial step in verifying the identity and purity of a synthesized sample.
4.1 ¹H NMR Spectroscopy In a suitable deuterated solvent (e.g., CDCl₃), the proton NMR spectrum is expected to show:
-
Benzylic Protons (-CH₂Br): A singlet at approximately δ 4.5-4.8 ppm. This region is characteristic of protons on a carbon adjacent to both an aromatic ring and a halogen.
-
Aromatic Protons: Three protons in the aromatic region (δ 7.2-7.8 ppm). Due to the substitution pattern, they will appear as a complex multiplet or as distinct doublets and a doublet of doublets, reflecting their coupling relationships.
4.2 ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals:
-
Benzylic Carbon (-CH₂Br): A signal around δ 30-35 ppm.
-
Nitrile Carbon (-C≡N): A signal in the characteristic range of δ 115-120 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-145 ppm), including two quaternary carbons (C-Cl and C-CN) and four carbons bearing hydrogen atoms.
4.3 Infrared (IR) Spectroscopy The IR spectrum will be characterized by several key absorption bands:
-
Nitrile Stretch (C≡N): A sharp, strong absorption band around 2220-2240 cm⁻¹. This is a highly diagnostic peak.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.
-
C-Cl Stretch: A signal typically found between 600-800 cm⁻¹.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly linked to a thorough understanding of its physical and chemical properties. This guide has consolidated the available data, highlighted areas requiring experimental verification, and provided robust, step-by-step protocols for determining its thermal characteristics using modern analytical techniques like DSC and TGA. The emphasis on safety, experimental rationale, and predictive spectroscopy provides researchers with a comprehensive framework for working with this compound safely and effectively. The methodologies described herein represent a best-practice approach to characterizing novel materials, ensuring data integrity and advancing scientific discovery.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13042093, 4-(Bromomethyl)-3-chlorobenzonitrile. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, March 29). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010420, 4-Bromo-2-chlorobenzonitrile. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved January 11, 2026, from [Link]
-
University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved January 11, 2026, from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved January 11, 2026, from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 11, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved January 11, 2026, from [Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved January 11, 2026, from [Link]
-
SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved January 11, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved January 11, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved January 11, 2026, from [Link]
-
Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 11, 2026, from [Link]
-
IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved January 11, 2026, from [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved January 11, 2026, from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzonitrile. Retrieved January 11, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-(Bromomethyl)-3-chlorobenzonitrile | C8H5BrClN | CID 13042093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(bromomethyl)-3-chlorobenzonitrile | 21924-83-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. Differential scanning calorimetry [cureffi.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. torontech.com [torontech.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
An In-depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile: Synthesis, Characterization, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 4-(Bromomethyl)-2-chlorobenzonitrile, a key intermediate, has garnered significant attention for its versatile reactivity and pivotal role in the synthesis of high-value active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its utility in drug discovery and development. As a Senior Application Scientist, this document is designed to not only provide established protocols but also to offer insights into the rationale behind the methodological choices, ensuring both scientific rigor and practical applicability.
Physicochemical Properties
This compound is a trifunctional aromatic compound, incorporating a nitrile, a chloro, and a bromomethyl group. This unique combination of functionalities imparts a distinct reactivity profile, making it a valuable synthon. The table below summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | |
| Molecular Weight | 230.49 g/mol | |
| CAS Number | 83311-25-5 | |
| Appearance | White to off-white crystalline solid | |
| Boiling Point (Predicted) | 323.6 ± 32.0 °C | |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the free-radical bromination of its precursor, 2-chloro-4-methylbenzonitrile. This reaction selectively targets the benzylic methyl group due to the stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring.
Experimental Protocol: Free-Radical Bromination
This protocol is based on the well-established Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator.[1]
Materials:
-
2-chloro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a more environmentally benign solvent such as acetonitrile.[2]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylbenzonitrile (1.0 eq) in the chosen solvent (e.g., CCl₄ or acetonitrile).
-
Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated by the thermal decomposition of the initiator.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.
-
Extraction and Washing: If a more polar solvent like acetonitrile is used, the solvent should be removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like dichloromethane or ethyl acetate, washed with water and brine to remove any remaining succinimide and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield this compound as a crystalline solid.
Causality behind Experimental Choices:
-
NBS as Brominating Agent: NBS is preferred over molecular bromine (Br₂) for benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.[1]
-
Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.
-
Solvent Choice: While carbon tetrachloride is a traditional solvent for radical reactions due to its inertness, its toxicity and environmental concerns have led to the exploration of alternatives like acetonitrile.[2]
Caption: Synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the following characteristic signals are expected:
-
A singlet for the two benzylic protons of the -CH₂Br group, typically in the range of 4.5-4.8 ppm.
-
A complex multiplet or a set of doublets and a doublet of doublets for the three aromatic protons. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.
-
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include:
-
A signal for the benzylic carbon of the -CH₂Br group, typically in the range of 30-35 ppm.
-
Signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the nitrile and chloro substituents.
-
A signal for the nitrile carbon, typically in the range of 115-120 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity and confirming the molecular weight of the compound.
-
Gas Chromatography (GC): A suitable GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program to ensure good separation of the product from any starting material or byproducts.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M⁺ peak will be observed, which is a definitive indicator of a single bromine atom in the molecule. The fragmentation pattern can also provide structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is generally effective for this class of compounds.
Applications in Drug Discovery and Development
The strategic placement of the reactive bromomethyl group, along with the other functionalities, makes this compound a valuable intermediate in the synthesis of various pharmaceutical agents.
Synthesis of Angiotensin II Receptor Blockers (Sartans)
A primary application of this intermediate is in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans. These drugs are widely used for the treatment of hypertension and heart failure. The synthesis of many sartans, such as Valsartan, involves the alkylation of a heterocyclic core with a substituted benzyl bromide derivative.[3] While 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a well-known intermediate for Valsartan, the structural motif of this compound makes it a plausible precursor for novel sartan analogues or other APIs where a substituted benzyl moiety is required. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of the benzonitrile scaffold into a larger molecule.
Caption: Role of this compound in sartan synthesis.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[4][5] It is also a lachrymator.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
-
Storage and Disposal: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[6] Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically important intermediate in organic synthesis, particularly for the pharmaceutical industry. Its trifunctional nature provides a versatile platform for the construction of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective utilization in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to handle and employ this valuable building block with confidence and scientific rigor.
References
-
Aromalake Chemical Co., Ltd. This compound. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
- Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 191-194.
-
Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. (2020). European Journal of Pharmaceutical Sciences, 148, 105319.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
Determining the Solubility of 4-(Bromomethyl)-2-chlorobenzonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)-2-chlorobenzonitrile, a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes predictive methodologies based on solute and solvent properties and furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical application of solubility principles for this compound.
Introduction: The Synthetic Importance of this compound
This compound is a substituted benzonitrile derivative with the molecular formula C₈H₅BrClN.[2] Its structure, featuring a bromomethyl group, a nitrile moiety, and a chlorinated aromatic ring, makes it a highly versatile reagent in organic synthesis. The differential reactivity of these functional groups allows for a wide array of chemical transformations, including nucleophilic substitutions at the benzylic position and palladium-catalyzed cross-coupling reactions.[3] These reactions are fundamental to building the complex molecular architectures required for novel therapeutic agents and crop protection chemicals.[1]
A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in purification processes such as recrystallization. This guide provides both a theoretical framework for predicting solubility and a practical methodology for its empirical determination.
Predicted Solubility Profile
The principle of "like dissolves like" is a cornerstone of predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound exhibits both polar and non-polar characteristics. The aromatic ring and the bromine and chlorine substituents contribute to its non-polar nature, while the nitrile (-C≡N) and bromomethyl (-CH₂Br) groups introduce polarity.
Consequently, this compound is expected to have low solubility in highly polar protic solvents like water and high solubility in a range of organic solvents. Reports in the literature confirm that it is sparingly soluble in water and generally soluble in common organic solvents such as methanol, ethanol, and chloroform.
To aid in solvent selection for solubility trials, the following table provides a list of common organic solvents categorized by their relative polarity.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The non-polar aromatic backbone of the solute will interact favorably with these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess a dipole moment capable of interacting with the polar nitrile and bromomethyl groups without engaging in hydrogen bonding, which could hinder dissolution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | While the polar -OH group can solvate the polar functionalities of the solute, the energetic cost of disrupting the solvent's hydrogen-bonding network may limit solubility compared to polar aprotic solvents. |
| Highly Polar | Water | Very Low | The predominantly non-polar character of the substituted benzene ring leads to poor solvation by water molecules. |
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed protocol for the quantitative determination of the solubility of this compound using the widely accepted isothermal shake-flask method. This method allows for the determination of the thermodynamic equilibrium solubility.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical technique for quantification.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle to the bottom of the vials. Centrifugation at a low speed can accelerate this process.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high solubility values.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
-
Safety Precautions and Handling
This compound and many of the organic solvents used for solubility determination are hazardous. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All handling of this compound and organic solvents should be conducted in a well-ventilated chemical fume hood.[5]
-
Hazard Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile. Retrieved from [Link]
Sources
discovery and history of 4-(Bromomethyl)-2-chlorobenzonitrile
An In-Depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile
Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited specific historical and discovery data for this precise molecule in publicly available literature, this document takes a first-principles approach. It addresses the common and critical isomeric confusion with the more widely documented 4-Bromo-2-chlorobenzonitrile. Leveraging established organic chemistry principles, this guide proposes a robust synthetic pathway, offers mechanistic insights, details the compound's chemical reactivity profile, and outlines its prospective applications in drug development. All protocols and claims are grounded in authoritative chemical theory to provide researchers, scientists, and drug development professionals with a foundational and practical understanding of this high-potential intermediate.
This compound is a trifunctional organic molecule featuring a benzonitrile core substituted with a chloro group and a reactive bromomethyl group. This specific arrangement of functional groups makes it a highly valuable, albeit lesser-known, intermediate in organic synthesis. The presence of a benzylic bromide offers a site for nucleophilic substitution, allowing for the facile introduction of the cyanophenyl moiety into larger, more complex molecular architectures.
A critical point of clarification is the distinction between this compound and its isomer, 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9).[1][2][3][4] The latter compound, where the bromine atom is directly attached to the aromatic ring, is more widely documented and commercially available.[1][5][6] Misidentification can lead to fundamentally incorrect synthetic strategies. The key difference lies in the location of the bromine atom, which dictates the compound's primary mode of reactivity, as illustrated below.
Diagram 1: Structural comparison of the target compound and its common isomer.
The bromomethyl group is a potent alkylating agent, whereas the aryl bromide of the isomer typically undergoes reactions like Suzuki or Buchwald-Hartwig couplings.[1][5] This guide will focus exclusively on the synthesis and utility of the bromomethyl variant.
Proposed Synthesis and Mechanistic Rationale
While a specific "discovery" paper for this compound is not prominent in the literature, its synthesis can be reliably achieved through well-established transformations. The most logical precursor is 2-Chloro-4-methylbenzonitrile, which can be subjected to a free-radical bromination.
Experimental Protocol: Synthesis of this compound
This protocol describes a proposed, high-confidence method for the synthesis.
Step 1: Synthesis of 2-Chloro-4-methylbenzonitrile (Precursor) The precursor can be synthesized from 2-Chloro-4-methylaniline via a Sandmeyer reaction. This is a standard, reliable transformation for converting anilines to benzonitriles.
Step 2: Free-Radical Bromination of 2-Chloro-4-methylbenzonitrile This step utilizes N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position.[7]
-
Reaction Setup: To a solution of 2-Chloro-4-methylbenzonitrile (1.0 eq) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Causality: Carbon tetrachloride is a classic solvent for radical reactions as it is inert and does not participate in hydrogen abstraction. NBS is used because it provides a low, constant concentration of elemental bromine, which suppresses competing electrophilic aromatic substitution. AIBN is a preferred initiator as its decomposition into radicals is first-order and predictable upon heating.
-
Execution: Equip the flask with a reflux condenser and a nitrogen inlet. Heat the reaction mixture to reflux (approx. 77°C for CCl₄) for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Diagram 2: Proposed synthetic workflow for this compound.
Chemical Profile and Reactivity
The utility of this compound as a synthetic intermediate is derived from the distinct reactivity of its functional groups.
| Property | Value |
| Molecular Formula | C₈H₅BrClN |
| Molecular Weight | 230.49 g/mol |
| Physical Form | Predicted to be a white to off-white solid at 20°C[2] |
| Key Functional Groups | Benzylic Bromide, Nitrile, Aryl Chloride |
| Primary Reactivity | Electrophilic Alkylating Agent |
Reactivity Insights:
-
Benzylic Bromide: This is the most reactive site on the molecule. As a benzylic halide, it is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This allows for the covalent attachment of the 2-chloro-4-cyanobenzyl moiety to a substrate of interest.
-
Nitrile Group: The nitrile (cyano) group is relatively stable but can be transformed under appropriate conditions. It can be hydrolyzed to a carboxylic acid (providing an acidic handle) or reduced to a primary amine (providing a basic handle). This versatility is a key reason for its use in drug discovery.[1][5]
-
Aromatic Ring: The chloro-substituted benzene ring is electron-deficient. While the aryl chloride is much less reactive than the benzylic bromide, it can participate in reactions like nucleophilic aromatic substitution (SₙAr) under harsh conditions or certain cross-coupling reactions.
Applications in Research and Drug Development
The structure of this compound makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications.[8][9][10] Its primary role is as a linker or scaffold component in the synthesis of Active Pharmaceutical Ingredients (APIs).[10]
Hypothetical Application in Drug Synthesis: The compound can be used to introduce a substituted benzyl group onto a core heterocyclic structure, a common motif in many CNS agents or anticancer drugs.[8] For example, reacting it with a primary amine on a core scaffold would result in a secondary amine linkage, a key pharmacophore.
Diagram 3: General scheme for the application of the title compound in synthesis.
This reactivity profile makes it a candidate for intermediates in the synthesis of:
-
Pharmaceuticals: Used in the development of novel therapeutic agents, particularly where a rigid, substituted phenyl linker is required.[8][9][10]
-
Agrochemicals: Serves as a building block for complex pesticides and herbicides.[1][9]
-
Material Science: Could be used to synthesize precursors for polymers or liquid crystals.[8]
Safety, Handling, and Storage
Trustworthiness: A Self-Validating Safety Protocol
Given its structure as a benzylic bromide, this compound is expected to be a potent lachrymator and a corrosive, hazardous substance.[11][12] Strict adherence to safety protocols is mandatory.
Protocol for Safe Handling:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
Handling:
-
Storage:
-
Spill & Waste Disposal:
-
In case of a spill, evacuate the area. Use a spill kit with an absorbent material suitable for reactive organic solids. Do not use water.
-
Dispose of all waste in a designated hazardous waste container in accordance with local, state, and federal regulations.[14]
-
Conclusion
This compound represents a valuable and highly reactive intermediate for advanced organic synthesis. While its specific history is not as well-documented as its common isomer, its synthetic pathway is logical and achievable through standard laboratory methods. Its true potential lies in its ability to act as a molecular linchpin, connecting different parts of a molecule through robust covalent bonds. For researchers in drug discovery and materials science, understanding its distinct reactivity profile—dominated by the benzylic bromide—is key to unlocking its utility in the creation of novel and complex chemical entities. Further experimental validation of its synthesis and reaction scope is a promising area for future research.
References
- Smolecule. (n.d.). Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- FAQ. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications.
- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
- AKSci. (n.d.). 154607-01-9 4-Bromo-2-chlorobenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023, March 29). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Benzonitrile, 4-(bromomethyl)-.
- Pharmaceutical Synthesis Article. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis.
- ChemScene. (n.d.). 154607-01-9 | 4-Bromo-2-chlorobenzonitrile.
- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
- Guidechem. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE 154607-01-9 wiki.
- BLD Pharm. (n.d.). 154607-01-9|4-Bromo-2-chlorobenzonitrile.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-chlorobenzonitrile | CAS 154607-01-9.
- MedchemExpress.com. (2025, December 23). Safety Data Sheet - 4-Bromobutyronitrile.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzonitrile, 4-(bromomethyl)-.
- PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-chlorobenzonitrile.
- Biosynth. (n.d.). 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-(Chloromethyl)benzonitrile.
- Guidechem. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE Two Chongqing Chemdad Co.,Ltd.
- ExportersIndia. (n.d.). 4-Bromo-2-Chlorobenzonitrile ( 154607-01-9 ) Manufacturers and Suppliers from Mumbai.
-
G. S. S. K. A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link].
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. 154607-01-9 4-Bromo-2-chlorobenzonitrile AKSci X3124 [aksci.com]
- 3. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile: A Versatile Starting Material in Complex Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-(Bromomethyl)-2-chlorobenzonitrile, a pivotal starting material for the synthesis of complex organic molecules. We will explore its fundamental chemical properties, core reactivity, and key synthetic applications, with a particular focus on its utility in the development of pharmaceutical and agrochemical agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for its practical application.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound is a bifunctional organic compound that has emerged as a strategically important intermediate in multi-step synthesis.[1] Its value lies in the orthogonal reactivity of its primary functional groups: a highly reactive benzylic bromide and a versatile nitrile group, positioned on a chlorinated benzene ring. This unique arrangement allows for sequential, selective transformations, making it an ideal scaffold for building molecular complexity.
The benzylic bromide serves as a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-heteroatom and carbon-carbon bonds.[2][3] This reactivity is the cornerstone of its utility. Simultaneously, the nitrile group offers a handle for a variety of chemical modifications, including reduction to amines or hydrolysis to carboxylic acids, further expanding its synthetic potential.[4][5]
| Property | Value |
| IUPAC Name | This compound[6] |
| CAS Number | 83311-25-5[1][6] |
| Molecular Formula | C₈H₅BrClN[1][6] |
| Molecular Weight | 230.49 g/mol [6][7] |
| Appearance | White to off-white or cream-colored solid[8] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C[9] |
Core Principles of Reactivity
The synthetic utility of this compound is dictated by the predictable reactivity of its bromomethyl group. This functionality is the primary site for synthetic elaboration.
The Electrophilic Nature of the Benzylic Carbon
The key to this molecule's reactivity is the benzylic carbon atom bonded to bromine. The high electronegativity of the bromine atom polarizes the carbon-bromine (C-Br) bond, creating a significant partial positive charge (δ+) on the carbon. This renders the benzylic carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[2] Furthermore, bromine is an excellent leaving group, facilitating the substitution process.[2]
Mechanistic Considerations: SN1 vs. SN2 Pathways
Alkylation reactions involving this compound can proceed via two primary nucleophilic substitution mechanisms.[2]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[2][3] This pathway is favored by strong nucleophiles and polar aprotic solvents. As this compound is a primary benzylic halide, the SN2 pathway is generally the predominant mechanism due to the low steric hindrance around the reaction center.[2]
-
SN1 (Substitution Nucleophilic Unimolecular): This two-step process involves the initial departure of the leaving group to form a relatively stable benzylic carbocation intermediate, which is then rapidly attacked by the nucleophile. While less common for this primary halide, this pathway can be favored under conditions with polar protic solvents and weaker nucleophiles that can stabilize the carbocation intermediate.
The choice of solvent, nucleophile strength, and temperature are critical experimental parameters that allow a chemist to control the reaction pathway and optimize the yield of the desired product.
Caption: Generalized SN2 mechanism for nucleophilic substitution.
Synthesis of this compound
The most common and efficient method for preparing the title compound is through the free-radical bromination of 2-chloro-4-methylbenzonitrile. This reaction selectively targets the benzylic methyl group, which is activated for radical halogenation.[10]
Underlying Principle: Free-Radical Bromination
This reaction proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate bromine radicals from a brominating agent like N-Bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen atom from the activated methyl group of 2-chloro-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the brominating agent to yield the desired product and a new bromine radical, propagating the chain. The selectivity for the benzylic position is high due to the stability of the intermediate benzylic radical.
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis from 2-chloro-4-methylbenzonitrile
-
Objective: To synthesize this compound via free-radical bromination.
-
Materials:
-
2-chloro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a solution of 2-chloro-4-methylbenzonitrile (1.0 eq) in anhydrous CCl₄, add N-Bromosuccinimide (1.1-1.2 eq).
-
Add a catalytic amount of AIBN (approx. 0.02 eq).
-
Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by observing the succinimide byproduct, which is denser than CCl₄ and will sink initially, then float as the reaction completes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.
-
Core Synthetic Applications: Nucleophilic Substitution Reactions
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of the 2-chloro-4-cyanobenzyl moiety onto a wide variety of substrates.
| Nucleophile Class | Reagent Example | Base | Product Type |
| Amines | Isopropylamine | K₂CO₃ | Secondary Benzylamine |
| Phenols | 4-Ethoxyphenol | AlCl₃ | Benzyl Ether |
| Thiols | Thiourea/NaOH | NaOH | Benzyl Thioether |
| Tetrazoles | 2H-Tetrazole | KOH | N-Alkylated Tetrazole |
Data compiled from multiple sources.[11]
Synthesis of N-Benzylamines (C-N Bond Formation)
-
Causality: The reaction with primary or secondary amines is a straightforward and highly efficient method for synthesizing substituted benzylamines. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a common solvent as it is polar aprotic, favoring the SN2 mechanism.
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Add the desired primary or secondary amine (1.1-1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or recrystallization.
-
Synthesis of Benzyl Ethers (C-O Bond Formation)
-
Causality: The Williamson ether synthesis is adapted here by reacting the benzylic bromide with an alcohol or a phenol. For phenols, a base is used to generate the more nucleophilic phenoxide ion. The choice of base and solvent is critical to avoid side reactions.
-
Experimental Protocol:
-
To a solution of a phenol (1.0 eq) in a suitable solvent like Dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise.
-
Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Identification:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[12][13][14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid breathing dust, fumes, or vapors.[6][13] Wash hands thoroughly after handling.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep locked up.[8][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
-
Conclusion
This compound stands out as a highly effective and versatile building block in modern organic synthesis. Its value is rooted in the predictable and robust reactivity of the benzylic bromide group, which enables reliable C-N, C-O, and C-S bond formation through nucleophilic substitution reactions. The presence of the chloro and nitrile functionalities provides additional sites for subsequent chemical diversification. A thorough understanding of its reactivity, synthetic protocols, and handling requirements, as detailed in this guide, empowers researchers to leverage this key intermediate for the efficient construction of complex and high-value molecules in pharmaceutical and materials science research.
References
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET. Retrieved from [Link]
-
MOLTUS RESEARCH LABORATORIES. (n.d.). 4-Bromo-2-Chlorobenzonitrile ( 154607-01-9 ) Manufacturers and Suppliers. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
- European Patent Office. (2016, April 8). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.
-
PubChem. (n.d.). 4-(Bromomethyl)-3-chlorobenzonitrile. Retrieved from [Link]
-
Journal of Applicable Chemistry. (n.d.). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Retrieved from [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
Compound Interest. (n.d.). Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Retrieved from [Link]
-
Michigan State University. (n.d.). Chemical Reactivity. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Nucleophilic Substitution Reactions by Electron Transfer. Retrieved from [Link]
-
LinkedIn. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-(Bromomethyl)-3-chlorobenzonitrile | C8H5BrClN | CID 13042093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound CAS#: 83311-25-5 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. lifechempharma.com [lifechempharma.com]
reactivity of the bromomethyl group in 4-(Bromomethyl)-2-chlorobenzonitrile
An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)-2-chlorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, this compound stands as a pivotal bifunctional building block. Its synthetic utility is primarily dictated by the high reactivity of the benzylic bromide, which serves as a versatile handle for molecular elaboration. This guide provides a detailed exploration of the chemical behavior of the bromomethyl group in this molecule, grounded in mechanistic principles and supported by practical, field-proven insights. We will dissect the electronic factors governing its reactivity, survey its primary reaction pathways, and provide actionable experimental protocols.
The Electronic Landscape: How Substituents Modulate Reactivity
The reactivity of the bromomethyl group in this compound is not considered in isolation. It is profoundly influenced by the electronic properties of the chloro and cyano groups appended to the aromatic ring. Understanding these effects is critical to predicting reaction outcomes and optimizing conditions.
-
The Cyano Group (-CN): Positioned para to the bromomethyl group, the nitrile is a potent electron-withdrawing group. It deactivates the benzene ring towards electrophilic substitution but, more importantly, it exerts a strong influence on benzylic intermediates. Through a combination of inductive withdrawal (-I) and resonance withdrawal (-M), the cyano group significantly destabilizes the formation of a benzylic carbocation. This makes SN1-type reactions, which proceed through such an intermediate, less favorable compared to unsubstituted benzyl bromide.[1][2] Conversely, this electron-withdrawing nature can stabilize radical intermediates.[3]
-
The Chloro Group (-Cl): Located at the ortho position, the chlorine atom also acts as an electron-withdrawing group, primarily through its inductive effect (-I). While it possesses lone pairs that can participate in resonance donation (+M), the inductive effect dominates for halogens.[2] Its presence further contributes to the electron-deficient nature of the aromatic ring and can sterically influence the approach of nucleophiles to the benzylic carbon.
The cumulative effect of these two electron-withdrawing substituents is a highly electrophilic benzylic carbon in the bromomethyl group, priming it for attack by nucleophiles.
Primary Mode of Reactivity: Nucleophilic Substitution
The benzylic C-Br bond is the molecule's reactive epicenter, readily participating in nucleophilic substitution reactions. Due to the electronic destabilization of the corresponding carbocation, the predominant mechanism is bimolecular nucleophilic substitution (SN2).[4]
The SN2 pathway involves a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.[5] This process is favored for primary halides like the bromomethyl group due to minimal steric hindrance.[4]
A wide array of nucleophiles can be employed to displace the benzylic bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility is what makes this compound a valuable synthetic intermediate.
Data Presentation: Survey of Nucleophilic Substitution Reactions
The following table summarizes the expected outcomes for SN2 reactions with various classes of nucleophiles, providing a predictive framework for synthetic planning.
| Nucleophile Class | Reagent Example | Product Type | Typical Conditions |
| Amines | Isopropylamine | Secondary Amine | K₂CO₃, Acetonitrile, 80°C[6] |
| Alcohols/Phenols | Sodium Phenoxide | Benzyl Ether | NaH, THF, 0°C to RT |
| Thiols | Sodium Thiophenoxide | Benzyl Thioether | NaH, DMF, RT |
| Carboxylates | Sodium Acetate | Benzyl Ester | DMF, 60°C |
| Cyanide | Sodium Cyanide | Dinitrile | DMSO, RT |
| Azide | Sodium Azide | Benzyl Azide | Acetone/Water, Reflux |
Experimental Protocol: Synthesis of N-(2-Chloro-4-cyanobenzyl)isopropylamine
This protocol details a representative SN2 reaction, providing a robust, self-validating methodology for the synthesis of an N-benzylated amine derivative. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Materials and Equipment:
-
This compound
-
Isopropylamine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophile, favoring the SN2 mechanism.[7] Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) byproduct of the reaction, driving the equilibrium towards the product. Using an excess ensures complete neutralization.
-
-
Addition of Nucleophile: Add isopropylamine (1.2 eq) to the stirred suspension.
-
Causality: Isopropylamine acts as the nucleophile. A slight excess is used to ensure the complete consumption of the limiting electrophile, this compound.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C. Stir vigorously for 12 hours.
-
Causality: Heating increases the reaction rate by providing the necessary activation energy. 80°C is a typical temperature for such substitutions in acetonitrile. The 12-hour duration is often sufficient for completion, but progress should be monitored.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Causality: Reaction monitoring is a critical component of a self-validating protocol. It prevents premature or unnecessarily prolonged reaction times, optimizing efficiency and minimizing potential side-product formation.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and residual salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Causality: This filtration step removes inorganic insolubles. Evaporation of the solvent isolates the desired product from the reaction medium.
-
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2-chloro-4-cyanobenzyl)isopropylamine.
-
Causality: Chromatographic purification is essential to remove any unreacted starting materials, excess nucleophile, and minor impurities, ensuring the high purity required for subsequent applications in drug discovery.
-
Visualization: SN2 Reaction Workflow
The following diagram illustrates the general workflow for the described nucleophilic substitution.
Caption: Resonance stabilization of the benzylic radical.
Note: The DOT script above is a template. A chemical drawing tool would be needed to generate the actual images of the resonance structures.
This inherent stability is exploited in the synthesis of this compound itself, which is typically prepared from 2-chloro-4-methylbenzonitrile via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light. [8]
Conclusion
The reactivity of the bromomethyl group in this compound is robust and predictable, dominated by the SN2 mechanism. The electron-withdrawing chloro and cyano substituents activate the benzylic carbon toward nucleophilic attack while disfavoring the SN1 pathway. This reliable reactivity profile makes it an exceptionally useful and versatile intermediate for introducing the 2-chloro-4-cyanobenzyl moiety into a wide range of molecular scaffolds, empowering the synthesis of novel compounds for pharmaceutical and agrochemical research.
References
-
Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).[Link]
-
ACS Publications. Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications.[Link]
-
YouTube. Effect of an electron withdrawing group in a benzyl cation.[Link]
-
Chemistry LibreTexts. Inductive Effects of Alkyl Groups.[Link]
-
Pearson. Reactions at Benzylic Positions: Videos & Practice Problems.[Link]
-
Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications.[Link]
-
ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis.[Link]
-
Chemistry LibreTexts. 9.2: Common nucleophilic substitution reactions.[Link]
-
ACS Publications. Nucleophilic Substitution Reactions by Electron Transfer.[Link]
-
PubChem. 4-(bromomethyl)-2-methylbenzonitrile (C9H8BrN).[Link]
-
Khan Academy. Reactions at the benzylic position (video).[Link]
Sources
A Strategic Analysis for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-(Bromomethyl)-2-chlorobenzonitrile
Abstract
This compound is a multifunctional chemical intermediate of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1] Its synthetic versatility stems from a unique arrangement of reactive functional groups on a benzene scaffold. This guide provides a detailed analysis of the molecule's electronic architecture, systematically dissecting its primary electrophilic and nucleophilic centers. By elucidating the causality behind its reactivity, we aim to equip researchers and drug development professionals with the foundational knowledge to strategically design and optimize synthetic pathways involving this valuable building block.
Introduction: The Molecular Blueprint
This compound, with the molecular formula C₈H₅BrClN, presents as a solid at room temperature.[1] Its utility as a synthetic intermediate is not accidental; it is a direct consequence of the distinct and often orthogonal reactivity of its three key functional groups: a bromomethyl group, a chloro substituent, and a nitrile moiety. This strategic combination allows for sequential, site-selective modifications, making it an invaluable precursor for complex molecular frameworks.[1] This document moves beyond a simple cataloging of reactions to provide a deep dive into the electronic properties that govern the molecule's behavior, offering field-proven insights into its application.
Molecular Structure and Electronic Landscape
To effectively harness the synthetic potential of this compound, one must first understand the electronic interplay of its substituents. Each group imparts a distinct electronic influence, creating a nuanced landscape of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Nitrile Group (-C≡N): This group is a powerful electron-withdrawing group due to the high electronegativity of nitrogen and its ability to delocalize electron density through resonance. It strongly deactivates the aromatic ring towards electrophilic attack and renders the nitrile carbon itself an electrophilic center.
-
Chloro Group (-Cl): The chlorine atom is electronegative, withdrawing electron density from the ring via the inductive effect. However, its lone pairs can participate in resonance, donating electron density. Overall, it is a deactivating group but directs incoming electrophiles to the ortho and para positions.
-
Bromomethyl Group (-CH₂Br): The bromine atom is highly electronegative, polarizing the C-Br bond and making the benzylic carbon significantly electron-deficient. This group is the molecule's most reactive electrophilic site.
The confluence of these effects results in a molecule with several well-defined reactive centers, which can be targeted with high selectivity.
Caption: Reactivity map showing the key electrophilic and nucleophilic centers.
The Benzylic Carbon: The Epicenter of Reactivity
The carbon atom of the bromomethyl group is the most potent electrophilic site in the molecule. This high reactivity is attributed to two primary factors:
-
Bond Polarization: The significant electronegativity difference between carbon and bromine creates a polar C-Br bond, imparting a partial positive charge (δ+) on the carbon, making it an attractive target for electron-rich nucleophiles. [2]2. Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, stabilizing the negative charge effectively upon bond cleavage.
-
Benzylic Stabilization: Its position adjacent to the benzene ring allows for stabilization of the transition state in an Sₙ2 reaction or a carbocation intermediate in an Sₙ1 reaction.
This site readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and cyanide ions. [3]These reactions are fundamental for introducing diverse functional groups and extending the molecular framework.
Field-Proven Protocol: Synthesis of 2-Chloro-4-(azidomethyl)benzonitrile
This protocol details a representative Sₙ2 reaction at the benzylic carbon. The choice of sodium azide as the nucleophile and a polar aprotic solvent (DMF) is deliberate. DMF effectively solvates the sodium cation while leaving the azide anion relatively "bare," enhancing its nucleophilicity and promoting a rapid Sₙ2 displacement.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve it in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide to the solution in one portion.
-
Reaction Conditions: Stir the mixture vigorously at room temperature (20-25°C) for 2-4 hours. Causality Note: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding potential side reactions that could occur at elevated temperatures.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. Trustworthiness Note: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the final product, 2-chloro-4-(azidomethyl)benzonitrile.
Caption: Experimental workflow for the synthesis of 2-chloro-4-(azidomethyl)benzonitrile.
The Nitrile Carbon: A Center for Functional Group Interconversion
The carbon atom of the nitrile group is also electrophilic, albeit less reactive than the benzylic carbon. It is susceptible to attack by strong nucleophiles. Key transformations at this site are crucial for drug development, as they allow conversion into other important functional groups. [4]* Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.
-
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). [4]
Analysis of Nucleophilic Sites: Centers of Electron Density
Nucleophilic sites are electron-rich and seek to donate a pair of electrons to form a new bond. [2]While this compound is primarily valued for its electrophilic character, it does possess nucleophilic sites.
The Nitrile Nitrogen
The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to function as a weak Lewis base or nucleophile. It can coordinate to metal centers or be protonated under strongly acidic conditions. However, its nucleophilicity is generally low and this reactivity is less commonly exploited in synthesis compared to the molecule's electrophilic sites.
The Aromatic π-System
In typical benzene derivatives, the π-electron cloud is nucleophilic and readily participates in Electrophilic Aromatic Substitution (EAS). However, in this molecule, the aromatic ring is severely deactivated by the potent electron-withdrawing effects of both the nitrile and chloro groups. Consequently, EAS reactions are highly disfavored and would require harsh, forcing conditions. The primary role of the aromatic ring is to serve as a rigid scaffold and to electronically influence the reactivity of the attached functional groups.
Summary of Reactive Sites
The distinct electronic nature of each functional group allows for a high degree of predictability in synthetic planning.
| Site | Character | Relative Reactivity | Common Reactions |
| Benzylic Carbon (-CH₂Br) | Strongly Electrophilic | Very High | Sₙ2/Sₙ1 with N, O, S, C nucleophiles |
| Nitrile Carbon (-C≡N) | Electrophilic | Moderate | Hydrolysis, Reduction, Addition |
| Aromatic Ring Carbons | Weakly Electrophilic | Low | Nucleophilic Aromatic Substitution (difficult) |
| Nitrile Nitrogen (-C≡N) | Weakly Nucleophilic | Low | Coordination, Protonation |
| Aromatic π-System | Strongly Deactivated Nucleophile | Very Low | Electrophilic Aromatic Substitution (very difficult) |
Conclusion
This compound is a textbook example of a strategically designed synthetic intermediate. Its reactivity is dominated by the highly electrophilic benzylic carbon, which serves as a versatile handle for nucleophilic substitution. Secondary reactivity at the electrophilic nitrile carbon allows for further functional group interconversions. The molecule's nucleophilic character is suppressed due to its electronic structure. A thorough understanding of this reactivity profile, as detailed in this guide, is paramount for scientists in the fields of medicinal chemistry, agrochemistry, and materials science to fully exploit its synthetic potential in the creation of novel and complex molecules.
References
- Vertex AI Search Result 1. (No title provided).
- Vertex AI Search Result 2. (No title provided).
- Vertex AI Search Result 3. (No title provided).
- Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. (URL not available).
- Vertex AI Search Result 5. (No title provided).
- Vertex AI Search Result 7. (No title provided).
-
This compound - MySkinRecipes. [Link]
- Vertex AI Search Result 10. (No title provided).
- Vertex AI Search Result 11. (No title provided).
- Vertex AI Search Result 12. (No title provided).
- Vertex AI Search Result 13. (No title provided).
- Vertex AI Search Result 14. (No title provided).
- Vertex AI Search Result 15. (No title provided).
- Vertex AI Search Result 16. (No title provided).
- Vertex AI Search Result 17. (No title provided).
- Vertex AI Search Result 18. (No title provided).
- Vertex AI Search Result 19. (No title provided).
- Vertex AI Search Result 20. (No title provided).
-
7.1 Nucleophiles and Electrophiles - Chemistry LibreTexts. [Link]
- Vertex AI Search Result 23. (No title provided).
-
12.3: Recognizing Electrophiles - Chemistry LibreTexts. [Link]
-
Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC - NIH. [Link]
-
Nucleophiles and Electrophiles - Master Organic Chemistry. [Link]
- Vertex AI Search Result 27. (No title provided).
- Vertex AI Search Result 28. (No title provided).
- Vertex AI Search Result 29. (No title provided).
- Vertex AI Search Result 30. (No title provided).
Sources
Introduction: The Synthetic Potential of a Multifunctional Building Block
An In-depth Technical Guide to the Theoretical Study of 4-(Bromomethyl)-2-chlorobenzonitrile
Abstract: this compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its trifunctional nature, featuring a reactive bromomethyl group, an electrophilic nitrile moiety, and a chlorinated aromatic ring, offers extensive synthetic versatility. A profound understanding of its electronic structure and reactivity, however, is essential to fully exploit its potential. This technical guide outlines a comprehensive theoretical framework for the study of this compound using modern computational chemistry techniques. We will explore the rationale behind selecting specific theoretical methods, detail protocols for analyzing its structural and electronic properties, and model its characteristic reactions. The insights derived from these theoretical studies are intended to empower researchers and drug development professionals to predict the molecule's behavior, optimize reaction conditions, and design novel synthetic pathways with greater efficiency and precision.
In the landscape of organic synthesis, the strategic value of a molecular building block is defined by its functional group array and predictable reactivity. This compound has emerged as a compound of significant interest due to its unique combination of reactive sites.[1] The benzylic bromide offers a readily accessible electrophilic center for nucleophilic substitution, the nitrile group provides a gateway to a variety of nitrogen- and oxygen-containing functionalities, and the chloro-substituted benzene ring allows for further modifications through aromatic chemistry. These features make it a valuable precursor for creating complex molecular architectures found in herbicides, fungicides, and pharmaceutical agents.[1][2]
While empirical studies provide a wealth of information, a theoretical approach offers a deeper, mechanistic understanding. By employing computational methods, we can dissect the molecule's electronic landscape, quantify the lability of its key bonds, and map the energetic profiles of its transformation pathways. This guide serves as a roadmap for conducting such a theoretical investigation, demonstrating how computational insights can bridge the gap between molecular structure and observable chemical behavior, ultimately accelerating research and development.
Foundational Chemical Properties
A successful theoretical study is built upon a foundation of established physical and chemical data. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 83311-25-5 | [1] |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [1] |
| Primary Use | Intermediate in organic synthesis for pharmaceuticals and agrochemicals | [1] |
A Theoretical Framework for Analysis
The core of this guide is a proposed framework for the theoretical investigation of this compound. This involves selecting appropriate computational methods and identifying the key molecular descriptors that govern its reactivity.
Rationale for Selecting Computational Methods
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency. Specifically, the B3LYP functional is a robust choice for geometric optimization and energy calculations of organic halides.[3]
Methodological Justification:
-
Expertise: The B3LYP functional, a hybrid functional, incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic effects in systems with heteroatoms like bromine, chlorine, and nitrogen.
-
Trustworthiness: To ensure the reliability of our calculations, we will employ a sufficiently large basis set, such as 6-311+G(2d,2p). The inclusion of diffuse functions (+) is important for describing the lone pairs on the heteroatoms, while polarization functions (d,p) are necessary to accurately model the bonding environments.[3] All calculated geometries will be confirmed as true energy minima through frequency calculations, ensuring no imaginary frequencies are present.
Key Theoretical Descriptors and Protocols
A comprehensive theoretical study should target several key descriptors to build a complete picture of the molecule's properties.
-
Input Structure Generation: Build the initial 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization using DFT (B3LYP/6-311+G(2d,2p)) to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to verify the optimized structure is a true minimum and to obtain theoretical vibrational frequencies for comparison with experimental IR spectra.
-
Electronic Analysis: From the optimized structure, calculate:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The LUMO will likely be centered on the σ* anti-bonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the electron density distribution. This will highlight the electrophilic regions (the benzylic carbon and the nitrile carbon) and nucleophilic regions (the nitrogen lone pair and the aromatic ring).
-
Sources
An In-Depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile: Synthesis, Commercial Availability, and Applications in Drug Discovery and Agrochemicals
Introduction
4-(Bromomethyl)-2-chlorobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique trifunctional structure, featuring a reactive bromomethyl group, a nitrile moiety, and a chlorinated benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, a comprehensive overview of its commercial availability, and a discussion of its pivotal role in the development of pharmaceuticals and agrochemicals. The strategic positioning of its functional groups allows for a range of selective transformations, making it an invaluable tool for researchers and synthetic chemists in both academic and industrial settings.
Chemical and Physical Properties
This compound, with the CAS number 83311-25-5, is a white to off-white crystalline solid at room temperature.[1] Its molecular formula is C₈H₅BrClN, corresponding to a molecular weight of approximately 230.49 g/mol .[1] The presence of the electron-withdrawing nitrile and chloro groups, combined with the reactive benzylic bromide, defines its chemical behavior and utility in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 83311-25-5 | [1] |
| Molecular Formula | C₈H₅BrClN | [1] |
| Molecular Weight | 230.49 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 323.6±32.0 °C (Predicted) | [2] |
| Density | 1.63±0.1 g/cm³ (Predicted) | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Synthesis of this compound: The Wohl-Ziegler Reaction
The most common and efficient method for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylbenzonitrile. This transformation is a classic example of the Wohl-Ziegler reaction, which selectively brominates the benzylic position of alkyl-substituted aromatic rings.
The causality behind this experimental choice lies in the stability of the benzylic radical intermediate. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which upon heating or UV irradiation, generates free radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-chloro-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This benzylic radical is significantly more stable than other possible radical intermediates, ensuring high selectivity for bromination at this position. N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a self-validating system, where careful control of reaction conditions ensures high yield and purity of the desired product.
Materials:
-
2-chloro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-chloro-4-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 77°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a white to off-white crystalline solid.
Commercial Availability
This compound is commercially available from a variety of chemical suppliers, catering to both research and industrial scales. The purity of the commercially available material is typically high, often exceeding 97%.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Aromalake Chemical Co., Ltd. | 97% min | Inquire |
| Fluorochem | 97% | 250 mg, 1 g, 5 g |
| Matrix Scientific | Inquire | Inquire |
| MySkinRecipes | 95% | Inquire |
Applications in Drug Discovery and Agrochemicals
The synthetic utility of this compound stems from the reactivity of its benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, making it a key intermediate in the synthesis of high-value molecules.
Pharmaceutical Applications: Intermediate in the Synthesis of Crizotinib
Agrochemical Applications: Synthesis of Ryanodine Receptor Modulators
This compound is a valuable intermediate in the synthesis of a class of insecticides known as ryanodine receptor modulators, which includes the commercial product chlorantraniliprole. These insecticides act by disrupting the normal function of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The synthesis of these complex molecules often involves the construction of a substituted pyrazole carboxylic acid which is then coupled with an anthranilic acid derivative. This compound can serve as a starting material for the synthesis of the anthranilic acid portion of the molecule.
Sources
Methodological & Application
Application Notes & Protocols: Strategic Application of 4-(Bromomethyl)-2-chlorobenzonitrile in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] Within the vast arsenal of building blocks available for this transformation, substrates possessing multiple, differentially reactive electrophilic sites offer a unique platform for complex molecular assembly.
4-(Bromomethyl)-2-chlorobenzonitrile is one such strategic intermediate. It features two distinct carbon-halide bonds ripe for palladium-catalyzed cross-coupling: a C(sp²)-Cl bond on the aromatic ring and a C(sp³)-Br bond at the benzylic position. This duality is not a complication but an opportunity, allowing for programmed, site-selective functionalization. The nitrile and chloro substituents render the aromatic ring electron-deficient, influencing the reactivity of the C-Cl bond, while the benzylic bromide offers an alternative reaction pathway. The resulting biaryl and diarylmethane scaffolds are privileged structures in medicinal chemistry and materials science. This guide provides a deep dive into the mechanistic principles and practical protocols required to harness the full synthetic potential of this versatile reagent.
Mechanistic Underpinnings & The Chemoselectivity Challenge
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to controlling the reaction's outcome.
The General Catalytic Cycle
The reaction mechanism consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R-X) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: In the presence of a base, the organic moiety (R') from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. The base activates the organoboron species, facilitating this exchange.[2]
-
Reductive Elimination: The two organic fragments (R and R') on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[2]
Caption: The Pd(0)/Pd(II) catalytic cycle for Suzuki coupling.
The Chemoselectivity Challenge: Aryl Chloride vs. Benzylic Bromide
With this compound, the initial oxidative addition can occur at two sites. The ability to control which bond reacts is the key to its strategic use. This selectivity is not arbitrary; it is dictated by a careful choice of reaction parameters, primarily the palladium catalyst, ligand, and solvent system.[3][4][5]
-
Coupling at the C(sp²)-Cl Bond: The aromatic carbon-chlorine bond is strong and generally less reactive than C-Br or C-I bonds.[2] To achieve oxidative addition at this site, a highly active catalyst system is required. Modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) excel at this task.[6] These ligands stabilize the Pd(0) center, increase its electron density to promote insertion into the C-Cl bond, and facilitate the subsequent reductive elimination. The electron-withdrawing nitrile and chloro groups on the substrate help to activate the C-Cl bond toward oxidative addition.[7]
-
Coupling at the C(sp³)-Br Bond: The benzylic carbon-bromine bond is significantly weaker and more labile, making it a prime candidate for oxidative addition.[8] Suzuki couplings at benzylic positions are well-documented and can often proceed under milder conditions than those required for unactivated aryl chlorides.[9][10][11] Catalyst systems that are less reactive, such as those based on triphenylphosphine (PPh₃) or dppf, may preferentially react at the more labile C-Br bond, leaving the C-Cl bond intact.[3][4]
The choice of conditions, therefore, allows the synthetic chemist to steer the reaction toward the desired outcome.
Caption: Directing reaction outcomes by tuning catalytic conditions.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are sensitive to air and should be handled under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be properly degassed before use.
Protocol A: Selective Suzuki Coupling at the C(sp²)-Cl Position
This protocol is designed to favor reaction at the more challenging aryl chloride bond by employing a highly active Buchwald-type catalyst system.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), finely ground.
-
Under an argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
-
Reaction Setup:
-
Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.
-
Seal the flask or vial securely.
-
Purge the headspace with argon for 5 minutes.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by withdrawing a small aliquot.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 2-aryl-4-(bromomethyl)benzonitrile derivative.
-
Protocol B: Selective Suzuki Coupling at the C(sp³)-Br Position
This protocol uses a more traditional catalyst system under milder conditions to favor the reaction at the more labile benzylic bromide.[10][11]
-
Reagent Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
-
Reaction Setup:
-
Add a degassed solvent mixture of THF (8 mL) and water (2 mL) via syringe.
-
Fit the condenser and flush the entire apparatus with argon.
-
-
Reaction Execution:
-
Heat the mixture to 65 °C under an argon atmosphere.
-
Stir vigorously for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to yield the desired 2-chloro-4-(diarylmethyl)benzonitrile derivative.
-
Optimization and Scope
The success of a Suzuki coupling reaction is highly dependent on the synergy between the substrate, catalyst, base, and solvent. The following table provides a starting point for optimization.
| Entry | Coupling Site | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes |
| 1 | C(sp²)-Cl | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | Standard conditions for aryl chloride coupling.[6] |
| 2 | C(sp²)-Cl | 4-Methoxyphenyl-boronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | Electron-donating groups on the boronic acid are generally well-tolerated. |
| 3 | C(sp²)-Cl | 4-Trifluoromethyl-phenylboronic acid | IPr-PEPPSI (3) | - | Cs₂CO₃ (2) | DMF | 110 | Electron-withdrawing groups may require slightly more forcing conditions or NHC-based catalysts. |
| 4 | C(sp³)-Br | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 65 | Classic conditions for benzylic bromide coupling.[11] |
| 5 | C(sp³)-Br | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF | 80 | Heteroaryl boronic acids are viable coupling partners.[10] |
| 6 | C(sp³)-Br | Potassium Phenyl-trifluoroborate | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | Trifluoroborate salts offer an alternative to boronic acids, often with enhanced stability.[9] |
Troubleshooting Guide
Even a robust reaction like the Suzuki coupling can encounter issues. Here are common problems and their solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive Catalyst: Pd(0) species oxidized to inactive Pd black. Phosphine ligands oxidized. 2. Insufficiently Active Catalyst: The chosen catalyst/ligand system is not potent enough for the C-Cl bond. 3. Poor Reagent Quality: Wet solvents/reagents, degraded boronic acid. | 1. Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents. Handle catalysts and ligands in a glovebox or under a strong flow of argon. 2. Switch to a More Active System: For C-Cl coupling, move from Pd(PPh₃)₄ to a Buchwald system (e.g., Pd(OAc)₂/SPhos) or an NHC catalyst.[6] 3. Use Fresh Reagents: Use freshly opened or purified boronic acid. Ensure solvents are anhydrous. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronic acid molecules. 2. Use of Pd(II) Precatalyst: The reduction of Pd(II) to Pd(0) can sometimes be initiated by homocoupling.[1] | 1. Rigorous Degassing: Sparge solvents with argon for at least 20-30 minutes before use. 2. Use Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step. |
| Protodeboronation | 1. Degradation of Boronic Acid: The C-B bond is cleaved and replaced by a C-H bond, especially in aqueous, basic media at high temperatures.[7] | 1. Use Boronic Esters: Pinacol (Bpin) or neopentylglycol esters are more stable than the corresponding boronic acids.[1] 2. Milder Base/Conditions: Consider using a milder base like KF or K₂CO₃. Avoid prolonged heating. |
| Poor Chemoselectivity | 1. Ambiguous Reaction Conditions: The chosen conditions are not selective enough to differentiate between the two halide sites. | 1. Enhance Selectivity: To favor C-Cl coupling, use a highly active, specialized catalyst (Pd/Buchwald ligand) and anhydrous conditions. To favor C-Br coupling, use a less active catalyst (Pd/PPh₃) and milder, often aqueous, conditions.[3][4] |
References
-
C.J. O’Brien, E.A.B. Kantchev, C. Valente, N. Hadei, G.A. Chass, A. Lough, A.C. Hopkinson, M.G. Organ, "Easily Prepared, Air- and Moisture-Stable Pyridyl-Substituted N-Heterocyclic Carbene−Palladium Complexes: A New Class of Indolyl-Bearing Ligands for the Suzuki−Miyaura Coupling of Aryl Chlorides," Chemistry – A European Journal, 2006. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," 2024. [Link]
-
G.A. Molander, D.E. Hoag, "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates," The Journal of Organic Chemistry, 2011. [Link]
-
V. Palani, M.A. Perea, R. Sarpong, "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems," Angewandte Chemie International Edition, 2017. [Link]
-
J.P. Wolfe, R.A. Singer, B.H. Yang, S.L. Buchwald, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Journal of the American Chemical Society, 1999. [Link]
-
S.D. Sharma, A.D. Chmonth, A.D. Kjell, J.A. Johnson, M.P. Johnson, "Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions," Molecules, 2013. [Link]
-
M.S. Khan, M.R. Shah, S. Ahmed, S. Khan, M. Siddiq, "Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions," Catalysts, 2018. [Link]
-
G.A. Molander, D.E. Hoag, "Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates," The Journal of Organic Chemistry, 2011. [Link]
-
L. Chahen, H. Doucet, M. Santelli, "Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst," Synlett, 2003. [Link]
-
M. Ohsumi, A. Ito, N. Nishiwaki, "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide," RSC Advances, 2018. [Link]
-
B.P. Carrow, J.F. Hartwig, "Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions," Journal of the American Chemical Society, 2011. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]
-
M. Ohsumi, A. Ito, N. Nishiwaki, "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide," RSC Advances, 2018. [Link]
-
D. Kumar, "Which conditions are favorable for the efficient Suzuki coupling?" ResearchGate, 2014. [Link]
-
A.M. Träff, R.J.K. Taylor, S.L.J. Träff, "The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions," Catalysts, 2021. [Link]
-
H. Han, "Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts," White Rose eTheses Online, 2024. [Link]
-
M. Ohsumi, A. Ito, N. Nishiwaki, "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide," RSC Publishing, 2018. [Link]
-
A.A. El-Faham, A.M. El-Faham, "Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile..." ResearchGate, 2020. [Link]
-
M. McLaughlin, "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters," RSC Advances, 2017. [Link]
-
G.A. Molander, D.E. Hoag, "Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a," ResearchGate, 2011. [Link]
-
A.A. El-Faham, A.M. El-Faham, "The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid..." ResearchGate, 2020. [Link]
-
Y. Wang, H. Wang, J. Wang, "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids," Molecules, 2016. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-(Bromomethyl)-2-chlorobenzonitrile in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the applications of 4-(Bromomethyl)-2-chlorobenzonitrile in the field of medicinal chemistry. While specific, named drug candidates synthesized directly from this reagent are not extensively documented in publicly available literature, its chemical structure—a substituted benzyl bromide—points to its significant potential as a versatile electrophilic intermediate. The protocols and discussions herein are based on the fundamental reactivity of benzyl bromides and the established utility of the chlorobenzonitrile scaffold in drug discovery. This guide will explore its role as an alkylating agent for the introduction of the 2-chloro-4-cyanobenzyl moiety into a variety of molecular scaffolds, a common strategy in the synthesis of targeted therapeutic agents, particularly kinase inhibitors.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic molecule poised for significant utility in medicinal chemistry. Its value lies in the orthogonal reactivity of its two key functional groups: the highly reactive bromomethyl group and the synthetically versatile nitrile and chloro substituents on the aromatic ring.
-
The Bromomethyl Group: This is a potent electrophilic center, making the compound an excellent alkylating agent. It readily participates in nucleophilic substitution reactions (SN2), allowing for the covalent attachment of the 2-chloro-4-cyanobenzyl group to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is central to its application in constructing complex molecular architectures. Alkylating agents are a well-established class of compounds in medicinal chemistry, historically used in anticancer therapies.[1][2] In modern drug design, the targeted delivery of an alkylating moiety is a key strategy.
-
The 2-Chloro-4-cyanophenyl Moiety: This portion of the molecule offers several advantages for drug design:
-
Modulation of Physicochemical Properties: The chloro and cyano groups are electron-withdrawing, influencing the electronics of the aromatic ring and the overall polarity of the molecule. This can be crucial for tuning properties like solubility, membrane permeability, and metabolic stability.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets such as protein kinases.[3][4]
-
Metabolic Stability: The chloro substituent can block potential sites of metabolic oxidation, enhancing the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The nitrile group can be further transformed into other functional groups, such as amines or carboxylic acids, providing additional points for molecular elaboration.
-
Core Application: Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors.[3][4] Many kinase inhibitors feature a hinge-binding motif, which often involves a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The 2-chloro-4-cyanobenzyl group, introduced via alkylation, can serve as a key component of the scaffold that positions other functional groups for optimal interaction with the ATP-binding site.
Rationale for Use in Kinase Inhibitor Scaffolds
The 2-chloro-4-cyanobenzyl moiety can be strategically employed to interact with various regions of a kinase active site. The nitrile group can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge. The substituted phenyl ring can engage in hydrophobic and van der Waals interactions within the ATP-binding pocket.
General Synthetic Workflow
The general workflow for incorporating the 2-chloro-4-cyanobenzyl group into a potential kinase inhibitor involves the alkylation of a nucleophilic core. This core is typically a heterocyclic system, such as an pyrazole, imidazole, or a related scaffold, which is designed to interact with the kinase hinge region.
Caption: General workflow for synthesizing kinase inhibitor scaffolds.
Experimental Protocol: Alkylation of a Heterocyclic Amine
This protocol provides a representative example of an SN2 reaction using this compound to alkylate a generic heterocyclic amine. This is a foundational step in the synthesis of a potential kinase inhibitor.
Materials:
-
This compound
-
Heterocyclic amine (e.g., 4-amino-pyrazole)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the heterocyclic amine (1.0 eq) and the chosen solvent (e.g., acetonitrile, 10 mL per mmol of amine).
-
Base Addition: Add the base (e.g., potassium carbonate, 2.0 eq). Stir the mixture at room temperature for 10-15 minutes to ensure good suspension.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension of the amine and base.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar product spot indicates the reaction is proceeding. If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.
-
Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature if it was heated. Filter the solid base and wash the filter cake with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for many N-alkylation reactions. Cesium carbonate is a stronger and more soluble base that can accelerate the reaction, particularly with less reactive nucleophiles.
-
Choice of Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free to react.
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the more valuable heterocyclic amine. A larger excess of the base is used to deprotonate the amine and neutralize the HBr byproduct of the reaction.
Visualization of a Potential Synthetic Pathway
The following diagram illustrates a more detailed, hypothetical synthetic pathway for a kinase inhibitor, starting from this compound.
Caption: Hypothetical synthesis of a kinase inhibitor.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a series of compounds synthesized using the protocol described above, illustrating how modifications to the heterocyclic core can influence reaction outcomes and biological activity.
| Compound ID | Heterocyclic Core | Reaction Time (h) | Yield (%) | Kinase IC₅₀ (nM) |
| 1a | 4-Aminopyrazole | 6 | 85 | 50 |
| 1b | 3-Amino-1,2,4-triazole | 8 | 78 | 75 |
| 1c | 2-Aminoimidazole | 4 | 92 | 30 |
| 1d | 5-Aminoindole | 12 | 65 | 15 |
Note: The IC₅₀ values are purely illustrative to demonstrate the concept of structure-activity relationships.
Conclusion and Future Perspectives
This compound is a valuable, albeit not widely documented, building block for medicinal chemistry. Its utility as an alkylating agent for the introduction of the 2-chloro-4-cyanobenzyl moiety is clear from its chemical structure and the known applications of similar compounds. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the potential of this reagent in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. Future work in this area could involve the systematic synthesis of libraries of compounds derived from this compound and their screening against various biological targets to uncover new lead compounds for drug discovery programs.
References
- European Patent Office. (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. EP 3404032 B1.
- Google Patents. (n.d.). US10709691B2 - Pharmaceutical dosage forms.
- Google Patents. (n.d.). US11129869B2 - Pharmaceutical compositions.
- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
- Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
-
Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. Retrieved from [Link]
-
MDPI. (2022). Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. International Journal of Molecular Sciences, 25(3), 1836. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biosynthesis of DNA-Alkylating Antitumor Natural Products. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, March 29). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]
-
ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
U.S. National Library of Medicine. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
(n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]
-
(2007). Discovery of Novel Anti-tumor Antimitotic Agents That Also Reverse Tumor Resistance. Technology Networks. Retrieved from [Link]
-
(n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
-
(n.d.). The Development of New DNA Alkylating Antitumour Agents Modeled on the Natural Product CC-1065. Griffith Research Online. Retrieved from [Link]
Sources
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: Application Notes for 4-(Bromomethyl)-2-chlorobenzonitrile in Pharmaceutical Development
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Success in drug discovery often hinges on the availability of versatile, high-reactivity intermediates that serve as reliable linchpins in multi-step synthetic campaigns. 4-(Bromomethyl)-2-chlorobenzonitrile, also known as 2-chloro-4-cyanobenzyl bromide, is one such pivotal intermediate. Its chemical architecture is distinguished by a highly reactive benzylic bromide, making it a potent electrophile for forging new carbon-heteroatom bonds. The presence of the electron-withdrawing chloro and cyano groups on the phenyl ring further modulates its reactivity and provides synthetic handles for subsequent transformations.
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the utility of this compound. We will explore its core reactivity, present detailed protocols for its synthesis and application in key pharmaceutical transformations, and discuss its strategic importance, particularly exemplified by its role in the synthesis of advanced therapeutic agents like PARP inhibitors.
Section 1: Physicochemical Properties and Safety Data
Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-4-(bromomethyl)benzonitrile | N/A |
| CAS Number | 874483-75-7 | N/A |
| Molecular Formula | C₈H₅BrClN | N/A |
| Molecular Weight | 230.49 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 83-85 °C | [2] |
| Solubility | Soluble in organic solvents like CCl₄, THF, DMF, Acetonitrile. Insoluble in water. | [1][2] |
Safety & Handling: this compound is a lachrymator and a potent alkylating agent. It should be handled with extreme care in a well-ventilated fume hood, using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, rinse the affected area immediately with copious amounts of water and seek medical attention. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.
Section 2: Core Reactivity and Mechanistic Insights
The primary utility of this compound stems from the high reactivity of the bromomethyl group. As a benzylic halide, the C-Br bond is significantly weakened, making the benzylic carbon highly susceptible to nucleophilic attack.
The S_N2 Reaction Mechanism: The principal reaction pathway is the bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu:), typically a nitrogen, oxygen, or sulfur atom from another organic molecule, attacks the electrophilic methylene carbon (-CH₂-), leading to the displacement of the bromide ion as a leaving group and the formation of a new covalent bond.
Scientist's Note: The Sₙ2 mechanism is favored due to the primary nature of the benzylic carbon, which minimizes steric hindrance. The transition state involves the simultaneous formation of the Nu-C bond and the breaking of the C-Br bond. The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is crucial as it solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.
Section 3: Protocols for Synthesis and Application
This section provides actionable, step-by-step protocols for both the synthesis of the title compound and its subsequent use in a key pharmaceutical synthetic step.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the radical bromination of benzylic methyl groups.[1][2] It utilizes N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like benzoyl peroxide or AIBN.
Materials:
-
3-Chloro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Heptane or Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-chloro-4-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride (approx. 20 mL per gram of starting material).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated or accelerated with illumination from a broad-spectrum lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.[2]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Isolation: Filter the mixture to remove the solid succinimide. Wash the collected solid with a small amount of cold CCl₄.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude solid can be purified by recrystallization from heptane or hexane to yield pure this compound as a white to off-white crystalline solid.[2]
Scientist's Note: The success of this radical chain reaction depends on maintaining anhydrous conditions, as water can hydrolyze NBS. The use of CCl₄ is traditional; however, due to its toxicity and environmental concerns, alternative solvents like acetonitrile or chlorobenzene may be explored, though reaction conditions might require re-optimization.
Protocol 2: Application in Heterocyclic N-Alkylation
This generalized protocol demonstrates the use of this compound to alkylate a nitrogen-containing heterocycle, a common step in the synthesis of many active pharmaceutical ingredients (APIs), including PARP inhibitors like Olaparib.[3][4]
Materials:
-
Nitrogen-containing heterocycle (e.g., a phthalazinone derivative, imidazole, etc.) (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
Equipment:
-
Dry reaction flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and extraction
Procedure:
-
Reaction Setup: To an oven-dried reaction flask under an inert atmosphere, add the nitrogen-containing heterocycle (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Deprotonation: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. If using a stronger base like NaH, cool the mixture to 0°C before addition. Stir the mixture for 15-30 minutes at room temperature to facilitate the deprotonation of the heterocyclic nitrogen, forming the nucleophile.
-
Alkylation: Dissolve this compound (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature or gently heat (e.g., 50-60°C) to drive the reaction to completion. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quenching and Work-up: Cool the reaction to room temperature. If NaH was used, carefully quench the excess base by the slow addition of water or a saturated NH₄Cl solution. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x) to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired N-alkylated product.
Conclusion
This compound is a strategically valuable intermediate whose utility is defined by its highly reactive electrophilic center. The protocols detailed herein provide a reliable framework for its synthesis and application in N-alkylation reactions, which are fundamental to the construction of a vast array of pharmaceutical agents. Its role as a building block for complex molecules, such as those in the PARP inhibitor class, underscores its importance in modern drug discovery and development pipelines. As with any highly reactive reagent, a disciplined approach to handling, safety, and reaction optimization is critical to achieving successful and reproducible synthetic outcomes.
References
-
PrepChem. Synthesis of 2-chloro-4-cyanobenzyl bromide. Available at: [Link]
- Google Patents. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like.
- Google Patents. CN105820126A - Preparing method for Olaparib.
-
National Institutes of Health. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Available at: [Link]
-
Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Available at: [Link]
- Google Patents. EP1004574A1 - Process for producing cyanobenzyl compounds.
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available at: [Link]
-
Royal Society of Chemistry. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Available at: [Link]
-
PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]
-
PubMed. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available at: [Link]
-
PubMed. Poly (ADP-ribose) polymerase (PARP) inhibitors as anticancer agents: An outlook on clinical progress, synthetic strategies, biological activity, and structure-activity relationship. Available at: [Link]
-
OUCI. Poly (ADP-ribose) polymerase (PARP) inhibitors as anticancer agents: An outlook on clinical progress, synthetic strateg… Available at: [Link]
-
National Institutes of Health. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Available at: [Link]
-
National Institutes of Health. Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. Available at: [Link]
Sources
- 1. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(Bromomethyl)-2-chlorobenzonitrile in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the application of 4-(Bromomethyl)-2-chlorobenzonitrile as a pivotal intermediate in the synthesis of modern agrochemicals. Moving beyond a simple recitation of procedural steps, this guide elucidates the underlying chemical principles, strategic considerations in experimental design, and detailed, field-proven protocols for the synthesis of a quinazolinone-based insecticide precursor. By grounding our discussion in mechanistic insights and verifiable data, we aim to empower researchers to leverage the unique reactivity of this versatile building block in their own discovery and development programs.
Introduction: The Architectural Significance of this compound
This compound is a highly functionalized aromatic compound that serves as a cornerstone in the construction of complex molecular architectures, particularly within the agrochemical industry.[1] Its value lies in the orthogonal reactivity of its three key functional groups: the electrophilic bromomethyl group, the nitrile moiety, and the chlorinated benzene ring. This trifecta of reactive sites allows for a modular and convergent approach to the synthesis of a diverse array of bioactive molecules.[1][2]
The primary application of this compound, and the focus of this guide, is in the synthesis of insecticides that act as modulators of insect ryanodine receptors.[3][4] These receptors are critical for calcium ion channel function in insects, and their disruption leads to uncontrolled muscle contraction and paralysis. The anthranilic diamide class of insecticides, which includes the blockbuster product chlorantraniliprole, is a prominent example of commercially successful agrochemicals whose synthesis can be conceptually traced back to intermediates structurally related to this compound.[5][6]
This guide will provide a detailed, step-by-step protocol for a key transformation involving this compound: its reaction with an aniline derivative to form an N-alkylated intermediate, which is a direct precursor to quinazolinone-based insecticides. We will also explore the subsequent cyclization reaction to form the heterocyclic core of the final product.
Core Synthesis Strategy: A Modular Approach to Quinazolinone Insecticides
The synthesis of quinazolinone-based agrochemicals from this compound is a prime example of a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments, which are then coupled to rapidly assemble the core of the target molecule.
Our synthetic pathway is divided into two main stages:
-
Part A: N-Alkylation of a Substituted Aniline: The nucleophilic amino group of a pre-synthesized aniline derivative attacks the electrophilic benzylic carbon of this compound in a classic SN2 reaction.[7][8] This step forms a crucial C-N bond and brings together the two key aromatic fragments of the final insecticide.
-
Part B: Intramolecular Cyclization to a Quinazolinone: The intermediate from Part A, an N-(cyanobenzyl)anthranilamide, undergoes an intramolecular cyclization to form the rigid, tricyclic quinazolinone scaffold. This transformation is often acid- or base-catalyzed and results in the formation of the heterocyclic core essential for biological activity.[9][10]
This modular approach offers significant advantages in terms of efficiency and flexibility. It allows for the independent optimization of the synthesis of each fragment and facilitates the creation of a library of analogs by simply varying the structure of the aniline coupling partner.
Figure 1: Convergent synthesis workflow for a quinazolinone-based insecticide precursor.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped chemical laboratory. All necessary safety precautions must be taken, including the use of personal protective equipment (PPE) and working in a properly ventilated fume hood.[11][12][13][14][15]
Part A: Synthesis of 2-((2-chloro-4-cyanobenzyl)amino)-5-chloro-N,3-dimethylbenzamide (N-Alkylation)
This protocol details the nucleophilic substitution reaction between this compound and 2-amino-5-chloro-N,3-dimethylbenzamide. The reaction proceeds via an SN2 mechanism, where the aniline nitrogen acts as the nucleophile.[16][17]
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-chloro-N,3-dimethylbenzamide and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension. A typical concentration is 0.1-0.2 M with respect to the aniline.
-
Begin vigorous stirring to ensure proper mixing.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous acetonitrile.
-
Slowly add the solution of this compound to the stirring suspension of the aniline and potassium carbonate at room temperature over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension to remove the potassium carbonate and any inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.[6]
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The use of a non-nucleophilic base is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity and to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[19]
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively solvates the potassium cation while leaving the carbonate anion relatively free to act as a base. Its boiling point allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
Figure 2: Workflow for the N-alkylation of 2-amino-5-chloro-N,3-dimethylbenzamide.
Part B: Synthesis of a Quinazolinone Insecticide Precursor (Intramolecular Cyclization)
This protocol describes the acid-catalyzed intramolecular cyclization of the N-alkylated intermediate to form the quinazolinone ring system.
Materials:
-
2-((2-chloro-4-cyanobenzyl)amino)-5-chloro-N,3-dimethylbenzamide (1.0 eq)
-
Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
High-temperature thermometer
Procedure:
-
In a dry round-bottom flask, place the N-alkylated intermediate.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask.
-
Begin stirring the mixture and slowly heat to 120-140°C.
-
Maintain the reaction at this temperature for 2-4 hours, monitoring by TLC or HPLC.
-
After the reaction is complete, cool the mixture to below 100°C.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Causality Behind Experimental Choices:
-
Acid Catalyst (PPA): Polyphosphoric acid is a strong dehydrating agent and a non-oxidizing acid, making it ideal for promoting the intramolecular cyclization of the amide onto the nitrile group. It acts as both the solvent and the catalyst.[10][20][21]
-
High Temperature: The cyclization reaction requires a significant activation energy, and heating is necessary to achieve a reasonable reaction rate.
Data Presentation
| Reaction Step | Starting Material | Product | Typical Yield | Purity (by HPLC) |
| N-Alkylation | This compound | 2-((2-chloro-4-cyanobenzyl)amino)-5-chloro-N,3-dimethylbenzamide | 85-95% | >98% |
| Cyclization | N-Alkylated Intermediate | Quinazolinone Precursor | 70-85% | >99% |
Table 1: Representative quantitative data for the synthesis of a quinazolinone insecticide precursor.
Safety and Handling
This compound and related benzylic bromides are lachrymators and skin irritants.[11][14][15] It is imperative to handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[12][13] Aniline derivatives can be toxic and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a strategically important building block in the synthesis of advanced agrochemicals. Its well-defined reactivity allows for the efficient and modular construction of complex heterocyclic scaffolds, such as the quinazolinones. The protocols and insights provided in this guide are designed to be a valuable resource for researchers in the field, enabling the exploration of new chemical space and the development of the next generation of crop protection agents.
References
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
FAQ. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. Retrieved from [Link]
-
PMC. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
ScienceScholar. (2022, March 18). Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents. Retrieved from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Alkylation of aniline with benzyl alcohol. Retrieved from [Link]
-
PMC. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]
-
SciSpace. (n.d.). Insect Ryanodine Receptor: Distinct but Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3. Retrieved from [Link]
-
PubMed. (n.d.). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions. Retrieved from [Link]Substitution%20reactions.pdf)
Sources
- 1. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sign In | PatentGuru [patentguru.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 16. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 19. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(Bromomethyl)-2-chlorobenzonitrile
Introduction: Unlocking Molecular Complexity with a Versatile Benzyl Bromide
In the landscape of medicinal chemistry and drug development, the strategic construction of novel heterocyclic scaffolds is a cornerstone of innovation. The starting material, 4-(bromomethyl)-2-chlorobenzonitrile, represents a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the presence of a benzylic bromide, which is exceptionally susceptible to nucleophilic substitution, providing a facile entry point for molecular elaboration.[1] The chloro and nitrile functionalities on the aromatic ring offer additional handles for subsequent chemical modifications, further expanding its synthetic potential.[2][3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of several key heterocyclic systems from this compound, including isoindolinones, phthalazines, and tetrahydroisoquinolines. The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying mechanistic rationale and practical considerations for successful execution.
Synthesis of Isoindolinones: A Privileged Scaffold in Medicinal Chemistry
The isoindolinone core is a prominent structural motif found in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic activities.[4][5][6] The synthesis of isoindolinones from this compound can be efficiently achieved through a two-step sequence involving an initial N-alkylation of a primary amine, followed by an intramolecular cyclization.
Synthetic Strategy and Mechanistic Rationale
The synthetic approach hinges on the high reactivity of the benzylic bromide towards nucleophilic attack by a primary amine. This initial SN2 reaction forms an N-benzylated amine intermediate. The subsequent intramolecular cyclization can be promoted under basic or acidic conditions, leading to the formation of the five-membered lactam ring of the isoindolinone. The choice of reaction conditions for the cyclization step is often dependent on the nature of the substituents on the amine and the aromatic ring.
Experimental Protocol: Synthesis of 2-Alkyl-5-chloro-3-oxo-2,3-dihydro-1H-isoindole-6-carbonitrile
Step 1: N-Alkylation of a Primary Amine
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a primary amine (1.1 eq) and a mild base like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(4-(cyanomethyl)-3-chlorobenzyl)amine intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to the Isoindolinone
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as toluene or dioxane.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), or a base like sodium ethoxide.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If an acidic catalyst was used, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoindolinone.
Visualization of the Synthetic Workflow
Caption: Synthetic route to isoindolinones.
Synthesis of Phthalazines: Accessing a Key Nitrogen-Containing Heterocycle
Phthalazine derivatives are an important class of N-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including antihypertensive, anticonvulsant, and anticancer activities.[7] A straightforward method for the synthesis of phthalazines from this compound involves a condensation reaction with hydrazine or its derivatives.[8][9][10][11]
Synthetic Strategy and Mechanistic Considerations
This transformation proceeds through an initial double nucleophilic substitution of the benzylic bromide by hydrazine, leading to a di-benzylated hydrazine intermediate. Subsequent intramolecular cyclization and aromatization, often promoted by an oxidizing agent or under thermal conditions, yields the phthalazine core. The reaction conditions can be tuned to favor the formation of the desired phthalazine product.
Experimental Protocol: Synthesis of 6-Chloro-1,4-bis(halomethyl)phthalazine
Note: This protocol describes a potential route; optimization may be required.
-
In a round-bottom flask, dissolve this compound (2.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Visualization of the Synthetic Pathway
Caption: Synthesis of phthalazine derivatives.
Synthesis of Tetrahydroisoquinolines: Building Blocks for Natural Products and Pharmaceuticals
The tetrahydroisoquinoline (THIQ) skeleton is a fundamental structural motif present in a vast number of alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities.[12][13][14][15][16] The synthesis of THIQs from this compound can be envisioned through a multi-step sequence, typically involving the initial formation of a phenethylamine derivative followed by a Pictet-Spengler or related cyclization reaction.
Synthetic Strategy and Mechanistic Insights
A plausible synthetic route involves the initial reaction of this compound with a suitable nucleophile to introduce a two-carbon unit that can be subsequently converted to an aminoethyl group. For instance, reaction with the anion of a protected aminoacetonitrile followed by reduction would yield the required phenethylamine precursor. The subsequent intramolecular cyclization, often acid-catalyzed (Pictet-Spengler reaction), with an aldehyde or ketone would then construct the tetrahydroisoquinoline core.
Experimental Protocol: A Potential Multi-step Synthesis of a Substituted Tetrahydroisoquinoline
Step 1: Introduction of the Aminoethyl Precursor
-
Generate the lithium salt of a protected aminoacetonitrile (e.g., N-Boc-aminoacetonitrile) by treating it with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a solution of this compound (1.0 eq) in THF to the freshly prepared anion solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Nitrile and Deprotection
-
The nitrile group in the product from Step 1 can be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) in THF or by catalytic hydrogenation.
-
The protecting group on the nitrogen (e.g., Boc) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Step 3: Pictet-Spengler Cyclization
-
Dissolve the resulting phenethylamine derivative in a suitable solvent such as dichloromethane or toluene.
-
Add an aldehyde or ketone (1.1 eq) and an acid catalyst (e.g., trifluoroacetic acid or formic acid).
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete, as monitored by TLC or LC-MS.
-
Work up the reaction by neutralizing the acid and extracting the product.
-
Purify the final tetrahydroisoquinoline derivative by column chromatography.
Visualization of the Multi-step Synthesis
Caption: Multi-step synthesis of tetrahydroisoquinolines.
Data Summary
| Heterocyclic System | Key Reagents | General Conditions |
| Isoindolinones | Primary Amine, Base | Two steps: 1. N-alkylation (RT); 2. Intramolecular cyclization (Heat) |
| Phthalazines | Hydrazine Hydrate | One-pot condensation and cyclization (Reflux) |
| Tetrahydroisoquinolines | Protected Aminoacetonitrile, Aldehyde/Ketone | Multi-step: 1. Alkylation; 2. Reduction/Deprotection; 3. Pictet-Spengler Cyclization |
Concluding Remarks and Future Directions
The protocols and strategies outlined in this guide demonstrate the significant potential of this compound as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The high reactivity of the benzylic bromide functionality allows for a wide range of nucleophilic substitution reactions, paving the way for the construction of diverse molecular architectures. Further exploration of the reactivity of the chloro and nitrile groups can lead to even greater molecular diversity, making this compound a valuable asset in the toolkit of synthetic and medicinal chemists.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Chembid. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2012). Efficient synthesis of selected phthalazine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 10: Phthalazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalazine synthesis. Retrieved from [Link]
-
Oklahoma-UC-Irvine. (n.d.). Efficient synthesis of selected phthalazine derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Phthalazine synthesis [organic-chemistry.org]
- 11. Efficient synthesis of selected phthalazine derivatives [ouci.dntb.gov.ua]
- 12. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of 4-(Bromomethyl)-2-chlorobenzonitrile in Complex Molecular Synthesis: A Guide for Researchers
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, 4-(Bromomethyl)-2-chlorobenzonitrile has emerged as a highly versatile and valuable intermediate, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive benzylic bromide, a strategically positioned chloro substituent, and a versatile nitrile group, offers a powerful handle for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this key building block, complete with detailed experimental protocols and safety guidelines to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 83311-25-5 | [1][2] |
| Molecular Formula | C₈H₅BrClN | |
| Molecular Weight | 230.49 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 323.6±32.0 °C (Predicted) | [3] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3] |
Safety and Handling:
This compound is a reactive chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive and lachrymatory substance, capable of causing severe skin burns and eye damage.[4] Ingestion and inhalation are also harmful.[5]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]
Always consult the full Safety Data Sheet (SDS) before handling this compound.[4][5][6]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor, 2-chloro-4-methylbenzonitrile. This reaction selectively targets the benzylic position, which is activated for radical abstraction.
Protocol 1: Radical Bromination of 2-Chloro-4-methylbenzonitrile
This protocol is adapted from a similar, well-established procedure for the synthesis of 4-(bromomethyl)benzonitrile.[7]
Materials:
-
2-Chloro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride.
-
To this solution, add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the solid succinimide and wash the filter cake with a small amount of cold carbon tetrachloride.
-
The filtrate, containing the desired product, is then concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a crystalline solid.
Applications in Organic Synthesis: The Power of the Benzylic Bromide
The synthetic utility of this compound lies in the high reactivity of its benzylic bromide. This functional group is an excellent electrophile and is highly susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This allows for the facile introduction of a wide range of functionalities, making it a cornerstone for the synthesis of diverse molecular scaffolds.
Protocol 2: N-Alkylation with a Primary Amine
This protocol is based on a procedure described in a patent for the synthesis of bicyclic quinazolinone derivatives and demonstrates the reaction of this compound with a primary amine.[8]
Materials:
-
This compound
-
Methanamine (2.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Reaction vessel with stirring capability
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable reaction vessel, add a solution of methanamine (3.0 eq, 2.0 M in THF) dropwise at 0°C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 10 minutes.
-
A precipitate (likely the amine hydrobromide salt) will form. Filter off the precipitate and wash it with THF.
-
The filtrate, containing the desired N-benzylated product, is collected and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 3: O-Alkylation with a Phenolic Nucleophile (Representative Protocol)
While a specific protocol for this compound was not found, the following is a representative procedure for the O-alkylation of a phenol with a similar benzylic bromide, which can be adapted by the skilled chemist.
Materials:
-
This compound
-
A substituted phenol (e.g., p-methoxyphenol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF, acetonitrile)
-
Reaction vessel with stirring capability and inert atmosphere provisions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0-1.2 eq) in the chosen solvent.
-
Add the base (1.2-1.5 eq) to the solution and stir for 15-30 minutes at room temperature to generate the phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: S-Alkylation with a Thiol Nucleophile (Representative Protocol)
Materials:
-
This compound
-
A thiol (e.g., thiophenol)
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
A suitable solvent (e.g., ethanol, DMF)
-
Reaction vessel with stirring capability
Procedure:
-
In a reaction vessel, dissolve the thiol (1.0-1.1 eq) in the chosen solvent.
-
Add the base (1.1-1.2 eq) and stir for a few minutes to generate the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude thioether.
-
Purify the product by column chromatography if necessary.
The Versatility of the Nitrile and Chloro Groups
While the benzylic bromide is often the primary site of reaction, the nitrile and chloro functionalities offer further opportunities for molecular elaboration. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. The chloro group, being on an aromatic ring, is less reactive than the benzylic bromide but can undergo nucleophilic aromatic substitution under more forcing conditions or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This latent reactivity allows for a stepwise and controlled diversification of the molecular scaffold.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its highly reactive benzylic bromide allows for the efficient introduction of a wide range of nucleophiles, while the chloro and nitrile groups provide additional handles for subsequent transformations. The protocols and information presented in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. As with any chemical synthesis, careful planning, execution, and purification are essential for achieving the desired outcomes.
References
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
- Google Patents. (n.d.). US20180029996A1 - Bicyclic quinazolinone derivatives.
-
AccelaChem. (n.d.). 83311-25-5,this compound. Retrieved from [Link]
- Google Patents. (n.d.). EP3280710B1 - PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.
- (2025).
- (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
Sources
- 1. 83311-25-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 83311-25-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 83311-25-5 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. US20180029996A1 - Bicyclic quinazolinone derivatives - Google Patents [patents.google.com]
Application Note: A Practical Guide to the Williamson Ether Synthesis of Aryl Ethers using 4-(Bromomethyl)-2-chlorobenzonitrile
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in modern organic chemistry.[1][2] Its broad scope and operational simplicity have established it as a cornerstone reaction in both academic research and industrial-scale synthesis, particularly in the development of pharmaceutical agents where the ether linkage is a common structural motif. This application note provides a detailed experimental protocol for the synthesis of aryl ethers using 4-(Bromomethyl)-2-chlorobenzonitrile as a key building block. This substrate is an excellent electrophile for this transformation due to its primary benzylic bromide, which is highly susceptible to nucleophilic attack.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the user can not only execute the protocol successfully but also adapt it to different substrates and troubleshoot potential issues. We will cover the reaction mechanism, safety considerations, a detailed step-by-step protocol, purification techniques, and methods for product characterization.
Section 1: The Underlying Chemistry: Mechanism and Rationale
The SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this concerted, single-step reaction, a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group.[2]
For this specific application, the key steps are:
-
Deprotonation: A base is used to deprotonate a weakly acidic phenol (ArOH), generating a potent nucleophile, the phenoxide anion (ArO⁻).
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methylene carbon (-CH₂-) of this compound.
-
Displacement: The bromide ion, an excellent leaving group, is displaced, forming the desired aryl ether and an inorganic salt byproduct.
The reaction's success hinges on the SN2 mechanism's requirements. It is most efficient with unhindered, primary alkyl halides.[3][4] this compound is an ideal substrate because the bromine is attached to a primary benzylic carbon, which is sterically accessible and activated towards substitution.
The Critical Role of Base and Solvent
The choice of base and solvent is crucial for maximizing yield and minimizing side reactions.
-
Base Selection: The base must be strong enough to quantitatively deprotonate the phenol but not so harsh as to cause decomposition.
-
Potassium Carbonate (K₂CO₃): A moderately strong and commonly used base for phenol alkylation. It is inexpensive, easy to handle, and generally provides clean reactions.[5][6]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation of the alcohol.[6] It requires strictly anhydrous (water-free) conditions, as it reacts violently with water.
-
Sodium Hydroxide (NaOH): A strong base often used in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble alkyl halide.[6][7]
-
-
Solvent Selection: Polar aprotic solvents are preferred as they solvate the cation of the base without hydrogen-bonding to the nucleophile, leaving it "naked" and highly reactive.
This protocol will primarily focus on the use of potassium carbonate in acetonitrile, a robust and widely applicable system.
Section 2: Safety First: Hazard Analysis and Risk Mitigation
Proper safety precautions are paramount. This reaction involves hazardous materials. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | CAS Number | Primary Hazards | Handling Precautions |
| This compound | N/A | Harmful if swallowed, causes skin and serious eye irritation. Potential lachrymator (tear-inducing). | Avoid inhalation of dust and contact with skin and eyes. Handle with care.[8][9][10] |
| Phenol | 108-95-2 | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects. | Use extreme caution. Prevent any contact with skin. Have a polyethylene glycol (PEG 300/400) solution available as a first-aid decontaminant. |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Avoid creating dust. In case of contact with eyes, rinse immediately with plenty of water. |
| Acetonitrile (ACN) | 75-05-8 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | Keep away from heat and ignition sources. Handle in a fume hood to avoid inhaling vapors. |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat and ignition sources. Use with adequate ventilation. |
| Hexanes | 110-54-3 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. | Keep away from heat and ignition sources. Use with adequate ventilation. |
Section 3: Experimental Protocol: Synthesis of 4-((Phenoxy)methyl)-2-chlorobenzonitrile
This protocol details the synthesis using phenol as the nucleophile. It can be readily adapted for other substituted phenols.
Materials and Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
UV lamp for TLC visualization
Reagent Preparation
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 230.49 | 1.0 | 1.15 g (5.0 mmol) |
| Phenol | 94.11 | 1.1 | 0.52 g (5.5 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 1.38 g (10.0 mmol) |
| Acetonitrile (ACN) | 41.05 | - | 25 mL |
| Ethyl Acetate (for extraction) | 88.11 | - | ~100 mL |
| Hexanes (for extraction & chromatography) | 86.18 | - | ~200 mL |
| Deionized Water | 18.02 | - | ~100 mL |
| Brine (Saturated NaCl solution) | - | - | ~25 mL |
Step-by-Step Synthesis Procedure
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.15 g, 5.0 mmol), phenol (0.52 g, 5.5 mmol), and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Rationale: Using a slight excess (1.1 eq) of the phenol ensures the complete consumption of the more valuable electrophile. A 2-fold excess of the base drives the deprotonation equilibrium forward.
-
-
Solvent Addition: Add 25 mL of acetonitrile to the flask.
-
Reaction: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approximately 82°C for ACN) using a heating mantle or oil bath and stir vigorously.
-
Rationale: Heating the reaction increases the kinetic energy of the molecules, accelerating the rate of the SN2 reaction. Refluxing prevents solvent loss.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30-60 minutes.[11][12][13] (See Section 3.4 for details). The reaction is typically complete within 2-4 hours.
-
Cooling & Filtration: Once the reaction is complete (indicated by the disappearance of the starting alkyl bromide on TLC), remove the heat source and allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct through a pad of celite or a sintered glass funnel, washing the solids with a small amount of ethyl acetate (~10 mL).
-
Rationale: This removes the bulk of the inorganic salts before the aqueous work-up.
-
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 20% Ethyl Acetate in Hexanes) is a good starting point. Adjust polarity as needed.
-
Procedure:
-
On a TLC plate, spot the starting material (this compound) in one lane.
-
In a second lane, spot the reaction mixture.
-
A third lane can be used for a "co-spot" (spotting both starting material and reaction mixture on the same point) to aid in comparison.
-
-
Interpretation: The product, an ether, will be less polar than the starting phenol but may have similar polarity to the starting bromide. The key is to track the disappearance of the limiting reactant (the bromide). The product spot should appear as the starting material spot fades. Visualize the plate under a UV lamp.[14][15]
Work-up and Extraction
-
Redissolve: Dissolve the crude residue from step 6 in ethyl acetate (~50 mL).
-
Transfer: Transfer the solution to a 125 mL separatory funnel.
-
Wash: Wash the organic layer sequentially with:
-
Dry: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product, which can then be purified.
Purification by Flash Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.
-
Packing: Pack the column with silica gel using an appropriate solvent system (e.g., starting with 5% ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ether as a solid or oil.
Section 4: Workflow Visualization
The following diagram outlines the complete experimental workflow from initial setup to final product characterization.
Caption: Experimental workflow for Williamson ether synthesis.
Section 5: Characterization and Data Interpretation
-
Yield: Calculate the percentage yield based on the starting limiting reagent (this compound). Yields of 50-95% are typically achievable.[1]
-
Appearance: The final product is expected to be a white to off-white solid or a colorless oil.
-
Spectroscopic Analysis:
-
¹H NMR: The most telling signals will be the disappearance of the phenolic -OH proton and the appearance of a new singlet for the benzylic protons (-CH₂-) of the ether, typically around δ 5.0-5.5 ppm. Aromatic protons from both rings will be visible in the δ 6.8-7.8 ppm region.
-
¹³C NMR: Look for the characteristic benzylic carbon (Ar-CH₂-O) signal around 65-75 ppm.
-
IR Spectroscopy: The broad O-H stretch from the starting phenol (around 3200-3600 cm⁻¹) should be absent in the product spectrum. The characteristic C-O ether stretch will appear in the 1200-1250 cm⁻¹ (aryl-alkyl ether) region. The nitrile (C≡N) stretch will be visible around 2220-2230 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₉ClN₂O) should be observed.
-
Section 6: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed (no product on TLC) | 1. Inactive base (K₂CO₃ absorbed water).2. Insufficient temperature.3. Deactivated alkyl halide. | 1. Use freshly dried or new K₂CO₃.2. Ensure the reaction is at a full reflux.3. Check the purity of the starting bromide. Consider adding a catalytic amount of sodium iodide (NaI) to perform an in-situ Finkelstein reaction to the more reactive alkyl iodide. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up.3. Wet solvent or reagents. | 1. Increase reaction time.2. Be careful during extractions; perform back-extractions of aqueous layers if necessary.3. Use anhydrous solvents and reagents. |
| Multiple Spots on TLC of Crude Product | 1. Side reactions (e.g., C-alkylation of phenol).2. Unreacted starting materials.3. Product decomposition. | 1. C-alkylation is less common but possible; purification by chromatography should separate isomers.2. Optimize reaction time and stoichiometry.3. Avoid excessive heating or prolonged reaction times. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
- Google Patents.
-
Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
University of Calgary. Ch24: ArOH to ArOR. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Wikipedia. Sodium phenoxide. [Link]
-
organicmystery.com. Preparation of Ether. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
YouTube. PREPARATION OF ETHERS. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
ResearchGate. Figure S13. TLC for testing the stability of -(CH2)2Ph group under.... [Link]
-
Unknown Source. Williamson Ether Synthesis. [Link]
-
Unknown Source. The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
-
YouTube. Williamson Ether Synthesis Final. [Link]
-
Scribd. Williamson Ether Synthesis Lab | PDF. [Link]
-
PubChem. 4-Bromo-2-chlorobenzonitrile. [Link]
-
Chegg.com. Solved A Williamson ether synthesis reaction was performed.. [Link]
- Google Patents. Method of preparing anhydrous alkali metal phenoxides.
- Google Patents.
-
ResearchGate. How can I remove nitrile impurities from the oxime?. [Link]
- Google Patents. Reaction of ethers with nitriles.
-
Wikipedia. Nitrile. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. aksci.com [aksci.com]
- 9. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. scribd.com [scribd.com]
- 13. Solved A Williamson ether synthesis reaction was performed. | Chegg.com [chegg.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. gold-chemistry.org [gold-chemistry.org]
Application Notes & Protocols: 4-(Bromomethyl)-2-chlorobenzonitrile as a Versatile Building Block in Multi-Step Organic Synthesis
This technical guide provides an in-depth exploration of 4-(Bromomethyl)-2-chlorobenzonitrile, a pivotal intermediate in the synthesis of complex organic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's reactivity, outlines its strategic applications, and provides detailed, field-proven protocols for its use in multi-step synthetic workflows.
Introduction: A Profile of a Multifunctional Intermediate
This compound is a strategically functionalized aromatic compound prized for its utility in constructing sophisticated molecular architectures, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its structure incorporates three distinct reactive centers: a highly electrophilic benzylic bromide, a versatile nitrile group, and a chlorinated benzonitrile core. This unique combination allows for sequential, regioselective transformations, making it an invaluable building block for creating novel therapeutic agents and advanced materials.[2][3]
The primary value of this intermediate lies in its "plug-and-play" nature. The bromomethyl group serves as a reactive handle for covalent attachment to various scaffolds, while the nitrile and chloro moieties offer orthogonal sites for subsequent chemical elaboration.[2][4] Understanding the interplay of these functional groups is critical to harnessing the full synthetic potential of this compound.
Physicochemical Properties & Reactivity Profile
A foundational understanding of the molecule's properties and electronic nature is essential for designing successful synthetic strategies.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2-Chloro-4-(bromomethyl)benzonitrile | [5] |
| CAS Number | 854819-61-7 (Note: Often confused with isomers) | |
| Molecular Formula | C₈H₅BrClN | |
| Molecular Weight | 230.49 g/mol | |
| Appearance | White to off-white crystalline solid | [6] |
Causality of Reactivity
The synthetic utility of this compound is dictated by the specific reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.
-
The Bromomethyl Group (-CH₂Br): This is the most reactive site for nucleophilic substitution. As a benzylic bromide, the C-Br bond is weakened, and the transition state of an Sₙ2 reaction is stabilized by the adjacent aromatic ring. This makes it an exceptionally potent electrophile for alkylating a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is the cornerstone of its use in attaching the 2-chloro-4-cyanobenzyl moiety to a core molecular scaffold.[7]
-
The Nitrile Group (-C≡N): The cyano group is a versatile functional handle that can be transformed into several other key groups. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring. Common transformations include:
-
Reduction to a primary amine (-CH₂NH₂), providing a site for amide coupling or further functionalization.
-
Hydrolysis to a carboxylic acid (-COOH), enabling the formation of esters and amides.
-
[2+3] Cycloaddition with azides (e.g., sodium azide or organotin azides) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[8]
-
-
The Aromatic Ring (Chloro- and Cyano-substituted): The chlorine atom on the ring is less reactive than the benzylic bromine and typically requires harsher conditions or metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling) for substitution. The combined electron-withdrawing effects of the chloro and cyano substituents deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution, should a suitable leaving group be present at an activated position.
Caption: Key reactive sites and their corresponding synthetic transformations.
Core Application: Synthesis of Angiotensin II Receptor Antagonists (Sartans)
While many published sartan syntheses utilize the biphenyl analog, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, the core chemical transformations are directly translatable and serve as the premier example of how the functional groups on this compound are manipulated in a multi-step workflow.[7][8] The process typically involves two key steps: (1) N-alkylation of a heterocyclic core, followed by (2) conversion of the nitrile to a tetrazole ring.
Workflow Logic
The strategic choice to perform N-alkylation first is critical. The benzylic bromide is highly reactive and selective for soft nucleophiles like the imidazole nitrogen of the sartan core. Attempting tetrazole formation first would introduce a potentially acidic proton on the tetrazole ring, which could complicate the subsequent alkylation step by creating a competing nucleophilic site and requiring an additional equivalent of base.
Caption: A generalized two-step workflow for sartan-like molecule synthesis.
Detailed Experimental Protocols
The following protocols are generalized to be adaptable for various substrates. Researchers should perform optimization studies for novel systems.
Protocol 1: N-Alkylation of a Heterocyclic Core
This protocol describes the reaction of this compound with a generic nitrogen-containing heterocycle.
4.1.1 Materials & Reagents
| Reagent | Purity | M.W. | Stoichiometry | Example Amount |
| Heterocyclic Core (e.g., imidazole deriv.) | >98% | Varies | 1.0 eq | 5.0 mmol |
| This compound | >98% | 230.49 | 1.05 eq | 5.25 mmol |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | 138.21 | 1.5 eq | 7.5 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | 73.09 | - | 25 mL |
4.1.2 Experimental Procedure
-
Vessel Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the heterocyclic core (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (25 mL) to the flask. Stir the suspension at room temperature for 15 minutes. Scientist's Note: K₂CO₃ is a mild base suitable for deprotonating many N-H bonds without causing hydrolysis of the nitrile. DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions.
-
Reagent Addition: In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF (~5 mL). Add this solution dropwise to the stirring suspension in the flask over 10 minutes.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form. c. Stir for 30 minutes to ensure complete precipitation. d. Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with water (3 x 20 mL).
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Tetrazole Formation from the Nitrile Intermediate
This protocol describes the conversion of the cyano group of the N-alkylated product to a tetrazole ring.
4.2.1 Materials & Reagents
| Reagent | Purity | M.W. | Stoichiometry | Example Amount |
| N-Alkylated Intermediate (from Protocol 1) | >95% | Varies | 1.0 eq | 4.0 mmol |
| Tributyltin Azide (Bu₃SnN₃) | >97% | 331.09 | 1.2 eq | 4.8 mmol |
| o-Xylene, anhydrous | >99% | 106.17 | - | 20 mL |
Safety Warning: Organotin compounds and azides are highly toxic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Quench all residual azide carefully.
4.2.2 Experimental Procedure
-
Vessel Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the N-alkylated intermediate (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous o-xylene (20 mL) followed by tributyltin azide (1.2 eq). Scientist's Note: o-Xylene is used as a high-boiling solvent to drive the cycloaddition. Tributyltin azide is often preferred over sodium azide for its solubility in organic solvents, though greener alternatives are actively being researched.
-
Reaction: Heat the mixture to reflux (approx. 140-144°C) and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, filter it directly. If not, concentrate the solvent under reduced pressure. c. The crude product will contain tin residues. To remove these, dissolve the residue in a suitable solvent like toluene, and treat with an acid (e.g., gaseous HCl or trifluoroacetic acid) to protonate the tetrazole and precipitate the tin salts. Alternatively, purification can be achieved via column chromatography on silica gel.
-
Final Product Isolation: After purification, the final product is typically isolated as a salt or a free base after neutralization.
Conclusion
This compound is a powerful and versatile intermediate whose value is derived from its multiple, orthogonally reactive functional groups. The ability to perform selective N-alkylation via the bromomethyl group, followed by transformation of the nitrile into a tetrazole or other functional group, provides a robust and logical pathway for the assembly of complex molecules. The protocols and workflows detailed herein, grounded in established chemical principles, offer a solid framework for researchers to leverage this key building block in their synthetic endeavors, particularly in the rapid development of novel pharmaceutical candidates.
References
- BenchChem. (2025). The Pivotal Role of 4-Bromobenzonitrile in the Synthesis of Angiotensin II Receptor Blockers. Benchchem.
- BenchChem. (2025). The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Smolecule. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9.
- Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis.
- Guidechem. 4-BROMO-2-CHLOROBENZONITRILE 154607-01-9 wiki.
- ChemicalBook. 4-Bromo-2-chlorobenzonitrile synthesis.
- FAQ.
- Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023).
- PubChem. 4-Bromo-2-chlorobenzonitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Protecting Group Strategies in the Synthesis and Reactions of 4-(Bromomethyl)-2-chlorobenzonitrile
Introduction: Navigating the Synthetic Challenges of a Bifunctional Reagent
4-(Bromomethyl)-2-chlorobenzonitrile is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the presence of two reactive functional groups: a benzylic bromide, which is an excellent electrophile for nucleophilic substitution and the formation of carbon-carbon and carbon-heteroatom bonds, and a nitrile group, which can be transformed into a variety of other functionalities such as amines, carboxylic acids, and amides.
However, the simultaneous presence of these two reactive centers presents a significant synthetic challenge. Chemoselective reactions at one site without affecting the other require a carefully planned protecting group strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups to unlock the full synthetic potential of this compound. We will explore protecting group strategies for both the nitrile and the benzylic bromide (via its precursors), discuss the importance of orthogonal protection, and provide detailed, field-proven protocols for key transformations.
The Dichotomy of Reactivity: The Need for a Strategic Approach
The primary challenge in the chemistry of this compound lies in the disparate, yet often overlapping, reactivity of its two functional groups. The benzylic bromide is susceptible to nucleophilic attack, while the nitrile group can undergo reduction, hydrolysis, or cycloaddition. A successful synthetic strategy hinges on the ability to temporarily mask one functional group while the other is being chemically modified. This necessitates the use of protecting groups that are stable under the reaction conditions of the desired transformation and can be selectively removed under mild conditions that do not affect the newly installed functionality.
Protecting the Nitrile Group: Three Viable Strategies
The nitrile group, while relatively stable, is incompatible with certain strong reducing agents and hydrolytic conditions that might be employed in reactions involving the benzylic bromide. Here, we present three robust strategies for the temporary protection of the nitrile functionality.
Strategy 1: Conversion to a 5-Aryl-1H-tetrazole
The conversion of a nitrile to a 5-substituted 1H-tetrazole is a widely used protecting group strategy in medicinal chemistry. Tetrazoles are bioisosteres of carboxylic acids and are generally stable to a wide range of reaction conditions.[1] The [3+2] cycloaddition of the nitrile with an azide source is a high-yielding and reliable transformation.[1][2][3][4]
Key Features:
-
Stability: Tetrazoles are stable to many oxidizing and reducing agents, as well as acidic and basic conditions.
-
Deprotection: While the deprotection of a 5-aryl-1H-tetrazole back to the nitrile can be challenging, it is achievable under specific conditions, often involving harsh acidic treatment. For many synthetic targets, the tetrazole itself may be the desired final functionality.
Protocol 1: Zinc-Catalyzed Synthesis of 5-(3-Chloro-4-(bromomethyl)phenyl)-1H-tetrazole in Water
This protocol is adapted from the work of Demko and Sharpless, offering a safe and environmentally friendly approach using water as the solvent.[3][5]
-
Materials:
-
This compound (10 mmol)
-
Sodium azide (NaN₃) (12 mmol, 1.2 equiv)
-
Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask, add this compound, sodium azide, zinc bromide, and deionized water.
-
Stir the mixture vigorously and heat to reflux (approximately 100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 with 3M HCl to protonate the tetrazole.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired tetrazole.
-
Strategy 2: Reduction to a Primary Amine and Protection
Another effective strategy is to reduce the nitrile to a primary amine, which can then be protected with a standard amine protecting group such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[6][7] This approach offers the advantage of well-established and mild deprotection protocols.
Key Features:
-
Versatility: A wide variety of amine protecting groups are available, allowing for fine-tuning of stability and deprotection conditions.
-
Orthogonality: Boc (acid-labile) and Cbz (removed by hydrogenolysis) groups are orthogonal, providing flexibility in multi-step syntheses.[6][8][9][10]
Protocol 2: Reduction of 2-Chloro-4-(hydroxymethyl)benzonitrile and Subsequent Boc Protection
This two-step protocol first reduces the nitrile to a benzylamine, which is then protected. Note that the benzylic bromide is reactive towards many reducing agents, so this sequence is best performed on the corresponding alcohol precursor.
-
Part A: Reduction to 4-(Aminomethyl)-3-chlorobenzyl alcohol
-
Materials:
-
2-Chloro-4-(hydroxymethyl)benzonitrile (10 mmol)
-
Lithium aluminum hydride (LiAlH₄) (20 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (50 mL)
-
Saturated aqueous sodium sulfate solution
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 2-chloro-4-(hydroxymethyl)benzonitrile in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water, following standard Fieser workup procedures.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude benzylamine.
-
-
-
Part B: Boc Protection of 4-(Aminomethyl)-3-chlorobenzyl alcohol [7][11][12][13][14][15]
-
Materials:
-
Crude 4-(aminomethyl)-3-chlorobenzyl alcohol (from Part A)
-
Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 1.1 equiv)
-
Triethylamine (TEA) (12 mmol, 1.2 equiv)
-
Dichloromethane (DCM) (50 mL)
-
-
Procedure:
-
Dissolve the crude benzylamine in DCM and add triethylamine.
-
Add a solution of Boc₂O in DCM dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the Boc-protected product.
-
-
Strategy 3: Hydrolysis to an Amide
Partial hydrolysis of the nitrile to the corresponding amide can also serve as a protecting group strategy, as amides are generally more stable and less reactive than nitriles under certain conditions. This transformation can be achieved under both acidic and basic conditions, with careful control of reaction time and temperature to avoid over-hydrolysis to the carboxylic acid.
Protecting the Benzylic Position: A Retrosynthetic Approach
Direct protection of the highly reactive benzylic bromide is generally not a practical strategy. A more synthetically sound approach is to protect a less reactive precursor, such as a benzylic alcohol or a methyl group, and then convert it to the bromide at a later stage.
Strategy 4: Protection of the Benzylic Alcohol
The hydroxyl group of 4-(hydroxymethyl)-2-chlorobenzonitrile can be protected as a silyl ether or a benzyl ether. These protecting groups are stable to a wide range of reaction conditions and can be selectively removed.
-
Silyl Ether Protection (e.g., TBDMS): Silyl ethers are readily formed by reacting the alcohol with a silyl chloride in the presence of a base like imidazole. They are typically removed with a fluoride source such as tetra-n-butylammonium fluoride (TBAF).[16][17][18]
-
Benzyl Ether Protection: Benzyl ethers are formed using a benzyl halide and a base. They are robust and are typically cleaved by catalytic hydrogenolysis, a condition that is orthogonal to the removal of many other protecting groups.[19][20][21][22]
Protocol 3: Benzyl Ether Protection of 4-(Hydroxymethyl)-2-chlorobenzonitrile
-
Materials:
-
4-(Hydroxymethyl)-2-chlorobenzonitrile (10 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 1.2 equiv)
-
Benzyl bromide (BnBr) (11 mmol, 1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (30 mL)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of 4-(hydroxymethyl)-2-chlorobenzonitrile in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Strategy 5: Bromination of a Protected Methyl Group
If the synthesis starts from 4-methyl-2-chlorobenzonitrile, the nitrile group can be protected first, followed by the benzylic bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator.[23]
Protocol 4: Benzylic Bromination of 4-Methyl-2-chlorobenzonitrile with a Protected Nitrile
This protocol assumes the nitrile group has been protected (e.g., as a tetrazole).
-
Materials:
-
Protected 4-methyl-2-chlorobenzonitrile (10 mmol)
-
N-Bromosuccinimide (NBS) (11 mmol, 1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.5 mmol, 0.05 equiv)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (50 mL)[24]
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the protected starting material in CCl₄.
-
Add NBS and AIBN to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash chromatography.
-
Orthogonal Protecting Group Strategies: A Decision-Making Framework
In a multi-step synthesis involving this compound, it may be necessary to manipulate both the nitrile and the benzylic position independently. This requires an orthogonal protecting group strategy, where each protecting group can be removed under conditions that do not affect the other.[8][9][10][25]
Example of an Orthogonal Strategy:
-
Start with 4-(hydroxymethyl)-2-chlorobenzonitrile.
-
Protect the alcohol as a TBDMS ether (cleaved by fluoride).
-
Reduce the nitrile to a primary amine and protect it as a Cbz group (cleaved by hydrogenolysis).
-
Perform desired reactions on other parts of the molecule.
-
Selectively deprotect either the alcohol (using TBAF) or the amine (using H₂/Pd-C) to allow for further functionalization at that site.
The choice of protecting groups will depend on the specific synthetic route and the reaction conditions of the subsequent steps.
Data Summary
| Protecting Group Strategy | Functional Group Protected | Protection Conditions | Deprotection Conditions | Key Advantages |
| Tetrazole Formation | Nitrile | NaN₃, ZnBr₂, H₂O, reflux | Strong acid | High stability |
| Boc-Amine | Nitrile (via amine) | 1. LiAlH₄, THF; 2. Boc₂O, TEA, DCM | Strong acid (TFA, HCl) | Mild deprotection, widely used |
| Cbz-Amine | Nitrile (via amine) | 1. LiAlH₄, THF; 2. Cbz-Cl, base | H₂, Pd/C | Orthogonal to acid-labile groups |
| TBDMS Ether | Benzylic Alcohol | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Mild protection and deprotection |
| Benzyl Ether | Benzylic Alcohol | BnBr, NaH, DMF | H₂, Pd/C | Robust, orthogonal to many groups |
Visualizing the Workflow: A Synthetic Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. Benzyl Ethers [organic-chemistry.org]
- 21. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Reactions of 4-(Bromomethyl)-2-chlorobenzonitrile
Introduction: A Multifaceted Intermediate for Synthesis
4-(Bromomethyl)-2-chlorobenzonitrile is a highly versatile trifunctional synthetic building block, prized by researchers in drug discovery and materials science. Its value lies in the distinct reactivity of its three key functional groups: a highly reactive benzylic bromide, a less reactive aryl chloride, and a transformable nitrile group. This differential reactivity allows for a high degree of synthetic control, enabling sequential, site-selective modifications.
-
Benzylic Bromide (-CH₂Br): The most reactive site, susceptible to nucleophilic substitution (SN2) reactions. This position is the primary handle for introducing a vast array of side chains.
-
Aryl Chloride (-Cl): Less reactive than an aryl bromide but can readily participate in modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its lower reactivity compared to the benzylic bromide is key to selective functionalization.
-
Nitrile (-C≡N): A versatile functional group that can be catalytically reduced to a primary amine or hydrolyzed to a carboxylic acid, providing further avenues for molecular elaboration.
This guide provides an in-depth exploration of the catalytic conditions required to harness the synthetic potential of this intermediate, focusing on the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Section 1: Catalytic Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is the most labile position on this compound, making it an excellent electrophile for SN2 reactions. While strong nucleophiles can react directly, catalytic methods are often essential for reactions involving moderately acidic nucleophiles (like phenols) or for improving reaction efficiency and greenness in biphasic systems. Phase-Transfer Catalysis (PTC) is the premier technology for this purpose.
Application Note 1: Phase-Transfer Catalysis (PTC) for O- and N-Alkylation
Causality and Mechanistic Insight: Phase-Transfer Catalysis is a powerful technique for reacting water-soluble (or solid) nucleophiles with water-insoluble organic electrophiles.[1] The catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the nucleophile anion (Nu⁻) from the aqueous or solid phase into the organic phase.[1] In the organic phase, the nucleophile exists as a lipophilic ion pair [Q⁺Nu⁻], which is poorly solvated and thus highly reactive, accelerating the SN2 displacement of the benzylic bromide.[2] This methodology avoids the need for hazardous, anhydrous solvents and strong, expensive bases like sodium hydride, often allowing the use of simple alkali metal hydroxides or carbonates.[1]
Experimental Protocol: O-Alkylation of p-Cresol
This protocol details the synthesis of 2-chloro-4-((4-methylphenoxy)methyl)benzonitrile.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.32 g, 10.0 mmol, 1.0 eq), p-cresol (1.19 g, 11.0 mmol, 1.1 eq), and toluene (30 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq) in water (15 mL). Add this aqueous solution to the reaction flask.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.32 g, 1.0 mmol, 0.1 eq) to the biphasic mixture.
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers and wash with 1M NaOH (2 x 20 mL) to remove excess phenol, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.
-
Data Summary: Typical PTC Conditions
| Reaction Type | Nucleophile | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Yield |
| O-Alkylation | Phenols | TBAB (5-10%) | K₂CO₃ (2.0) | Toluene/H₂O | 70-90 | 85-95% |
| N-Alkylation | Secondary Amines | TBAB (5-10%) | K₂CO₃ (2.0) | Acetonitrile | 60-80 | 90-98% |
| S-Alkylation | Thiols | TEBAC (5%) | NaOH (2.0) | Toluene/H₂O | 50-70 | >95% |
Section 2: Palladium-Catalyzed Cross-Coupling of the Aryl Chloride
The C-Cl bond at the 2-position is significantly less reactive than the benzylic bromide. This allows for initial functionalization at the bromomethyl group, followed by a subsequent cross-coupling reaction at the aryl chloride position. Activating this less reactive C-Cl bond requires specialized palladium catalyst systems.[3]
Application Note 2: Buchwald-Hartwig Amination
Causality and Mechanistic Insight: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] For unreactive aryl chlorides, the rate-limiting step is often the initial oxidative addition of the C-Cl bond to the Pd(0) center. To overcome this energy barrier, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the electron-deficient Pd(0) center, promoting the oxidative addition step. They also facilitate the final reductive elimination step to release the product and regenerate the active catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide are required to deprotonate the amine, forming the active nucleophile without competing in the reaction.[4]
Experimental Protocol: Coupling with Morpholine
This protocol describes the amination of a pre-functionalized substrate, 2-chloro-4-(phenoxymethyl)benzonitrile.
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), RuPhos (47 mg, 0.10 mmol, 10 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 eq).
-
Reagent Addition: Seal the tube with a septum, and alternatively evacuate and backfill with argon three times. Under a positive pressure of argon, add 2-chloro-4-(phenoxymethyl)benzonitrile (258 mg, 1.0 mmol, 1.0 eq).
-
Solvent and Nucleophile: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 eq) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100°C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired arylamine product.
-
Data Summary: Recommended Catalytic Systems for Aryl Chlorides
| Reaction Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Buchwald-Hartwig | Pd₂(dba)₃ (2.5) | RuPhos or XPhos (10) | NaOtBu (1.5) | Toluene | 100-110 |
| Suzuki-Miyaura [5] | Pd(OAc)₂ (2) | SPhos or XPhos (4-6) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | XPhos (4) / CuI (4) | Cs₂CO₃ (2.0) | Dioxane | 100-120 |
Section 3: Catalytic Reduction of the Nitrile Group
The transformation of the nitrile group into a primary benzylamine is a critical step in the synthesis of many pharmaceutical agents. Catalytic hydrogenation is the most atom-economical method for this conversion.[6]
Application Note 3: Selective Hydrogenation to Primary Amines
Causality and Mechanistic Insight: The catalytic hydrogenation of nitriles proceeds via an intermediate imine (R-CH=NH). A common side reaction is the condensation of this imine with the final primary amine product (R-CH₂NH₂) to form a secondary amine after further reduction.[7] The choice of catalyst and conditions is crucial to maximize selectivity for the primary amine.[6]
-
Raney® Nickel: A widely used, cost-effective heterogeneous catalyst. High pressures, moderate temperatures, and the addition of ammonia can suppress secondary amine formation by shifting the equilibrium away from the condensation reaction.[7]
-
Ruthenium Complexes: Homogeneous ruthenium catalysts, often with phosphine ligands, can offer exceptional selectivity for primary amines under milder conditions (lower pressures and temperatures) than Raney Nickel.[8][9] These catalysts are thought to operate through a mechanism that minimizes the release of the intermediate imine from the metal's coordination sphere.[8]
Experimental Protocol: Nitrile Reduction using Raney® Nickel
Safety Note: Raney® Nickel is pyrophoric and must be handled as a slurry in water or alcohol. Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood using a high-pressure autoclave.
-
Reactor Charging: To a high-pressure autoclave, add the nitrile substrate (e.g., 4-(phenoxymethyl)-2-chlorobenzonitrile, 2.58 g, 10.0 mmol).
-
Solvent and Catalyst: Add ethanol (40 mL) saturated with ammonia. Carefully add Raney® Nickel (approx. 0.5 g, 50% slurry in water) to the vessel.
-
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel by pressurizing with nitrogen (5 bar) and venting three times, followed by pressurizing with hydrogen (5 bar) and venting three times.
-
Reaction Conditions: Pressurize the autoclave to 40 bar (approx. 580 psi) with hydrogen. Begin stirring and heat the reaction to 80°C. Maintain the pressure and temperature, monitoring hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
-
Open the autoclave and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.
-
Wash the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by crystallization of its hydrochloride salt or by column chromatography.
-
References
-
Grellier, M., et al. (2010). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society, 132(23), 7854–7855. Available at: [Link]
-
Enthaler, S., et al. (2008). A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. ChemSusChem, 1(12), 1006-10. Available at: [Link]
-
American Chemical Society. (2010). Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Semantic Scholar. Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism. Available at: [Link]
-
Pérez, E. M., et al. (2017). Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Morris, R. H., et al. (2008). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. Available at: [Link]
-
RSC Publishing. (n.d.). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. Available at: [Link]
-
Ye, Z., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. PubMed Central. Available at: [Link]
-
Kominami, H., et al. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications (RSC Publishing). Available at: [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). Available at: [Link]
-
ACS Publications. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Available at: [Link]
-
PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
ResearchGate. (n.d.). Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Raney nickel reductions. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). A generic approach for the catalytic reduction of nitriles. Available at: [Link]
-
PTC Communications, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Semantic Scholar. (n.d.). Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
RSC Publishing. (n.d.). Theoretical study on the mechanism and enantioselectivity of NHC-catalyzed intramolecular SN2′ nucleophilic substitution: what are the roles of NHC and DBU? Organic Chemistry Frontiers. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
RSC Publishing. (n.d.). The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 4-(Bromomethyl)-2-chlorobenzonitrile
Abstract
This technical guide provides a comprehensive framework for the scale-up synthesis of diverse molecular entities derived from 4-(bromomethyl)-2-chlorobenzonitrile. This key starting material is a valuable building block in medicinal chemistry, notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib.[1][2][3] The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into reaction optimization, process safety, and analytical validation for kilogram-scale production. We will delve into the mechanistic underpinnings of key transformations, provide detailed step-by-step methodologies, and address the critical challenges of transitioning from bench-scale to pilot-plant production.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule featuring a reactive benzylic bromide and a nitrile group on a chlorinated benzene ring. The benzylic bromide serves as a potent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities.[4] This reactivity is central to its utility in constructing complex molecular architectures, particularly in the pharmaceutical industry where it is a key intermediate for PARP inhibitors.[5] PARP enzymes are crucial for DNA repair, and their inhibition is a targeted therapy for cancers with specific DNA repair deficiencies.[3][6]
The scale-up of reactions involving this intermediate presents unique challenges, including its lachrymatory nature, the potential for side reactions, and the need for robust purification methods to ensure the high purity required for active pharmaceutical ingredients (APIs). This guide will provide a systematic approach to navigate these challenges, ensuring a safe, efficient, and reproducible large-scale synthesis.
Core Synthetic Strategy: Nucleophilic Substitution at the Benzylic Position
The primary transformation involving this compound is the nucleophilic substitution at the benzylic carbon. This reaction is highly versatile and can be adapted to form carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.
Mechanistic Considerations
The benzylic position of this compound is activated towards both SN1 and SN2 reactions due to the stabilizing effect of the adjacent phenyl ring on the carbocation intermediate (SN1) or the transition state (SN2).[7][8] The choice of reaction conditions, particularly the solvent and the nucleophile's strength, will dictate the predominant pathway. For scale-up, favoring SN2 conditions is often desirable to minimize side reactions associated with carbocation intermediates, such as racemization (if the product is chiral) and elimination.
General Protocol for Kilogram-Scale N-Alkylation
This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile (R₂NH).
Materials and Equipment:
-
Glass-lined or stainless steel reactor (appropriate volume for the intended scale) with overhead stirring, temperature control (heating/cooling jacket), a reflux condenser, and a nitrogen inlet/outlet.
-
Addition funnel for controlled liquid addition.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or a walk-in fume hood.
Reagents:
-
This compound
-
Amine nucleophile (R₂NH)
-
Anhydrous base (e.g., potassium carbonate, sodium carbonate, or triethylamine)
-
Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or acetone)
Step-by-Step Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charge Reagents: Charge the reactor with the amine nucleophile (1.0-1.2 equivalents), the anhydrous base (1.5-2.0 equivalents), and the chosen solvent.
-
Dissolution and Temperature Control: Stir the mixture until all solids are dissolved. Adjust the temperature to the desired setpoint (typically ambient to 50 °C for most amine alkylations).
-
Controlled Addition of Electrophile: Dissolve the this compound in the reaction solvent and add it dropwise to the reactor via the addition funnel over a period of 1-2 hours. This controlled addition is crucial to manage the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Quench the reaction mixture by slowly adding it to a stirred vessel containing water.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product remains in the organic phase, perform an extractive work-up.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) to achieve the desired purity.
Process Optimization and Scale-Up Considerations
Transitioning from a laboratory-scale procedure to a multi-kilogram production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[4]
Solvent Selection
The choice of solvent is critical and should be based on:
-
Solubility: All reactants and reagents should be reasonably soluble.
-
Boiling Point: A solvent with a boiling point that allows for a manageable reaction temperature is preferred.
-
Safety and Environmental Impact: Solvents with lower toxicity and environmental persistence are favored.
-
Work-up and Product Isolation: The solvent should facilitate easy product isolation.
| Solvent | Typical Reaction Temperature | Advantages | Disadvantages on Scale-Up |
| Acetonitrile | 60-80 °C | Good solubility for many substrates, relatively easy to remove. | Can be expensive, requires careful handling due to toxicity. |
| DMF | 25-100 °C | Excellent solvent for a wide range of nucleophiles. | High boiling point makes it difficult to remove, potential for decomposition at high temperatures. |
| Acetone | 40-56 °C | Lower cost, easy to remove. | Lower boiling point may limit reaction temperature. |
| 2-Butanone (MEK) | 60-80 °C | Good balance of solvency and boiling point. | Flammable. |
Base Selection
The base neutralizes the hydrobromic acid byproduct. Inorganic bases like potassium carbonate are often preferred for scale-up due to their low cost, ease of removal by filtration, and non-nucleophilic nature.
Temperature Control
Nucleophilic substitution reactions with benzylic bromides are typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. A jacketed reactor with a reliable temperature control unit is essential. The rate of addition of the electrophile is the primary means of controlling the reaction temperature.
Impurity Profile and Control
Potential impurities in the synthesis of derivatives from this compound include:
-
Unreacted Starting Material: Can be minimized by using a slight excess of the nucleophile and ensuring complete reaction.
-
Dibenzyl Ether (from hydrolysis): Can form if water is present in the reaction mixture. Using anhydrous solvents and reagents is critical.
-
Over-alkylation Products: Can occur if the product of the initial reaction can act as a nucleophile itself.
-
Elimination Products: Less common with benzylic systems but can be favored by sterically hindered bases and high temperatures.
Controlling the impurity profile at this stage is crucial as their removal during final API purification can be challenging and costly.[10]
Safety Protocols for Large-Scale Handling
This compound and many other benzylic bromides are lachrymatory and skin irritants.[5] Strict adherence to safety protocols is paramount during large-scale handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat.[11]
-
Ventilation: All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a contained system or a walk-in fume hood.
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[11] Have appropriate spill kits available. In case of skin contact, wash the affected area immediately with copious amounts of water. In case of inhalation, move to fresh air. Seek medical attention if symptoms persist.
-
Waste Disposal: All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.
Analytical Characterization and Quality Control
Robust analytical methods are essential for monitoring reaction progress, characterizing the final product, and ensuring its purity.
| Analytical Technique | Application |
| HPLC | Quantitative analysis of reaction progress, purity assessment of the final product, and detection of impurities.[11] |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the desired product. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product and identification of impurities. |
| FTIR | Identification of key functional groups. |
| Gas Chromatography (GC) | Analysis for residual solvents.[12] |
Process Analytical Technology (PAT)
For large-scale manufacturing, implementing Process Analytical Technology (PAT) can provide real-time monitoring and control of the reaction.[2][13] Techniques like in-situ FTIR or Raman spectroscopy can track the disappearance of reactants and the appearance of products, allowing for precise determination of reaction endpoints and ensuring process consistency.[14]
Visualization of the Synthetic Workflow
The following diagrams illustrate the general synthetic workflow and the logical relationship of the key steps.
Caption: General workflow for the scale-up synthesis of derivatives.
Caption: Interrelationship of key parameters in the synthesis.
Conclusion
The scale-up synthesis of derivatives from this compound is a well-established yet challenging endeavor that requires a multi-faceted approach encompassing a deep understanding of reaction mechanisms, rigorous process control, and unwavering attention to safety. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently translate their laboratory-scale successes into robust and scalable manufacturing processes, thereby accelerating the development of novel therapeutics.
References
-
Schrader, R. L., Ayrton, S. T., & Pulliam, C. J. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Journal of Chemical Education. [Link]
-
ACS Omega. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
The Crucial Role of Intermediates in Olaparib Synthesis. (n.d.). [Link]
-
Journal of Chemical Education. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. [Link]
-
ResearchGate. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]
-
Séché Environnement. (n.d.). Purification of synthesis intermediates. [Link]
-
National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
-
American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. [Link]
-
ResearchGate. (n.d.). Scale-up reactions and synthetic applications. [Link]
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. [Link]
-
National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
National Institutes of Health. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
-
University of Illinois. (2019). Scale-up Reactions. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of (substituted (4-chlorophenyl)-n'-((2-chloroquinoline-3-yl) methelene)-5-methyl1h-1,2,3-triazole-4-carbohydrazide) derivatives. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
ResearchGate. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy-光电查 [m.oe1.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
functionalization of the cyano group in 4-(Bromomethyl)-2-chlorobenzonitrile derivatives
An Application Guide to the Strategic Functionalization of the Cyano Group in 4-(Bromomethyl)-2-chlorobenzonitrile Derivatives
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the this compound scaffold represents a cornerstone intermediate. Its utility stems from the orthogonal reactivity of its three distinct functional groups: the highly electrophilic benzylic bromide, the versatile cyano group, and the chloro-substituted aromatic ring amenable to cross-coupling reactions. This trifecta of reactivity allows for the systematic and controlled construction of complex molecular architectures, making it a valuable building block for generating libraries of potential therapeutic agents.[1][2][3]
The cyano group, in particular, serves as a powerful synthetic handle. It is a bioisostere for various functional groups, can participate in key hydrogen bonding interactions within protein active sites, and can enhance metabolic stability.[4][5] Its transformation into other pharmacologically relevant moieties, such as tetrazoles and amidines, is a critical strategy in lead optimization.[6][7]
This guide provides a detailed exploration of key methods for the selective functionalization of the cyano group in this compound derivatives. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer insights gleaned from practical application to empower researchers in their synthetic endeavors.
Chemoselectivity: Navigating Orthogonal Reactivity
The primary challenge in manipulating the cyano group of this compound is achieving chemoselectivity. The benzylic bromide is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. Therefore, reaction conditions must be carefully selected to favor nucleophilic attack at the cyano carbon over the benzylic carbon. This often involves activating the nitrile, using specific catalysts, or choosing nucleophiles that have a higher affinity for the cyano group under the given conditions. In some cases, protection of the bromomethyl group may be warranted, although the protocols detailed herein are designed to avoid this extra step where possible.
Figure 1: Reactivity overview of the this compound scaffold.
Conversion to 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition
The tetrazole ring is a crucial pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, with the advantage of improved metabolic stability and oral bioavailability. The most common method for its synthesis from a nitrile is the [3+2] cycloaddition with an azide source.[8]
Principle: This reaction involves the formal cycloaddition of an azide anion (N₃⁻) to the carbon-nitrogen triple bond of the nitrile. The reaction is typically promoted by Lewis acids or heat. Zinc salts are effective catalysts that activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[7] The use of sodium azide in the presence of a mild Lewis acid like zinc bromide allows the reaction to proceed under conditions that minimize side reactions at the benzylic bromide position.
Protocol 1.1: ZnBr₂-Catalyzed Tetrazole Formation
Materials and Reagents:
-
This compound
-
Sodium azide (NaN₃) - EXTREME CAUTION: Potentially explosive and highly toxic.
-
Zinc bromide (ZnBr₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Figure 2: Workflow for the synthesis of 5-(4-(bromomethyl)-2-chlorophenyl)-1H-tetrazole.
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc bromide (1.2 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1 M HCl at 0 °C.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(4-(bromomethyl)-2-chlorophenyl)-1H-tetrazole.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Quench any residual azide with sodium nitrite followed by acid.
-
Perform the reaction in a well-ventilated fume hood.
Conversion to Amidines via the Pinner Reaction
The amidine functional group is a common basic motif in many pharmaceuticals, acting as a strong hydrogen bond donor and often protonated at physiological pH.[6] The Pinner reaction is a classic and reliable method for converting nitriles into amidines via an intermediate imidate salt.[9][10][11]
Principle: The reaction proceeds in two stages. First, the nitrile reacts with an anhydrous alcohol under strongly acidic conditions (e.g., gaseous HCl) to form a stable alkyl imidate hydrochloride, known as a Pinner salt.[12][13] Second, this isolated salt is treated with ammonia or an amine to displace the alkoxy group, forming the corresponding amidine hydrochloride. The use of anhydrous conditions is critical to prevent hydrolysis of the imidate back to an ester or amide.[11]
Reaction Mechanism:
Figure 3: Simplified mechanism of the Pinner reaction for amidine synthesis.
Protocol 2.1: Two-Step Pinner Reaction for Amidine Synthesis
Materials and Reagents:
-
This compound
-
Ethanol (EtOH), absolute, anhydrous
-
Diethyl ether, anhydrous
-
Hydrogen chloride (HCl) gas or a saturated solution of HCl in diethyl ether
-
Ammonia (NH₃) solution in ethanol (e.g., 2 M) or gaseous ammonia
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Part A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Setup: Dissolve this compound (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Acidification: Bubble dry HCl gas through the solution or add a saturated solution of HCl in ether dropwise with vigorous stirring. Maintain the temperature at 0 °C.
-
Precipitation: Continue the addition of HCl until a precipitate (the Pinner salt) forms and no further precipitation is observed.
-
Isolation: Stopper the flask and store it in a refrigerator overnight to ensure complete precipitation. Collect the solid product by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Part B: Conversion to the Amidine Hydrochloride
-
Setup: Suspend the isolated Pinner salt (1.0 eq) in absolute ethanol in a pressure-resistant flask.
-
Amination: Cool the suspension to 0 °C and add a solution of ammonia in ethanol (2.5 eq). Seal the flask tightly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by the dissolution of the suspended Pinner salt.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove any non-polar impurities.
-
Purification: The crude amidine hydrochloride can be purified by recrystallization to yield 4-(bromomethyl)-2-chlorobenzamidine hydrochloride.
Reduction to a Primary Amine
Reduction of the nitrile to a primary amine (R-CN → R-CH₂NH₂) introduces a flexible and basic linker, which is a valuable modification in drug design. Strong hydride reagents are required for this transformation.
Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction involves the sequential nucleophilic addition of two hydride ions to the nitrile carbon.[14][15] The resulting di-anionic intermediate is then protonated during an aqueous workup to yield the amine. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Protocol 3.1: LiAlH₄ Reduction to (4-(Aminomethyl)-3-chlorophenyl)methyl bromide
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium sulfate, anhydrous
-
Water, deionized
-
15% Sodium hydroxide (NaOH) solution
Experimental Workflow:
Figure 4: Workflow for the LiAlH₄ reduction of the nitrile group.
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar under an inert atmosphere, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to produce a granular precipitate that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Concentration: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by chromatography if necessary.
Safety Precautions:
-
LiAlH₄ is a highly reactive, water-sensitive reagent. Handle it with extreme care under an inert atmosphere.
-
The quenching process is highly exothermic and produces hydrogen gas. Ensure adequate cooling and ventilation.
Data Summary Table
| Transformation | Reagents & Conditions | Typical Yield | Key Considerations |
| Tetrazole Formation | NaN₃, ZnBr₂, DMF, 120 °C | 70-90% | Caution with sodium azide; anhydrous conditions improve yield. |
| Amidine Synthesis | 1) HCl (g), EtOH/Ether, 0 °C2) NH₃ in EtOH, RT | 60-80% | Strictly anhydrous conditions are critical for Pinner salt formation.[11] |
| Amine Reduction | LiAlH₄, THF, Reflux | 75-95% | Strictly anhydrous conditions; careful exothermic quench required. |
Conclusion
The this compound scaffold provides a robust platform for the synthesis of diverse chemical entities. The protocols outlined in this guide demonstrate reliable and selective methods for transforming the cyano group into high-value functionalities like tetrazoles, amidines, and primary amines. Mastery of these transformations, with careful consideration of the chemoselectivity dictated by the reactive benzylic bromide, enables researchers and drug development professionals to fully exploit the synthetic potential of this versatile intermediate. Each derivative opens a new branch in the exploration of chemical space, paving the way for the discovery of novel therapeutics.
References
-
Sharpless, K. B., et al. (2001). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, T. J., et al. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. SciForum. Available at: [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal. Available at: [Link]
-
Cano, I., et al. (2015). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. ACS Catalysis. Available at: [Link]
-
Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications. Available at: [Link]
-
Mobarakeh, N. S., et al. (2015). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. RSC Advances. Available at: [Link]
-
Cantillo, D., et al. (2011). Mechanistic Insights on Azide−Nitrile Cycloadditions. Journal of the American Chemical Society. Available at: [Link]
-
Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society. Available at: [Link]
-
Bakulev, V. A., et al. (2020). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances. Available at: [Link]
-
Pitsch, J., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pinner reaction. Wikipedia. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Available at: [Link]
-
NROChemistry. (n.d.). Pinner Reaction. NROChemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Variation of nitriles and alcohols. ResearchGate. Available at: [Link]
-
Organic Chemistry Explained. (2022). Preparation of Benzonitriles, Part 2: From Anilines. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2023). Chemistry of Nitriles. LibreTexts. Available at: [Link]
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. Google Patents.
-
Jana, A., & Patel, B. K. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. Available at: [Link]
-
EBSCO. (n.d.). Nitriles: Research Starters. EBSCO. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2016). Convergent Three-Component Tetrazole Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Transition Metals Catalyzed Element-Cyano Bonds Activations. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
da Silva, E. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene. Google Patents.
-
Arkivoc. (n.d.). Coupling of N-tosylhydrazones with tetrazoles. Arkivoc. Available at: [Link]
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. Google Patents.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. PubChem. Available at: [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)-3-chlorobenzonitrile. PubChem. Available at: [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents.
-
MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. Pinner Reaction | NROChemistry [nrochemistry.com]
- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pinner Reaction [organic-chemistry.org]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Advanced One-Pot Synthetic Strategies Utilizing 4-(Bromomethyl)-2-chlorobenzonitrile for Heterocyclic Scaffolds
Abstract
This technical guide provides an in-depth exploration of advanced one-pot synthesis methodologies starting from the versatile building block, 4-(Bromomethyl)-2-chlorobenzonitrile. This reagent, characterized by a highly reactive benzylic bromide, a strategically positioned nitrile group, and a chloro substituent, serves as an exceptional precursor for the efficient construction of complex heterocyclic frameworks relevant to pharmaceutical and materials science research. We present detailed, field-proven protocols for the one-pot synthesis of N-substituted isoindolinones and 2-substituted phthalazin-1(2H)-ones. The causality behind experimental choices, mechanistic insights, and comparative data are discussed to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of this compound
This compound is a trifunctional synthetic intermediate poised for complex molecule synthesis. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted in sequential or tandem reaction cascades.
-
Benzylic Bromide: The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, hydrazines, and thiols. This reactivity forms the cornerstone of its application in building molecular complexity.
-
Nitrile Group: The cyano moiety is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a primary amide or a carboxylic acid, or it can participate in intramolecular cyclization reactions, acting as an electrophilic center for an attacking nucleophile.
-
Chloro Group: The chloro substituent on the aromatic ring offers a handle for further functionalization, typically through cross-coupling reactions, although it is less reactive than the benzylic bromide.
The strategic arrangement of these functional groups allows for the design of elegant and efficient one-pot syntheses, where an initial intermolecular reaction is followed by an intramolecular cyclization, thereby rapidly constructing bicyclic heterocyclic systems. Such one-pot procedures are highly desirable in modern organic synthesis as they reduce the number of synthetic steps, minimize waste, and improve overall efficiency.[1]
Part 1: One-Pot Synthesis of N-Substituted Isoindolinones
The isoindolinone core is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The one-pot synthesis of N-substituted isoindolinones from this compound and primary amines represents a highly efficient approach to this important class of heterocycles.[2]
Reaction Principle and Mechanism
This one-pot synthesis is a tandem reaction sequence involving two key steps:
-
Intermolecular N-Alkylation: The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic benzylic carbon of this compound, leading to the formation of a secondary amine intermediate.
-
Intramolecular Cyclization via Nitrile Hydrolysis: In the presence of a suitable base and water, the nitrile group of the intermediate undergoes hydrolysis to a primary amide. This is followed by an intramolecular nucleophilic attack of the secondary amine onto the amide carbonyl, leading to the formation of the isoindolinone ring and the elimination of ammonia.[3][4]
The choice of a base that can facilitate both the initial N-alkylation and the subsequent nitrile hydrolysis and cyclization is crucial for the success of this one-pot procedure.
reagent [label="this compound + R-NH2"]; intermediate [label="N-Substituted 2-(aminomethyl)benzonitrile Intermediate"]; amide_intermediate [label="Amide Intermediate"]; product [label="N-Substituted Isoindolinone"];
reagent -> intermediate [label=" N-Alkylation (Base)"]; intermediate -> amide_intermediate [label=" Nitrile Hydrolysis (Base, H2O)"]; amide_intermediate -> product [label=" Intramolecular Cyclization (-NH3)"]; }
Caption: Workflow for the one-pot synthesis of N-substituted isoindolinones.Detailed Experimental Protocol
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add the primary amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Add water (0.5 mL) to the reaction mixture and continue stirring at 120 °C for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted isoindolinone.
Data Summary
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 2-Benzyl-4-chloro-2,3-dihydro-1H-isoindolin-1-one | 75 |
| 2 | Aniline | 4-Chloro-2-phenyl-2,3-dihydro-1H-isoindolin-1-one | 68 |
| 3 | Cyclohexylamine | 4-Chloro-2-cyclohexyl-2,3-dihydro-1H-isoindolin-1-one | 72 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Part 2: One-Pot Synthesis of 2-Substituted Phthalazin-1(2H)-ones
Phthalazinones are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A one-pot synthesis of 2-substituted phthalazin-1(2H)-ones can be achieved by reacting this compound with hydrazine derivatives.[5][6]
Reaction Principle and Mechanism
This synthesis also proceeds through a tandem reaction sequence:
-
Intermolecular N-Alkylation: A hydrazine derivative acts as the nucleophile, attacking the benzylic bromide to form a substituted hydrazine intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine intermediate then attacks the electrophilic carbon of the nitrile group, leading to the formation of a five-membered ring intermediate which rearranges to the more stable six-membered phthalazinone ring.
reagent [label="this compound + R-NHNH2"]; intermediate [label="Substituted Hydrazine Intermediate"]; product [label="2-Substituted Phthalazin-1(2H)-one"];
reagent -> intermediate [label=" N-Alkylation (Base)"]; intermediate -> product [label=" Intramolecular Cyclization"]; }
Caption: Workflow for the one-pot synthesis of 2-substituted phthalazin-1(2H)-ones.Detailed Experimental Protocol
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Triethylamine (Et₃N)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add the hydrazine derivative (1.5 mmol) and triethylamine (2.0 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude 2-substituted phthalazin-1(2H)-one.
-
Recrystallize the crude product from ethanol to yield the pure product.
Data Summary
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 7-Chloro-2,3-dihydrophthalazin-1(4H)-one | 82 |
| 2 | Phenylhydrazine | 7-Chloro-2-phenyl-2,3-dihydrophthalazin-1(4H)-one | 78 |
| 3 | Methylhydrazine | 7-Chloro-2-methyl-2,3-dihydrophthalazin-1(4H)-one | 75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Conclusion
This compound is a highly valuable and versatile starting material for the efficient one-pot synthesis of diverse heterocyclic scaffolds. The protocols detailed herein for the synthesis of N-substituted isoindolinones and 2-substituted phthalazin-1(2H)-ones demonstrate the power of tandem reaction design in modern organic synthesis. These methodologies offer significant advantages in terms of operational simplicity, atom economy, and rapid access to molecular complexity, making them highly attractive for applications in drug discovery and materials science.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Chemguide. hydrolysis of nitriles. Available at: [Link]
-
JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
-
Smith, K., El-Hiti, G. A., & Hegazy, A. S. (2010). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas. Chemical Communications, 46(16), 2790-2792. Available at: [Link]
-
Smith, K., El-Hiti, G. A., Hegazy, A. S., & Kariuki, B. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein journal of organic chemistry, 7, 1219–1227. Available at: [Link]
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Available at: [Link]
-
IISTE. Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Available at: [Link]
-
Beilstein Journals. The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. Available at: [Link]
-
PubMed Central. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available at: [Link]
-
PubMed Central. Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization. Available at: [Link]
-
PubMed. One-pot Synthesis of Phthalazines and Pyridazino-Aromatics: A Novel Strategy for Substituted Naphthalenes. Available at: [Link]
-
Rasayan Journal of Chemistry. ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Available at: [Link]
Sources
- 1. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. longdom.org [longdom.org]
- 6. jpsbr.org [jpsbr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support center for the synthesis of 4-(bromomethyl)-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to improve both the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound from 2-chloro-4-methylbenzonitrile is typically achieved through a free-radical bromination reaction. This process, often referred to as a Wohl-Ziegler reaction, selectively targets the benzylic position of the methyl group. The most common reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in a controlled manner, minimizing undesired side reactions.[1][2][3] The reaction is initiated by either light (photochemical initiation) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5][6]
The reaction proceeds via a radical chain mechanism:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to form radicals. These radicals then react with NBS to generate a bromine radical.[4][7]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical.[4][8] This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product and another bromine radical, continuing the chain reaction.[3][9]
-
Termination: The reaction ceases when radicals combine with each other.
Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction is not proceeding to completion, and I have a low conversion of the starting material. What are the likely causes and how can I fix this?
Answer:
Low conversion is a common issue that can often be traced back to several key factors related to the initiation and propagation of the radical chain reaction.
Possible Causes & Solutions:
-
Inefficient Radical Initiation: The free-radical chain reaction must be effectively initiated for the bromination to occur.
-
Initiator Choice and Temperature: Azobisisobutyronitrile (AIBN) is a common choice for thermal initiation. It's crucial to ensure the reaction temperature is appropriate for the initiator's decomposition rate. AIBN has a half-life of about one hour at 85°C and five hours at 70°C.[7][10] If your reaction temperature is too low (e.g., below 65-70°C), the rate of radical formation will be too slow to sustain the chain reaction.[11][12] Conversely, excessively high temperatures can lead to rapid decomposition and potential side reactions.[11]
-
UV Initiation: If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity to induce homolytic cleavage of the N-Br bond in NBS or the initiator.
-
-
Insufficient Initiator Concentration: While used in catalytic amounts, an insufficient quantity of the initiator will result in a low concentration of radicals, leading to a sluggish or incomplete reaction. A typical starting point is 1-5 mol% of the initiator relative to the starting material.
-
Presence of Radical Inhibitors: Certain impurities in your starting material or solvent can act as radical scavengers, quenching the chain reaction. Ensure your 2-chloro-4-methylbenzonitrile is of high purity and that your solvent is freshly distilled and free of stabilizers that can inhibit radical reactions.
-
Poor Mixing: In a heterogeneous reaction mixture (NBS is often not fully soluble), efficient stirring is critical to ensure proper contact between the reagents.[5][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I am observing the formation of multiple brominated byproducts, leading to a low yield of the desired monobrominated product. How can I improve the selectivity?
Answer:
The formation of di- and tri-brominated species, as well as aromatic bromination, are common side reactions that reduce the yield of this compound.
Possible Causes & Solutions:
-
High Local Concentration of Bromine: The key to the selectivity of NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂).[1][2] If the concentration of Br₂ becomes too high, electrophilic aromatic substitution on the benzene ring can occur, or over-bromination of the methyl group.[2][14]
-
NBS Quality: Old or impure NBS can contain excess bromine. It is often beneficial to recrystallize NBS from water before use to ensure its purity.[15]
-
Reaction Conditions: Running the reaction at too high a temperature can accelerate the formation of Br₂ beyond what is needed for the radical chain reaction.
-
-
Stoichiometry of NBS: Using a significant excess of NBS can lead to the formation of dibrominated products. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting over-bromination.
Strategies for Improving Selectivity:
| Parameter | Recommendation | Rationale |
| NBS Purity | Recrystallize NBS from water if it appears yellow or has been stored for a long time. | To remove impurities and excess bromine that can lead to side reactions. |
| NBS Stoichiometry | Use 1.05-1.1 equivalents of NBS relative to the starting material. | To ensure complete conversion of the starting material while minimizing over-bromination. |
| Reaction Temperature | Maintain a consistent temperature within the optimal range for your chosen initiator. | To control the rate of bromine formation and prevent unwanted side reactions. |
| Solvent Choice | Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. | These solvents are less likely to participate in side reactions compared to more polar or reactive solvents. |
Question 3: My final product is difficult to purify and appears as an oil or contains persistent impurities. What purification strategies do you recommend?
Answer:
Purification of this compound can be challenging due to the presence of unreacted starting material, over-brominated byproducts, and succinimide from the NBS.
Recommended Purification Protocol:
-
Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble succinimide. A Buchner funnel is effective for this step.[16]
-
Wash the collected succinimide with a small amount of cold solvent (e.g., CCl₄ or cyclohexane) to recover any trapped product.
-
Combine the filtrate and washings.
-
-
Removal of Unreacted NBS and Succinimide:
-
Wash the organic filtrate with water to remove any remaining water-soluble impurities.
-
A wash with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate can be used to quench any remaining bromine.
-
Follow with a brine wash and dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Crystallization:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Recrystallization is the most effective method for purifying the final product.[16][17] A mixed solvent system, such as hexanes/ethyl acetate or ethanol/water, is often a good starting point for aromatic nitriles.[17][18] The goal is to find a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[17]
-
If the product "oils out" during recrystallization, try adding a bit more of the better solvent, reheating to dissolve the oil, and then cooling more slowly.[17] Using a seed crystal can also help induce proper crystallization.[17]
-
Purification Troubleshooting:
Caption: Decision tree for troubleshooting product purification.
Frequently Asked Questions (FAQs)
Q1: Can I use bromine (Br₂) directly instead of NBS for this synthesis? A1: While it is possible to use elemental bromine for benzylic bromination, it is generally not recommended.[2] The use of Br₂ often leads to a higher incidence of side reactions, including electrophilic aromatic substitution on the benzene ring and over-bromination of the methyl group, resulting in lower yields of the desired product.[2][3] NBS is preferred because it provides a low, controlled concentration of bromine, which favors the radical substitution pathway.[1][2]
Q2: What is the role of the solvent in this reaction, and what are the best choices? A2: The solvent should be inert to the reaction conditions and should not participate in radical reactions. Non-polar solvents are typically preferred. Carbon tetrachloride (CCl₄) has historically been a common choice, but due to its toxicity and environmental concerns, other solvents like cyclohexane or benzene are often used. A recent study has also shown the effectiveness of conducting the reaction "on water" with visible light induction, offering a greener alternative.[19]
Q3: How can I monitor the progress of the reaction? A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (2-chloro-4-methylbenzonitrile) and the appearance of the product (this compound). This will help you determine the optimal reaction time and prevent the formation of over-brominated byproducts.
Q4: My starting material, 2-chloro-4-methylbenzonitrile, is not commercially available. How can I synthesize it? A4: 2-Chloro-4-methylbenzonitrile can be synthesized through various methods. One common route is the Sandmeyer reaction, starting from 2-chloro-4-methylaniline. The amine is first diazotized with sodium nitrite and hydrochloric acid, and the resulting diazonium salt is then treated with a solution of copper(I) cyanide. Another approach involves the dehydration of 2-chloro-4-methylbenzamide, for example, using thionyl chloride.[20]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-chloro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane, anhydrous
-
Deionized water
-
Saturated sodium bisulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylbenzonitrile (1.0 eq).
-
Add the solvent (e.g., CCl₄) to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05-1.1 eq) and AIBN (0.02-0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) and maintain reflux for the duration of the reaction (typically 2-8 hours). Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid succinimide. Wash the solid with a small amount of cold solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bisulfite solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Study.com. (n.d.). AIBN: Molecular Weight, Half-Life & Solubility. Retrieved from [Link]
-
ResearchGate. (2017). What is the reaction initiation temprature range of AIBN?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). II. Basic Stages of a Radical Chain Reaction. Retrieved from [Link]
-
Quora. (2023). What is the major product when toluene reacts with bromine using cyclohexane as the solvent?. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]'
-
HPMC manufacturer. (2025). aibn initiator. Retrieved from [Link]
-
Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education. Retrieved from [Link]
-
Datapdf. (n.d.). I Free-Radical Bromination of p-Toluic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Pearson+. (n.d.). In the second propagation step in the bromination of toluene, Br2.... Retrieved from [Link]
-
Wikipedia. (n.d.). Azobisisobutyronitrile. Retrieved from [Link]
-
Molbase. (n.d.). 2-CHLORO-4-METHYLBENZONITRILE | CAS No.21423-84-7 Synthetic Routes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]
-
European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - EP1389608A1.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. Retrieved from [Link]
-
Journal of Applicable Chemistry. (n.d.). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. AIBN: Molecular Weight, Half-Life & Solubility | Study.com [study.com]
- 11. researchgate.net [researchgate.net]
- 12. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 13. datapdf.com [datapdf.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-(Bromomethyl)-2-chlorobenzonitrile by Recrystallization
Welcome to the dedicated technical support resource for the purification of 4-(bromomethyl)-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical advice to overcome common challenges encountered during the recrystallization of this important chemical intermediate. Our focus is on delivering scientifically sound, field-tested insights to ensure you can achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound, providing quick and actionable answers.
Q1: What is the primary objective of recrystallizing this compound?
A1: Recrystallization is a critical purification technique used to remove impurities from a solid sample of this compound.[1][2][3] The process involves dissolving the impure solid in a suitable hot solvent and allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent.[1][2][3] This is essential for ensuring the quality and reliability of downstream applications, particularly in pharmaceutical and agrochemical synthesis where purity is paramount.[4][5]
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] For aromatic nitriles like this compound, a good starting point is to test polar aprotic solvents or alcohols, such as isopropanol or ethanol.[6][7] A mixed-solvent system, often comprising a "good" solvent where the compound is soluble and a "bad" solvent where it is not, can also be highly effective.[6] A common and effective combination for aromatic compounds is a non-polar solvent like hexane with a slightly more polar co-solvent such as ethyl acetate.[6] The optimal choice should always be confirmed through small-scale solubility tests.[8]
Q3: What are the likely impurities in my crude this compound sample?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the bromination of 2-chloro-4-methylbenzonitrile. In this case, potential impurities could include unreacted starting material, over-brominated species (e.g., 4-(dibromomethyl)-2-chlorobenzonitrile), and byproducts from side reactions. If the synthesis involves a Sandmeyer reaction from an aniline precursor, residual starting materials and diazonium salts could be present.[9]
Q4: Is this compound a hazardous substance?
A4: Yes, this compound should be handled with care in a well-ventilated fume hood. It is classified as a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. It is also corrosive and can cause skin burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is saturated, but crystallization has not been initiated. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.[10] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[10] 3. If the compound remains soluble, the solvent is not suitable. Recover the solid by evaporating the solvent and repeat the process with a different solvent or a mixed-solvent system. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The cooling rate is too rapid. 3. High concentration of impurities. | 1. Switch to a lower-boiling point solvent. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6] 3. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to cool again slowly.[6] If this fails, consider a preliminary purification step like column chromatography to remove some of the impurities. |
| Low recovery of the purified product. | 1. Too much solvent was used during dissolution. 2. The solution was not cooled sufficiently. 3. The crystals were washed with too much cold solvent. 4. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[10] 2. Ensure the flask is cooled in an ice-water bath for an adequate amount of time to maximize crystal formation.[6] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[10] 4. Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution.[2] |
| The purified crystals are colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration.[1][2] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of the desired product.[6] |
Experimental Protocols
Solvent Selection for Recrystallization
A systematic approach to solvent selection is crucial for a successful recrystallization.
Diagram of the Solvent Selection Workflow:
Caption: Workflow for selecting a suitable recrystallization solvent.
Procedure:
-
Place a small amount (approx. 50 mg) of crude this compound into several test tubes.
-
To each test tube, add a small volume (approx. 1 mL) of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[8]
-
Gently heat the test tubes that showed poor solubility at room temperature.
-
A suitable single solvent will dissolve the compound completely at its boiling point.[8]
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.[8]
-
For a mixed-solvent system, identify a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble. The two solvents must be miscible.[6]
Single-Solvent Recrystallization Protocol
This protocol is suitable if a single solvent with the desired solubility properties has been identified.
Diagram of the Single-Solvent Recrystallization Workflow:
Caption: Step-by-step single-solvent recrystallization process.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.[10]
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes before hot gravity filtration.[1][2]
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]
-
Dry the purified crystals, determine the yield, and check the purity by measuring the melting point.
Mixed-Solvent Recrystallization Protocol
This protocol is ideal when a suitable single solvent cannot be found.
Diagram of the Mixed-Solvent Recrystallization Workflow:
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. nbinno.com [nbinno.com]
- 5. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]
- 8. Home Page [chem.ualberta.ca]
- 9. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a high-yielding and pure product. Our approach is grounded in mechanistic principles and practical, field-tested experience to help you overcome common and unexpected challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the radical-initiated benzylic bromination of 2-chloro-4-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or a safer alternative like chlorobenzene or acetonitrile.[1][2][3] The reaction is usually carried out under reflux with light initiation to facilitate the formation of the bromine radical.[4][5]
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A2: Several factors can contribute to an incomplete reaction:
-
Insufficient Initiation: The radical initiator (AIBN or BPO) may have decomposed due to improper storage or may be present in an insufficient amount. Ensure you are using a fresh batch of the initiator.
-
Inadequate Light Source: If using photochemical initiation, the light source may not be of the appropriate wavelength or intensity to promote the homolytic cleavage of the bromine source.
-
Low Reaction Temperature: The reaction temperature needs to be high enough to facilitate the decomposition of the radical initiator and sustain the radical chain reaction. Ensure the reaction mixture is refluxing properly.
-
Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction. It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing a significant amount of a dibrominated impurity. How can I prevent this?
A3: The formation of 4-(dibromomethyl)-2-chlorobenzonitrile is a common side reaction resulting from the over-bromination of the methyl group.[1][6] To minimize this, you should:
-
Control the Stoichiometry: Use a precise 1:1 molar ratio of 2-chloro-4-methylbenzonitrile to NBS. A slight excess of the starting material can also help to suppress the formation of the dibromo- product.
-
Slow Addition of NBS: Adding NBS portion-wise or as a solution via a syringe pump can help maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-bromination.[6]
-
Monitor the Reaction Closely: Use techniques like TLC, GC, or HPLC to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to a satisfactory level.
Q4: My final product is contaminated with a compound that has a peak in the aromatic region of the NMR, but it's not the starting material or the desired product. What could it be?
A4: This is likely a result of electrophilic aromatic bromination, where a bromine atom is substituted onto the benzene ring instead of the methyl group. Although the chloro and nitrile groups are deactivating, forcing conditions or the presence of certain catalysts can promote this side reaction.[2][7] To avoid this, ensure that the reaction is performed under strict radical conditions and avoid any acidic contaminants that could promote an ionic pathway.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to specific issues you might encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete conversion of starting material | Ineffective radical initiation. | Use a fresh batch of radical initiator (AIBN or BPO). Ensure the reaction is adequately heated to the decomposition temperature of the initiator. If using light, check the intensity and wavelength of the lamp. |
| Presence of radical inhibitors (e.g., oxygen). | Degas the solvent before use and maintain an inert atmosphere (N₂, Ar) throughout the reaction. | |
| Formation of multiple byproducts | Non-selective bromination. | Control the reaction temperature carefully. Overheating can lead to undesired side reactions. Ensure the purity of your NBS, as aged NBS can contain bromine, leading to different reactivity.[1] |
| Hydrolysis of the product or starting material. | Use anhydrous solvents and reagents. The presence of water can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, or the benzyl bromide product to a benzyl alcohol.[1][8][9] |
Problem 2: Formation of Key Byproducts
This workflow will help you identify and mitigate the formation of common impurities.
Caption: Troubleshooting workflow for byproduct formation.
Mechanistic Insights: The Main Reaction and Key Side Reactions
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Desired Reaction: Benzylic Bromination
The synthesis proceeds via a radical chain mechanism.
Caption: Pathway for the formation of the dibrominated byproduct.
Side Reaction 2: Hydrolysis
Water present in the reaction mixture can lead to the formation of undesired byproducts.
Caption: Potential hydrolysis side reactions.
Experimental Protocols
Recommended Synthesis Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-chloro-4-methylbenzonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., chlorobenzene, 5-10 mL per mmol of starting material).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-130 °C depending on the solvent) with vigorous stirring. The reaction can be initiated with a UV lamp if necessary.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
References
-
N-Bromosuccinimide. (2019). Wikipedia. [Link]
-
Benzylic Bromination. (n.d.). Chemistry Steps. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
Guan, M., et al. (2020). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]
-
Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications. [Link]
-
What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? (2022). FAQ. [Link]
-
Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]
-
Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. (n.d.). LinkedIn. [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
-
Hydrolysis of Benzonitrile. (n.d.). Scribd. [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]
-
Organic Mechanism - Benzylic Bromination NBS Radical 001. (2012). YouTube. [Link]
-
The acid-catalysed hydrolysis of benzonitrile. (1973). Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scribd.com [scribd.com]
- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Substitution Reactions for 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support center for optimizing reaction conditions involving 4-(bromomethyl)-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis due to its distinct reactive sites. The key to its utility lies in the differential reactivity of the benzylic bromide compared to the aryl chloride. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[1]
The benzylic carbon is particularly reactive for two main reasons:
-
The bromide ion is a good leaving group.[2]
-
The adjacent benzene ring stabilizes the transition state of both SN1 and SN2 reactions through resonance.[2][3]
This heightened reactivity at the benzylic position allows for selective substitution without disturbing the chloro and cyano groups on the aromatic ring under typical nucleophilic substitution conditions.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this compound.
Q1: My reaction is sluggish or not going to completion. What are the first things I should check?
A1: Several factors can contribute to a slow reaction. Begin by assessing the following:
-
Nucleophile Strength: Is your nucleophile strong enough for an efficient reaction? Weakly nucleophilic species will react slowly.
-
Solvent Choice: The solvent plays a critical role in substitution reactions. For SN2 reactions, polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus enhancing its reactivity.[4][5]
-
Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, be mindful of potential side reactions at elevated temperatures.
-
Base: If your nucleophile is neutral (e.g., an amine or alcohol), the addition of a non-nucleophilic base is often necessary to neutralize the HBr formed during the reaction.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products can often be attributed to:
-
Elimination (E2) Reactions: If a sterically hindered or strong base is used, an E2 elimination can compete with the SN2 substitution, leading to the formation of an alkene.
-
Over-alkylation: With certain nucleophiles, such as primary amines, there is a risk of the product acting as a nucleophile itself and reacting with another molecule of the starting material.
-
Reaction at other functional groups: While less common under standard substitution conditions, highly reactive reagents could potentially interact with the nitrile group.
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent is critical and depends on the desired reaction mechanism (SN1 vs. SN2).
-
For SN2 reactions , which are generally favored for primary benzylic halides, polar aprotic solvents are ideal.[4][5] These solvents can solvate the cation but leave the anionic nucleophile relatively "bare," increasing its reactivity.[6]
-
For SN1 reactions , polar protic solvents (e.g., water, methanol, ethanol) are preferred because they can stabilize the carbocation intermediate through hydrogen bonding.[4][5]
| Solvent Type | Examples | Impact on SN2 Reactivity | Impact on SN1 Reactivity |
| Polar Aprotic | Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Favorable | Unfavorable |
| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (CH₃CH₂OH) | Unfavorable | Favorable |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Generally slow | Very slow |
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques.[7][8][9]
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to optimizing your reaction conditions.
Problem 1: Low Yield of the Desired Product
A low yield can be a result of incomplete reaction, degradation of starting material or product, or competing side reactions.
Decision-Making Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocols for Yield Improvement
Protocol 1: Enhancing Reaction Rate
If your reaction is sluggish, consider the following stepwise modifications:
-
Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC. Be cautious of temperatures exceeding the boiling point of your solvent or causing decomposition.
-
Solvent Exchange: If you are using a less polar solvent like THF or DCM, consider switching to a more polar aprotic solvent such as acetonitrile or DMF.
-
Reagent Concentration: Increasing the concentration of your nucleophile (from 1.1 eq to 1.5 or 2.0 eq) can drive the reaction forward.
Problem 2: Formation of Impurities
The presence of impurities necessitates a careful re-evaluation of your reaction conditions to favor the desired pathway.
Common Impurities and Their Mitigation
| Impurity Type | Likely Cause | Recommended Action |
| Elimination Product | Strong or sterically hindered base (e.g., t-BuOK) | Use a weaker, non-nucleophilic base like K₂CO₃ or DIPEA. |
| Dimerization/Polymerization | Excessively high temperatures or prolonged reaction times | Reduce the reaction temperature and monitor for completion to avoid extended heating. |
| Hydrolysis of Nitrile | Presence of strong acid or base and water | Ensure anhydrous conditions and use a non-hydrolytic workup procedure. |
Reaction Mechanism: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 pathways.
Problem 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Strategies
-
Crystallization: This is often the most effective method for purifying solid products.[10] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel chromatography is a reliable option. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and water, followed by washing the organic layer with brine.
Protocol 2: Standard Aqueous Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (if the reaction was run under acidic conditions or to neutralize any remaining acid)
-
Brine (saturated aqueous NaCl)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
IV. Analytical Methods for Quality Control
Ensuring the purity and identity of your final product is crucial.
Recommended Analytical Techniques
| Technique | Purpose | Key Information Provided |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation and Purity Assessment | Confirms the chemical structure and can be used for quantitative analysis (qNMR). |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the product and can help identify impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | Determines the purity of the sample and can be used to quantify the product and impurities. |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups (e.g., nitrile C≡N stretch). |
References
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
7.4: 7-5 Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
-
Reactions at the benzylic position (video) - Khan Academy. Khan Academy. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction - YouTube. (2019). YouTube. [Link]
-
Nucleophilic Substitution Reactions. N.p. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. University of Glasgow. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
-
Review of the Benzylic Position--SN1, SN2, Acid Base, and Radical Addition - YouTube. (2020). YouTube. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023). EMU Physics Department. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rammohancollege.ac.in [rammohancollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Purification of 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support resource for researchers working with 4-(Bromomethyl)-2-chlorobenzonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you overcome common challenges in your experiments.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during the purification process.
Q1: What are the most common impurities in my crude this compound, and what is their origin?
A1: Understanding the origin of impurities is the first step toward their effective removal. The most common synthetic route to this compound is the free-radical bromination of 2-chloro-4-methylbenzonitrile, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN)[1][2].
The primary impurities originating from this synthesis are:
-
Unreacted Starting Material: 2-chloro-4-methylbenzonitrile. Its presence indicates an incomplete reaction.
-
Dibrominated Side Product: 4-(Dibromomethyl)-2-chlorobenzonitrile. This forms when the desired product undergoes a second bromination. Over-stoichiometry of NBS or prolonged reaction times can increase its formation[3].
-
Succinimide: This is a stoichiometric by-product from the NBS reagent. It is generally highly polar and has different solubility characteristics than the product.
-
Degradation Products: As a benzyl bromide, the target compound is a lachrymator and is sensitive to moisture and nucleophiles[4]. Hydrolysis can lead to the formation of 4-(Hydroxymethyl)-2-chlorobenzonitrile.
Identifying these impurities is crucial for selecting the appropriate purification strategy.
Q2: My recrystallization attempt resulted in a low yield or failed to produce crystals. What went wrong and how can I optimize the process?
A2: Recrystallization is a powerful technique for purifying crystalline solids, but its success hinges on the proper choice of solvent and technique[5][6]. Failure to obtain good results is often due to a few common issues.
Causality & Troubleshooting Steps:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point, while impurities should remain soluble at all temperatures[7][8]. If the compound is too soluble at room temperature, the yield will be poor. If it is not soluble enough at high temperatures, you may use an excessive volume of solvent, again leading to low recovery.
-
Supersaturation: Sometimes a solution becomes supersaturated and crystallization fails to initiate upon cooling[8]. To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass provide nucleation sites.
-
Add a "seed crystal" of the pure compound.
-
-
Cooling Rate: Cooling the solution too rapidly can cause the compound to "crash out" as a fine powder or oil, trapping impurities within the solid matrix. A slow, undisturbed cooling process allows for the formation of larger, purer crystals.
Experimental Protocol: Optimizing Recrystallization
-
Solvent Screening: In parallel, test the solubility of small amounts of your crude product in various solvents (see Table 1) at room temperature and at boiling.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material to achieve complete dissolution. If insoluble impurities remain, perform a hot gravity filtration[5].
-
Decolorization (if needed): If the solution is colored, cool it slightly, add a small amount (1-2% by weight) of activated charcoal, and reheat to boiling for a few minutes before performing hot gravity filtration to remove the charcoal[5][9].
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces[7].
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Recrystallization Solvent Selection
| Solvent System | Solubility Profile | Advantages | Disadvantages |
| Isopropanol | Good differential solubility. | Readily available, moderate boiling point. | May require larger volumes. |
| Hexanes/Ethyl Acetate | Highly tunable by adjusting the ratio. | Excellent for compounds with intermediate polarity. | Requires optimization of the solvent ratio. |
| Toluene | Effective for aromatic compounds. | High boiling point allows for good dissolution. | Higher boiling point requires care during handling. |
| Carbon Tetrachloride | Historically used for similar brominations[1][2]. | Good solvent for nonpolar compounds. | Hazardous and environmentally damaging; use is highly discouraged. |
Q3: After recrystallization, my product purity (assessed by HPLC/NMR) is still below 98%. What is the next logical purification step?
A3: When impurities have similar solubility profiles to the target compound, recrystallization may not be sufficient. In this case, flash column chromatography is the recommended next step, as it separates compounds based on differences in their polarity and interaction with the stationary phase[10][11][12].
The key is the differential partitioning of the compound and its impurities between the stationary phase (typically silica gel) and the mobile phase (an organic solvent or mixture).
-
Starting Material (2-chloro-4-methylbenzonitrile): Less polar than the product. It will elute first.
-
Product (this compound): The target compound.
-
Dibrominated Impurity (4-(Dibromomethyl)-2-chlorobenzonitrile): Slightly more polar than the product. It will elute after the desired product, but often very close to it.
-
Succinimide: Highly polar. It will remain strongly adsorbed to the silica gel and elute much later or not at all with nonpolar eluents.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a slurry packing method with the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better separation, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., Hexanes/Ethyl Acetate 95:5). The separation can be improved by using a shallow gradient, slowly increasing the polarity (e.g., to 90:10).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Typical Flash Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | Allows for the elution of the less polar starting material first, followed by the product, while retaining more polar impurities. |
| Detection | UV light (254 nm) | The aromatic ring of the compound and impurities allows for easy visualization on TLC plates. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to confirm the purity of my final product?
A1: A combination of techniques is recommended for unambiguous purity assessment[13].
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point[14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying structurally similar impurities. The benzylic protons (-CH₂Br) of the product will appear as a characteristic singlet around 4.5 ppm, while the dibrominated impurity would have a singlet (-CHBr₂) further downfield.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and by-products.
Q2: What are the critical safety and storage considerations for this compound?
A2: This compound presents several hazards and requires careful handling.
-
Toxicity and Handling: It is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage[15][16]. It is a lachrymator (tear-producing agent). Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: this compound is sensitive to moisture[4]. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation[17].
Visualized Workflows & Logic
The following diagrams illustrate the logical flow of the experimental processes described above.
Caption: Troubleshooting decision tree for identifying and removing specific impurities.
References
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
LookChem. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Northern Kentucky University. (n.d.). Recrystallization1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
American Chemical Society. (2003, July/August). The use of alternative solvent purification techniques. Chemical Health & Safety, 10(4), 14-17. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
University College Cork. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
- Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 191-193.
-
ResearchGate. (n.d.). (PDF) 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]
-
Melissa Maribel. (2023, November 5). Predicting the Product For a Free Radical Halogenation Reaction [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN104529821A - Method for removing acrylonitrile in acetonitrile product.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. silicycle.com [silicycle.com]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. This compound CAS#: 83311-25-5 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Reactions with 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support guide for 4-(Bromomethyl)-2-chlorobenzonitrile. This document serves as a resource for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use. As a key intermediate in organic synthesis, its successful application hinges on understanding its reactivity and potential pitfalls. This guide is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Reagent Properties, Handling, and Stability
Before troubleshooting a reaction, it is imperative to ensure the integrity and proper handling of the starting material.
Q1: How should I store and handle this compound?
A: Proper storage is critical for this reagent. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] This compound is sensitive to moisture, which can lead to hydrolysis.[2]
From a safety perspective, this compound is classified as corrosive and is a lachrymator (an irritant that causes tearing).[3][4] Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
Q2: What are the best solvents for this reagent?
A: this compound is a solid that is generally soluble in common polar aprotic organic solvents such as acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[5] It has limited solubility in non-polar solvents and is sparingly soluble in water.[6] The choice of solvent is critical and will depend on the specific reaction being performed (see Section 2).
Section 2: Troubleshooting Common Reaction Failures
This section addresses the most frequent issues observed during reactions involving this compound, categorized by the experimental outcome.
Category A: No Reaction or Low Conversion
Q3: I've run my reaction overnight, but TLC analysis shows only unreacted starting material. What are the likely causes?
A: This is a common issue that can typically be traced to one of four factors:
-
Inactive Nucleophile: The most frequent cause is a weak or deactivated nucleophile. For instance, neutral alcohols or thiols are poor nucleophiles. They must be deprotonated first with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to form the much more reactive alkoxide or thiolate. Similarly, ensure your amine nucleophiles are not in their protonated (ammonium salt) form.
-
Insufficient Temperature: While the benzylic bromide is reactive, many nucleophilic substitutions require thermal energy to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in heat (e.g., to 50-80°C) while monitoring by TLC is recommended.
-
Poor Solubility: If either the electrophile or the nucleophile has poor solubility in the chosen solvent at the reaction temperature, the reaction will be exceptionally slow. Ensure a homogenous solution is formed. If not, a different solvent system may be required (see Table 1).
-
Degraded Electrophile: If the this compound has been stored improperly and exposed to moisture, it may have hydrolyzed to the corresponding, unreactive alcohol. Confirm the identity of your starting material via analytical methods if degradation is suspected.
Category B: Formation of Impurities and Side Products
Q4: My TLC plate shows consumption of the starting material, but I have multiple new spots. What are these impurities?
A: The appearance of multiple products points to side reactions. The two most common are hydrolysis and over-alkylation.
-
Hydrolysis Product: A new, more polar spot (lower Rf on normal phase silica) is almost certainly the hydrolysis product, 4-(hydroxymethyl)-2-chlorobenzonitrile . This arises from the reaction of the starting material with trace amounts of water in your reaction medium.
-
Solution: This is the most critical parameter to control. Use anhydrous solvents, which can be obtained from a solvent purification system or by drying over molecular sieves.[7] Ensure all glassware is oven- or flame-dried before use, and run the reaction under a dry, inert atmosphere (N₂ or Ar).
-
-
Over-alkylation (with Amine Nucleophiles): When using a primary or secondary amine as a nucleophile, the product of the initial reaction is itself a secondary or tertiary amine, which can still be nucleophilic. This product can then compete with the starting amine for the electrophile, leading to di- or tri-alkylation.
-
Solution: Use a slight excess (1.5-2.0 equivalents) of the starting amine to favor the desired mono-alkylation. Alternatively, include a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) to act as a scavenger for the HBr generated during the reaction. This prevents the formation of ammonium salts and keeps the primary amine nucleophile active.
-
The diagram below illustrates the desired reaction pathway versus these common side reactions.
Caption: Reaction pathways for this compound.
Category C: Low or Inconsistent Yields
Q5: My reaction appears to work, but my final isolated yield is consistently low. What can I do to improve it?
A: Low yields after a seemingly successful reaction often point to issues with reaction completeness or product loss during workup and purification.
-
Confirm Reaction Completion: Do not stop the reaction based on time alone. Use TLC or HPLC to monitor the reaction until the limiting reagent (typically the bromobenzonitrile) is fully consumed.
-
Optimize Reaction Mechanism (SN1 vs. SN2): As a benzylic bromide, this substrate can react via both SN1 and SN2 pathways.[8][9][10] The stability of the intermediate benzyl carbocation is significant.[8][9] Pushing the reaction toward a clean SN2 pathway often gives higher yields by minimizing side reactions.
-
Workup Procedure: If your product has some water solubility (e.g., contains a polar functional group), you may be losing it during aqueous washes. After extraction with an organic solvent, re-extract the aqueous layer 1-2 more times with fresh solvent. Combine all organic layers for drying and concentration.
-
Purification Stability: Some products may be unstable on silica gel, leading to degradation during column chromatography. If you suspect this, try neutralizing the silica gel with 1% triethylamine in your eluent. Alternatively, consider other purification methods like recrystallization or preparative HPLC.
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Nucleophilic Substitution with an Alcohol
This protocol describes a typical SN2 reaction with an alcohol nucleophile.
-
Preparation: Add the alcohol (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the electrophile) via syringe.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.
-
Electrophile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (see Protocol 3.2). If the reaction is slow, gently heat to 50°C.
-
Workup: Once the starting material is consumed, cool the reaction to 0°C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 3.2: Monitoring Reaction Progress by TLC
-
Plate: Use a silica gel F₂₅₄ TLC plate.
-
Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent: A good starting eluent is 30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization: Visualize the plate under a UV lamp at 254 nm. The disappearance of the starting material spot in the RM lane indicates reaction progression.
Section 4: Diagrams and Data
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting failed reactions.
Caption: A step-by-step workflow for troubleshooting common issues.
Table 1: Solvent Selection Guide
| Solvent | Type | Dielectric Constant (ε) | Primary Use Case |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent for SN2, dissolves many salts |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good for SN2, easier to remove than DMF |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Powerful solvent for SN2, high boiling point |
| Acetone | Polar Aprotic | 21 | Moderate choice for SN2 with soluble salts |
| Ethanol (EtOH) | Polar Protic | 24.5 | Promotes SN1, risk of solvolysis |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar, good for organometallic reactions |
Section 5: References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. [Link]
-
LookChem. (2022). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?[Link]
-
Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...[Link]
-
Homework.Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?[Link]
-
Solubility of Things. 4-Chlorobenzonitrile. [Link]
-
MDPI. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
-
Quora. Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?[Link]
-
MySkinRecipes. This compound. [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
-
Google Patents. Method for preparing p-bromobenzonitrile.
-
International Journal of ChemTech Research. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. [Link]
-
American Chemical Society. (2003). The use of alternative solvent purification techniques. [Link]
-
PubChem. 4-Bromo-2-chlorobenzonitrile. [Link]
-
PubChem. 4-(Bromomethyl)-3-chlorobenzonitrile. [Link]
Sources
- 1. This compound CAS#: 83311-25-5 [m.chemicalbook.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-(Bromomethyl)-3-chlorobenzonitrile | C8H5BrClN | CID 13042093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. acs.org [acs.org]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 9. homework.study.com [homework.study.com]
- 10. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Poisoning in Reactions with 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-2-chlorobenzonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst poisoning in reactions involving this versatile trifunctional building block. My aim is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about catalyst poisoning in the context of reactions utilizing this compound, a substrate often employed in cross-coupling and other catalyzed transformations.
Question 1: I'm seeing a significant drop in yield in my palladium-catalyzed Suzuki-Miyaura coupling reaction with this compound. Could catalyst poisoning be the culprit?
Answer: Yes, a sudden or gradual decrease in yield is a classic symptom of catalyst poisoning. In palladium-catalyzed cross-coupling reactions, the catalyst's active sites are susceptible to being blocked or altered by various impurities.[1] Given that this compound possesses three reactive sites (benzylic bromide, aryl chloride, and a nitrile group), the potential for side reactions and the introduction of catalyst poisons is heightened.[2]
Common poisons in such reactions include:
-
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in your reagents or solvents can severely deactivate palladium catalysts.[3][4]
-
Excess Halides: While bromide and chloride are part of your starting material, an excess concentration, potentially from degradation or side reactions, can sometimes inhibit the catalytic cycle.[5]
-
Other Nucleophiles: Unwanted nucleophiles can compete with your desired coupling partner for the catalyst's active sites.
-
Water/Oxygen: While many modern cross-coupling reactions are robust, excessive water or oxygen can lead to the formation of inactive palladium oxides or hydroxides.
To begin troubleshooting, a systematic evaluation of your reagents and reaction setup for potential sources of these contaminants is recommended.
Question 2: What are the most likely sources of sulfur contamination in my reaction?
Answer: Sulfur is a notorious and potent poison for many transition metal catalysts, including palladium, nickel, and rhodium.[1][3] Its sources can be insidious and require careful consideration:
| Source of Sulfur Contamination | Description | Mitigation Strategy |
| Reagents | Thiol or sulfide impurities in boronic acids, bases, or other additives. | Use high-purity reagents from reputable suppliers. If suspicion is high, consider purification of reagents prior to use. |
| Solvents | Some solvents, particularly if not of high purity, can contain sulfur compounds. | Use anhydrous, high-purity solvents. Consider passing solvents through a column of activated alumina. |
| Starting Material | Impurities from the synthesis of this compound itself. | Verify the purity of your starting material by an independent analytical method. |
| Atmosphere | In industrial settings, atmospheric sulfur compounds can be a concern, though less common in a lab setting with proper inert atmosphere techniques. | Ensure a good quality inert gas supply for your reactions. |
The mechanism of sulfur poisoning often involves the strong and often irreversible binding of sulfur to the metal center, blocking the active sites required for the catalytic cycle.[3]
Question 3: Can the nitrile group in this compound poison the catalyst?
Answer: The nitrile group is generally a well-tolerated functional group in many cross-coupling reactions. However, under certain conditions, it can interact with the metal center. In the context of palladium-catalyzed cyanation reactions, excess cyanide is a known catalyst poison, leading to the formation of inactive palladium-cyanide complexes.[6] While the nitrile group in your substrate is covalently bound, its coordination to the metal center could potentially influence the catalyst's activity, though it is not typically considered a primary poison in the same vein as sulfur or other strong ligands. If you suspect an issue related to the nitrile group, consider using ligands that are less easily displaced from the metal center.
Question 4: Are there different types of catalyst poisoning I should be aware of?
Answer: Yes, understanding the type of poisoning can guide your troubleshooting and remediation efforts. Broadly, catalyst poisoning can be categorized as follows:
-
Reversible Poisoning: The poison binds weakly to the catalyst's active sites. In some cases, the catalyst's activity can be restored by removing the poison, for example, by washing or thermal treatment.[1][7]
-
Irreversible Poisoning: The poison binds strongly and permanently to the active sites, often through a chemical reaction with the catalyst.[1] This type of poisoning is more severe and may require complete replacement of the catalyst. Sulfur poisoning of palladium catalysts at lower temperatures is often irreversible.[8]
The nature of the interaction between the poison and the catalyst determines whether the deactivation is reversible or irreversible.
Part 2: Troubleshooting Guides
This section provides systematic procedures to diagnose and resolve catalyst poisoning issues during reactions with this compound.
Troubleshooting Workflow for Suspected Catalyst Poisoning
This workflow will guide you through a logical sequence of steps to identify the source of catalyst deactivation.
Caption: A systematic workflow for diagnosing and mitigating catalyst poisoning.
Protocol 1: Diagnosing the Source of Poisoning
Objective: To identify the specific reagent or component introducing the catalyst poison.
Methodology:
-
Establish a Baseline: Run the reaction using a fresh, unopened bottle of this compound, high-purity solvents, and freshly acquired reagents (boronic acid, base, etc.). This will serve as your positive control.
-
Systematic Substitution: If the baseline reaction is successful, repeat the reaction, but this time, substitute one of the "fresh" reagents with one from the batch used in the failed reaction.
-
Reaction A: Use the "suspect" this compound with all other reagents being "fresh."
-
Reaction B: Use the "suspect" solvent with all other reagents being "fresh."
-
Reaction C: Use the "suspect" base with all other reagents being "fresh."
-
Continue this process for all reagents.
-
-
Analysis: The reaction that fails will pinpoint the contaminated reagent. For example, if Reaction B fails, your solvent is the likely source of the poison.
Protocol 2: Catalyst Regeneration (for Reversible Poisoning)
Objective: To attempt to restore the activity of a poisoned catalyst. Note: This is more applicable to heterogeneous catalysts but can sometimes be adapted for homogeneous catalysts that have precipitated.
Methodology (Chemical Washing):
-
Isolate the Catalyst: If the catalyst has precipitated from the reaction mixture, isolate it by filtration.
-
Solvent Washing: Wash the isolated catalyst sequentially with different solvents to remove adsorbed poisons.[9] A common sequence is:
-
An organic solvent in which the catalyst is insoluble (e.g., hexane) to remove organic residues.
-
A chelating agent solution (e.g., EDTA) if metal contamination is suspected.
-
Deionized water.
-
A final wash with a volatile organic solvent (e.g., acetone) to aid in drying.
-
-
Drying: Dry the washed catalyst thoroughly under vacuum.
-
Testing: Re-evaluate the activity of the regenerated catalyst in a small-scale test reaction.
Important Note: The success of regeneration is highly dependent on the nature of the poison and the catalyst. Irreversible poisoning, such as the formation of stable metal sulfides, may not be remedied by this method.[4]
Part 3: Mechanistic Insights into Catalyst Poisoning
Understanding the mechanisms of catalyst deactivation is crucial for developing effective prevention strategies.
Mechanism of Sulfur Poisoning on a Palladium Catalyst
Sulfur compounds can deactivate palladium catalysts through several mechanisms.[10] The most common is the strong chemisorption of sulfur onto the palladium surface, which can lead to:
-
Site Blocking: The sulfur atom directly blocks an active site, preventing the coordination of reactants.[1][3]
-
Electronic Modification: The electronegative sulfur atom can withdraw electron density from the palladium center, altering its catalytic activity.[8]
-
Surface Restructuring: The strong interaction between sulfur and palladium can cause a rearrangement of the catalyst's surface atoms.[8]
Sources
- 1. revisiondojo.com [revisiondojo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. legacy.sae.org [legacy.sae.org]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
workup procedures for reactions involving 4-(Bromomethyl)-2-chlorobenzonitrile
An essential component of successful synthesis lies not just in the reaction itself, but in the meticulous workup and purification that follow. For researchers utilizing 4-(Bromomethyl)-2-chlorobenzonitrile, a versatile but reactive intermediate, the post-reaction phase presents unique challenges. This technical support center is designed to provide direct, experience-driven guidance to navigate these complexities, ensuring the integrity and purity of your final compound.
As Senior Application Scientists, we understand that unforeseen issues can arise. This guide, therefore, is structured as a series of frequently asked questions and troubleshooting scenarios, mirroring the collaborative problem-solving that occurs in a live technical support environment. We will delve into the causality behind each procedural step, empowering you to make informed decisions in your own laboratory work.
Section 1: Foundational Knowledge & Safety
Before initiating any workup, a firm grasp of the reagent's properties and safety protocols is paramount.
Question: What are the primary safety concerns and handling requirements for this compound and its immediate byproducts?
Answer: this compound is a potent irritant and lachrymator. It is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3]
Core Handling Protocol:
-
Ventilation: Always handle this compound inside a certified chemical fume hood.[1][4]
-
Personal Protective Equipment (PPE): Wear impervious gloves (nitrile is a common choice, but check your lab's specific guidelines), a lab coat, and chemical splash goggles with a face shield for maximum protection.[1][2]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[1][2] Remove all contaminated clothing.[5]
-
Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if possible.[1][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][5]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines to prevent hazardous reactions.[4][5] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is also recommended.[6]
Question: What are the key physical properties of this compound that influence workup procedures?
Answer: Understanding the solubility and physical state is critical for designing effective extraction and purification steps.
| Property | Value / Description | Implication for Workup |
| Appearance | White to off-white crystalline powder.[7] | The solid nature requires it to be fully dissolved in an appropriate solvent before initiating a reaction or workup. |
| Molecular Weight | 230.49 g/mol .[6] | Useful for all stoichiometric calculations. |
| Solubility | Soluble in many organic solvents like ethanol, methanol, and chloroform.[7] Sparingly soluble or insoluble in water.[4][7] | This high solubility in organic solvents and insolubility in water is the basis for effective liquid-liquid extraction to separate it from aqueous-soluble salts and reagents. |
| Stability | Stable under normal conditions but can be moisture-sensitive.[4][5] | Avoid prolonged exposure to atmospheric moisture. Ensure drying agents and solvents are anhydrous where necessary. |
Section 2: General Workup Procedures
Most reactions involving this benzylic bromide will follow a similar fundamental workup sequence before compound-specific purification.
Question: Can you provide a standard, step-by-step workup protocol for a typical nucleophilic substitution reaction using this compound?
Answer: Certainly. Let's consider a common scenario: an SN2 reaction with a generic nucleophile (e.g., an amine or phenoxide) in a polar aprotic solvent like DMF or Acetonitrile. The benzylic bromide is highly reactive in these substitutions.[8]
Protocol 1: Standard Workup for Nucleophilic Substitution
-
Reaction Quenching (The "Why"): The first step is to stop the reaction and neutralize any remaining reactive species. Adding water is a common method, but the choice of quench depends on the reagents used. If a strong, non-volatile base like K₂CO₃ was used, adding water is sufficient. If a reactive organometallic was used, a more controlled quench with saturated aqueous NH₄Cl is preferable.
-
Step: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Slowly add deionized water to the reaction flask with stirring.
-
-
Solvent Removal/Dilution (The "Why"): Solvents like DMF, DMSO, or THF are water-miscible, which prevents clean separation during extraction.[9] They must be either removed or their effect minimized.
-
Step (Large Scale/Preferred): If your product is not volatile, remove the bulk of the reaction solvent using a rotary evaporator.
-
Step (Small Scale/Alternative): Dilute the entire mixture (reaction mixture + quench solution) with a large volume of an extraction solvent (e.g., Ethyl Acetate, DCM). This helps partition the water-miscible solvent into the aqueous phase during washing.[9]
-
-
Liquid-Liquid Extraction (The "Why"): This is the core separation step. Your organic product is nonpolar and will prefer the organic solvent, while salts, neutralized base, and other polar impurities will move into the aqueous layer.
-
Step: Transfer the diluted mixture to a separatory funnel. Add more extraction solvent if needed.
-
Step: Shake the funnel vigorously, venting frequently to release pressure.
-
Step: Allow the layers to separate. Drain the aqueous layer (bottom layer for DCM, top for Ethyl Acetate). Collect the organic layer.
-
Step: Re-extract the aqueous layer 1-2 more times with fresh extraction solvent to recover any dissolved product. Combine all organic layers.
-
-
Washing the Organic Layer (The "Why"): This step removes residual impurities from the combined organic layers.
-
Step (Neutral/Acidic Impurities): Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution if your reaction was run under acidic conditions or to remove any acidic byproducts.[10]
-
Step (Removing Salts): Wash with brine (saturated aqueous NaCl). This helps to break up emulsions and reduces the amount of water dissolved in the organic layer before the final drying step.[10]
-
-
Drying and Filtration (The "Why"): Water is an impurity. Removing it completely before concentrating the solvent is crucial to prevent hydrolysis of sensitive functional groups and to obtain an accurate crude yield.
-
Step: Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic solution. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.
-
Step: Filter the solution to remove the drying agent.
-
-
Solvent Concentration (The "Why"): This step isolates your crude product.
-
Step: Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (The "Why"): The crude product is rarely pure. The final step is purification, most commonly by column chromatography or recrystallization.
-
Step: Choose a purification method based on the properties of your product (solid vs. oil, polarity).
-
Visualizing the General Workup Workflow
Caption: A generalized workflow for the workup of organic reactions.
Section 3: Troubleshooting Guide & FAQs
Question: I performed a Suzuki coupling with the aryl bromide of this compound, and now I'm struggling to remove the palladium catalyst and phosphine ligands. What's the best approach?
Answer: This is a very common issue. Palladium catalysts and ligands like triphenylphosphine (and its oxide, a common byproduct) can be persistent. A multi-step approach during the workup is most effective.
-
Initial Filtration: After quenching the reaction, dilute with your extraction solvent and filter the entire mixture through a pad of Celite®. This will remove a significant portion of the insoluble palladium black.
-
Aqueous Washes:
-
Removing Triphenylphosphine Oxide (TPPO): TPPO is notoriously difficult to remove via standard chromatography due to its polarity being similar to many products.
-
Pentane/Hexane Precipitation: Concentrate the crude material, then triturate (suspend and stir vigorously) with a non-polar solvent like cold pentane, hexane, or a mixture with a small amount of ether. TPPO is poorly soluble in these solvents and may precipitate, allowing it to be removed by filtration.[12]
-
Acid Wash: If your product is stable to acid, washing the organic layer with dilute HCl can protonate any remaining triphenylphosphine, making it water-soluble. Note that TPPO will not be removed this way.
-
Question: My reaction is complete, but after adding water and my extraction solvent (Ethyl Acetate), I have a persistent emulsion that won't separate. How can I resolve this?
Answer: Emulsions are the bane of liquid-liquid extractions and typically form when there are surfactants, fine particulates, or when the densities of the aqueous and organic layers are too similar.
Troubleshooting Emulsions:
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, time is all that is needed.
-
Add Brine: Add a significant volume of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous layer, which often forces the layers to separate.[10] This is the most common and effective first step.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it. Avoid vigorous shaking, which introduces the energy that creates emulsions.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Change the Solvent: If all else fails, add a different organic solvent that has a significantly different density, such as DCM or chloroform, which may help break the emulsion.
Visualizing the Troubleshooting Logic
Caption: A decision tree for common workup and purification problems.
Question: I suspect the nitrile group on my compound is hydrolyzing to a carboxylic acid during the workup. How can I prevent this?
Answer: Nitrile hydrolysis is typically promoted by strong acidic or basic conditions, especially with prolonged exposure and heat. To prevent this:
-
Avoid Strong Acids/Bases: During the workup, use mild washing solutions. Instead of 1M HCl or 1M NaOH, use dilute solutions or rely on saturated sodium bicarbonate for neutralization, which is a weaker base.
-
Keep it Cold: Perform the entire workup, including washes, at a lower temperature (e.g., in an ice bath) to reduce the rate of potential side reactions.
-
Minimize Time: Do not let the reaction sit in acidic or basic aqueous solutions for extended periods. Proceed through the extraction and washing steps efficiently.
-
Check pH: Ensure that after any acid or base wash, you wash with water or brine until the aqueous layer is neutral (check with pH paper) before drying and concentrating.
By understanding the chemical principles behind each step and anticipating potential pitfalls, you can design robust and effective workup procedures for reactions involving the versatile and reactive this compound.
References
-
Chemistry LibreTexts. (2025, April 8). Reactions at the Benzylic Position. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023, March 29). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
FAQ. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. Retrieved from [Link]
-
European Patent Office. (2016, April 8). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
-
Autechaux, A. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 83311-25-5 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Workup [chem.rochester.edu]
- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Regioselective Functionalization of 4-(Bromomethyl)-2-chlorobenzonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(bromomethyl)-2-chlorobenzonitrile. This versatile bifunctional building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its utility is intrinsically linked to the challenge of regioselectivity. With two distinct reactive halides—a highly labile benzylic bromide and a more inert aryl chloride—precise control over reaction conditions is paramount.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the chemical principles governing the selective functionalization of this molecule.
Frequently Asked Questions (FAQs): Foundational Principles
This section addresses the core concepts that dictate the reactivity of this compound. A firm grasp of these principles is the first step toward successful and reproducible experimentation.
Q1: Why is the bromomethyl group significantly more reactive than the aryl chloride in nucleophilic substitution reactions?
A: The enhanced reactivity of the benzylic bromide is due to the electronic stabilization of the transition state and any potential intermediates.[1][2] In both SN1 and SN2 reactions, the adjacent benzene ring plays a crucial role:
-
SN1 Pathway: If a carbocation were to form at the benzylic position, it would be highly stabilized by resonance, as the positive charge can be delocalized across the entire aromatic π-system.[1][2] This lowers the activation energy for carbocation formation.
-
SN2 Pathway: Even in a concerted SN2 reaction, the transition state has partial positive charge character on the benzylic carbon. The π-orbitals of the aromatic ring overlap with the developing p-orbital on the reaction center, stabilizing the transition state and accelerating the reaction rate.[3]
Conversely, the aryl chloride is unreactive toward standard nucleophilic substitution because the chlorine's lone pairs are delocalized into the ring, giving the C-Cl bond partial double-bond character. Furthermore, the sp²-hybridized carbon of the benzene ring is more electronegative and less susceptible to nucleophilic attack than the sp³-hybridized carbon of the bromomethyl group.[4]
Q2: What are the primary classes of reactions suitable for each halide position?
A: The two positions demand fundamentally different synthetic approaches:
-
Benzylic Bromide (-CH₂Br): This site is ideal for classical nucleophilic substitution reactions (SN1 or SN2) .[3][5] It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new C-N, C-O, C-S, and C-C bonds, respectively.[6]
-
Aryl Chloride (-Cl): This site is generally reserved for transition-metal-catalyzed cross-coupling reactions .[7] Key examples include the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne formation) reactions.[8][9][10] These reactions proceed via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond.
Q3: How does the electron-withdrawing nitrile (-CN) group influence the molecule's reactivity?
A: The nitrile group is a moderate electron-withdrawing group and influences the molecule in two main ways:
-
Aromatic Ring Reactivity: It deactivates the aromatic ring towards electrophilic aromatic substitution. For cross-coupling reactions at the aryl chloride position, its electronic effect can influence the rate of oxidative addition, a key step in the catalytic cycle.
-
Benzylic Position: By withdrawing electron density, it can slightly destabilize a developing positive charge at the benzylic position, potentially favoring an SN2 mechanism over an SN1 mechanism for nucleophilic substitution.
Troubleshooting Guide 1: Selective Functionalization at the Benzylic Position (-CH₂Br)
This is the most common and direct transformation. The primary goal is to achieve complete substitution at the benzylic position without disturbing the aryl chloride.
Problem 1.1: Low Yield or Stalled Reaction in Nucleophilic Substitution
-
Possible Causes & Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may be too weak. For neutral nucleophiles like amines or alcohols, a base is required to either deprotonate the nucleophile (for alcohols/thiols) or to neutralize the HBr byproduct (for amines), driving the reaction forward.
-
Inappropriate Base: A weak, non-nucleophilic base is typically preferred. Strong bases like alkoxides can compete as nucleophiles. For many reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ideal.[6] For deprotonating alcohols, a stronger base like sodium hydride (NaH) may be necessary, but requires careful temperature control.[11]
-
Incorrect Solvent: The solvent must be able to dissolve the reactants and facilitate the desired mechanism. Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are excellent choices for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.[5]
-
Low Temperature: While selectivity is key, insufficient thermal energy can lead to very slow reaction rates. Most substitutions on this substrate proceed well between room temperature and 80 °C.
-
Data Presentation: Recommended Conditions for Benzylic Substitution
| Nucleophile Type | Example Nucleophile | Recommended Base | Typical Solvent | Temperature (°C) | Reference |
| Nitrogen | Secondary Amine (e.g., Piperidine) | K₂CO₃, Cs₂CO₃ | ACN, DMF | 60 - 80 | [12] |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 50 - 70 | [13] |
| Oxygen | Aliphatic Alcohol | NaH | THF, DMF | 0 - RT | [11] |
| Sulfur | Thiol | K₂CO₃, Et₃N | ACN, EtOH | RT - 50 | [6] |
| Carbon | Cyanide (e.g., KCN) | - | DMSO, EtOH/H₂O | 60 - 90 | [14] |
| Carbon | Malonate Ester | NaOEt, K₂CO₃ | EtOH, DMF | RT - 60 | [3] |
Problem 1.2: Undesired Side Reactions (e.g., Elimination, Reaction at Aryl Chloride)
-
Possible Causes & Solutions:
-
Elimination (E2): If a sterically hindered or very strong base is used (e.g., potassium tert-butoxide), E2 elimination to form a stilbene-like dimer could compete, though it is less common for primary benzylic halides. Solution: Use a weaker, non-hindered base like K₂CO₃.
-
Reaction at Aryl Chloride: This is highly unlikely under standard nucleophilic substitution conditions. If observed, it indicates that the reaction temperature is excessively high (e.g., >150-200 °C) or that transition metal contaminants are present, potentially catalyzing a coupling process. Solution: Re-verify reaction temperature and ensure glassware is free from metal residues.
-
Troubleshooting Guide 2: Selective Functionalization at the Aryl Chloride (-Cl)
Achieving selectivity at the aryl chloride position is a significant challenge due to the high reactivity of the co-existing benzylic bromide. Standard cross-coupling conditions can often lead to a mixture of products.
Experimental Workflow: Logic for Aryl Chloride Functionalization
Caption: Decision workflow for aryl chloride functionalization.
Problem 2.1: Lack of Selectivity During Cross-Coupling (Reaction at Both Halides)
-
The Core Issue: The benzylic bromide can also undergo oxidative addition to the Pd(0) catalyst, often faster than the aryl chloride, leading to homo-coupling, reduction (hydrodehalogenation), or undesired cross-coupling at the benzylic position.
-
Solution A: Kinetic Control (Advanced Users):
-
Catalyst Choice: Utilize catalyst systems specifically designed for activating aryl chlorides at low temperatures. This often involves highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbenes (NHCs).[15][16] The goal is to find a kinetic window where the C-Cl activation is reasonably fast while the C-Br activation is still slow. This requires extensive screening and optimization.
-
-
Solution B: Protecting Group Strategy (Recommended & Robust):
-
Protect: Convert the highly reactive benzylic bromide into a more stable functional group that is inert to cross-coupling conditions. A common strategy is to first perform a nucleophilic substitution with a stable nucleophile. For example, reacting with sodium methoxide to form a methyl ether (-CH₂OCH₃) or with sodium benzenesulfinate to form a sulfone (-CH₂SO₂Ph).
-
Couple: With the benzylic position protected, perform the desired cross-coupling (Suzuki, Buchwald-Hartwig, etc.) on the aryl chloride under standard, optimized conditions.
-
Deprotect: Cleave the protecting group to reveal the desired functionality. For example, a benzyl ether can be cleaved using BBr₃, and a methyl ether under harsher acidic conditions.
-
Problem 2.2: Low Yield in Aryl Chloride Cross-Coupling
-
Possible Causes & Solutions:
-
Catalyst/Ligand Mismatch: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in cross-coupling.[17] The choice of ligand is critical.
-
Base Incompatibility: The base plays a crucial role in the transmetalation step (Suzuki) or in regenerating the active amine (Buchwald-Hartwig).[15][18]
-
Solvent Effects: The solvent must be appropriate for the specific coupling reaction and stable at the required temperature. Anhydrous conditions are often necessary.
-
Data Presentation: Recommended Catalyst Systems for Aryl Chloride Cross-Coupling
| Reaction Type | Palladium Source | Recommended Ligand(s) | Recommended Base | Typical Solvent | Reference |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, JohnPhos | K₃PO₄, K₂CO₃, CsF | Toluene, Dioxane, DMF | [15][17][19] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, BrettPhos, RuPhos, Josiphos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | [8][16][20] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, Xantphos (Cu-free) | Et₃N, i-Pr₂NH (amine base) | THF, DMF | [9][21][22] |
Experimental Protocols
Disclaimer: These protocols are generalized and should be adapted and optimized for specific substrates and scales. All reactions should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Selective N-Alkylation at the Benzylic Position
This protocol describes the reaction with a secondary amine to form a tertiary amine, a common transformation in medicinal chemistry.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the desired secondary amine (1.1 - 1.5 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 - 3.0 eq).
-
Solvent: Add anhydrous acetonitrile (ACN) or dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic solids and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling at the Aryl Chloride Position (Post-Protection)
This protocol assumes the benzylic bromide has been protected (e.g., as a methyl ether).
-
Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the protected this compound derivative (1.0 eq), the desired arylboronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Catalyst/Ligand: Under a positive pressure of argon, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent: Add degassed solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Microwave heating can also be employed to reduce reaction times.[19]
-
Monitoring: Monitor by TLC or LC-MS until completion (typically 6-24 hours).
-
Workup: Cool to room temperature and dilute with ethyl acetate. Filter through a pad of Celite®, washing with ethyl acetate. Wash the combined organic filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Reaction Pathways Overview
Caption: Comparison of the two primary reaction pathways.
References
- Vertex AI Search Grounding API. Benzyl Bromide - Common Organic Chemistry.
- Vertex AI Search Grounding API. Benzyl Protection - Common Organic Chemistry.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Chem-Station International Edition. Benzyl (Bn) Protective Group.
- ResearchGate. Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions | Request PDF.
- Wikipedia. Benzyl group.
- Master Organic Chemistry.
- Organic Chemistry Portal.
- Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides.
- University of Glasgow.
- Wikipedia.
- Wikipedia. Sonogashira coupling.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- Chemistry LibreTexts.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. 8.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry Steps.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- RSC Publishing. Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition - Organic & Biomolecular Chemistry.
- NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.
- NIH.
- NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Pearson. Reactions at Benzylic Positions: Videos & Practice Problems.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- NIH.
- Journal of Organic Chemistry.
- Organic Chemistry Portal.
- Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 2-(bromomethyl)
- ResearchGate. (PDF)
- ACS Publications.
- Chemistry LibreTexts. 16.
- RSC Publishing. One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source.
- RSC Publishing.
- PubChem. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420.
- PubMed.
- NIH. One-pot regioselective C–H activation iodination–cyanation of 2,4-diarylquinazolines using malononitrile as a cyano source - PMC.
- PubMed Central. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - PMC.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Grignard Reactions with 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(bromomethyl)-2-chlorobenzonitrile in Grignard-mediated syntheses. Due to its polyfunctional nature, this substrate presents unique challenges. This document provides in-depth, field-proven insights to help you navigate these complexities, minimize byproduct formation, and maximize the yield of your target molecule.
Overview of Challenges
This compound is a valuable building block, but its structure contains three distinct reactive sites that can interfere with selective Grignard reagent formation and subsequent reactions:
-
Benzylic Bromide (-CH₂Br): The primary site for Grignard reagent formation due to the high reactivity of benzylic halides.
-
Aryl Chloride (-Cl): Less reactive than the benzylic bromide, but can participate in Grignard formation or other side reactions under certain conditions.
-
Nitrile (-C≡N): An electrophilic center susceptible to nucleophilic attack by the very Grignard reagent you are forming.
Uncontrolled reactivity at these sites is the primary source of byproduct formation. This guide will address the most common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a high-molecular-weight, dimeric impurity in my reaction. What is it, and how can I prevent it?
A1: You are most likely observing the Wurtz coupling byproduct , 1,2-bis(3-chloro-4-cyanophenyl)ethane. This is the most common and often most significant side reaction when preparing Grignard reagents from reactive benzylic halides.[1][2][3]
-
Causality: The Wurtz reaction (or homocoupling) occurs when a newly formed molecule of the Grignard reagent (R-MgX) acts as a potent nucleophile and attacks the benzylic carbon of a starting material molecule (R-X), displacing the bromide to form a dimer (R-R).[3][4] This process is bimolecular and its rate is highly dependent on the concentration of both the Grignard reagent and the unreacted halide.
-
Troubleshooting & Prevention:
-
Slow Addition (Barbier Conditions): Add the solution of this compound very slowly to a suspension of magnesium turnings in your ethereal solvent (e.g., THF, Et₂O). This maintains a low steady-state concentration of the halide, kinetically disfavoring the bimolecular Wurtz coupling.[1][3][5]
-
Dilution: Running the reaction at a higher dilution can also reduce the frequency of collisions between the Grignard reagent and the starting halide.
-
Temperature Control: Maintain a controlled, gentle reflux. Overheating can accelerate the rate of Wurtz coupling.[6]
-
Continuous Process: For larger-scale synthesis, a continuous flow reactor can significantly suppress Wurtz coupling by ensuring the halide is immediately consumed on a highly active magnesium surface.[1][2][7]
-
Q2: My desired product yield is low, and I'm isolating a ketone byproduct after workup. What is happening?
A2: This indicates that your Grignard reagent is attacking the electrophilic carbon of the nitrile group. The initial adduct, an imine anion, is stable to further Grignard attack but is readily hydrolyzed to a ketone during the aqueous workup.[8][9][10][11][12]
-
Causality: The nitrile group (-C≡N) is polarized, making its carbon atom an electrophile.[12][13] The highly nucleophilic Grignard reagent will attack this site, especially if it encounters another molecule before reacting with your intended electrophile.
-
Troubleshooting & Prevention:
-
Inverse Addition: After forming the Grignard reagent, add it slowly to a solution of your target electrophile. This ensures the Grignard is consumed by the desired reaction as quickly as it is introduced.
-
Low Temperature Reaction: Perform the subsequent reaction with your electrophile at a low temperature (e.g., 0 °C to -78 °C). This can often provide selectivity, favoring the reaction with more reactive electrophiles over the nitrile group.
-
Copper Catalysis: For cross-coupling reactions, the use of copper(I) salts can sometimes mediate the desired reaction at a rate that outcompetes the attack on the nitrile.[14]
-
Q3: The main product of my reaction is 4-methyl-2-chlorobenzonitrile. Why did this happen?
A3: This is the result of protonolysis . Your highly basic Grignard reagent was quenched by an acidic proton source.
-
Causality: Grignard reagents are extremely strong bases and will react rapidly with any available protic source, most commonly trace amounts of water.[15][16] This abstracts a proton, destroying the Grignard reagent and forming the corresponding hydrocarbon.
-
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: This is non-negotiable for any Grignard reaction.[17][18]
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous grade solvents. THF, in particular, should be distilled from a suitable drying agent like sodium/benzophenone.
-
Reagents: Ensure all other reagents and the starting halide are anhydrous.
-
-
Inert Atmosphere: Conduct the entire procedure under a positive pressure of dry Argon or Nitrogen to exclude atmospheric moisture.
-
Q4: My Grignard reaction won't initiate. What are the common causes and solutions?
A4: The inability to initiate a Grignard reaction is almost always due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[17][18]
-
Causality: Magnesium readily oxidizes in air, forming a thin, inert layer of MgO that prevents the organic halide from reaching the reactive metal surface.
-
Troubleshooting & Prevention (Magnesium Activation):
-
Mechanical Activation: Before adding solvent, crush the magnesium turnings in the flask with a glass stirring rod under an inert atmosphere. This breaks the MgO layer and exposes fresh, reactive metal surfaces.[19]
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the characteristic brown color will disappear upon initiation.[15] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethylene gas, providing a visual cue of activation.[18][19]
-
Entrainment: Add a small amount of a previously prepared Grignard reagent to the flask to help initiate the reaction.
-
Troubleshooting Summary Table
| Observed Problem / Byproduct | Probable Cause | Recommended Solution(s) |
| Dimer: 1,2-bis(3-chloro-4-cyanophenyl)ethane | Wurtz Coupling | 1. Slow addition of halide to Mg.2. Use high dilution.3. Maintain moderate temperature. |
| Ketone Formation | Nucleophilic attack on the nitrile group | 1. Use inverse addition (add Grignard to electrophile).2. Perform reaction at low temperature. |
| Protonated Product: 4-methyl-2-chlorobenzonitrile | Protonolysis (reaction with water) | 1. Rigorously dry all glassware, solvents, and reagents.2. Maintain a strict inert atmosphere (Ar or N₂). |
| No Reaction / Failure to Initiate | Magnesium oxide (MgO) passivation layer | 1. Activate Mg with I₂ or 1,2-dibromoethane.2. Mechanically crush Mg turnings before reaction. |
| Complex Mixture / Aryl-Cl Reaction | Lack of selectivity / Overly harsh conditions | 1. Use milder conditions (e.g., THF instead of higher boiling ethers).2. Ensure precise temperature control. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and the primary competing side reactions.
Caption: Desired reaction pathway for Grignard formation and subsequent reaction.
Caption: Mechanism of Wurtz coupling byproduct formation.
Caption: Mechanism of nucleophilic attack on the nitrile group.
Recommended Experimental Protocols
Protocol 1: Standard Grignard Formation (Minimizing Wurtz Coupling)
This protocol is designed to minimize Wurtz coupling through slow addition of the halide.
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an Argon/N₂ inlet, a thermometer, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of Argon.
-
Magnesium Activation: Charge the flask with magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor sublimes and deposits on the metal. The surface should now appear etched. Allow to cool.
-
Reagent Preparation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF to make a 0.5 M solution. Transfer this solution to the dropping funnel via cannula.
-
Initiation: Add ~10% of the halide solution to the stirred magnesium suspension. The reaction should initiate, evidenced by a gentle reflux and the disappearance of the iodine color. If it does not start, gently warm the flask.
-
Addition: Once initiated, add the remaining halide solution dropwise over 1-2 hours, maintaining a gentle, steady reflux. The rate of addition is the most critical parameter for preventing dimerization.
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours until most of the magnesium is consumed. The resulting dark grey/brown solution is your Grignard reagent.
-
Quantification (Optional but Recommended): Before use, titrate a small aliquot of the Grignard solution to determine its exact molarity.
-
Reaction: Cool the Grignard reagent to an appropriate temperature (e.g., 0 °C) and slowly add your desired electrophile.
Protocol 2: Inverse Addition for Nitrile-Sensitive Reactions
Use this protocol when your primary concern is the Grignard reagent attacking the nitrile group of another molecule.
-
Grignard Formation: Prepare the Grignard reagent solution as described in Protocol 1 (Steps 1-7).
-
Electrophile Setup: In a separate, fully dried reaction vessel under an inert atmosphere, dissolve your electrophile (1.0 equivalent) in anhydrous THF. Cool this solution to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Inverse Addition: Transfer the prepared and quantified Grignard reagent solution to a syringe or dropping funnel and add it slowly to the stirred solution of the electrophile.
-
Monitoring: Monitor the reaction by TLC or LCMS to ensure consumption of the starting electrophile.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at low temperature.
References
-
Reaction of Grignard Reagent with Nitriles. Quora. [Link]
-
Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
-
Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. ACS Publications. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. SpringerLink. [Link]
-
Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides. ACS Publications. [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. SpringerLink. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Benzylic Grignard reagent. Science of Synthesis. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
The Grignard Reaction. University of California, Davis. [Link]
-
Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
-
Solvent screening of benzyl chloride Grignard reaction. ResearchGate. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADI Chemistry. [Link]
-
Grignard Synthesis of Triphenylmethanol. Swarthmore College. [Link]
-
Allylic and Benzylic Reactivity. Organic Chemistry Tutor. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
-
Chemistry of Nitriles. OpenStax. [Link]
-
Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). OrgoSolver. [Link]
-
Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange. [Link]
-
Allylic and Benzylic Reactivity. Organic Chemistry Tutor. [Link]
-
Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. [Link]
-
Benzylic Grignard reagent. Science of Synthesis. [Link]
-
Mechanism of Grignard Reagent Formation. ACS Publications. [Link]
-
Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
- Impact of trace elements in the grignard reaction.
-
What is the role of halides in the reactivity of Grignard reagent? Quora. [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
-
The Grignard Reaction (Experiment). LibreTexts Chemistry. [Link]
-
ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses. [Link]
-
4-chlorophenylmagnesium bromide. ChemBK. [Link]
-
ALLYLMAGNESIUM BROMIDE. Organic Syntheses. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. quora.com [quora.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. adichemistry.com [adichemistry.com]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
enhancing the reactivity of 4-(Bromomethyl)-2-chlorobenzonitrile
Technical Support Center: 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support resource for this compound (CAS 83311-25-5). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile bifunctional reagent. As a substituted benzylic bromide, its reactivity is heightened, but this can also introduce specific challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Foundational Reactivity Profile (FAQs)
This section addresses the fundamental chemical behavior of this compound, which is essential for designing successful experiments.
Question: What is the primary reactive site on this compound and why?
Answer: The primary reactive site is the benzylic carbon of the bromomethyl (-CH₂Br) group. The C-Br bond at this position is significantly more labile than the C-Cl bond on the aromatic ring. This enhanced reactivity is due to two main factors:
-
Benzylic Stabilization: The carbon atom is "benzylic," meaning it is directly attached to the benzene ring. In nucleophilic substitution reactions, particularly those proceeding through an Sₙ1-like mechanism, the resulting benzylic carbocation is highly stabilized by resonance. The positive charge can be delocalized across the aromatic π-system, lowering the activation energy for its formation.[1][2][3]
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating the departure of the bromine atom during nucleophilic attack.
The aryl chloride, by contrast, is much less reactive towards nucleophilic substitution unless subjected to harsh conditions or transition-metal catalysis, which are not typical for displacing the benzylic bromide.[4][5]
Question: Does this compound react via an Sₙ1 or Sₙ2 mechanism?
Answer: This is a critical question. As a primary benzylic halide, this compound is at a mechanistic crossroads and can react via both Sₙ1 and Sₙ2 pathways .[1][6] The predominant mechanism is highly dependent on the specific reaction conditions you choose.
-
Sₙ2 conditions are favored by the use of strong, non-bulky nucleophiles in polar aprotic solvents (e.g., Acetone, DMF, DMSO, Acetonitrile).[7][8] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "bare" and highly reactive.
-
Sₙ1 conditions are favored in the presence of weak or neutral nucleophiles (often the solvent itself, leading to solvolysis) and polar protic solvents (e.g., water, ethanol, methanol).[9][10] These solvents excel at stabilizing the benzylic carbocation intermediate through hydrogen bonding.
The diagram below illustrates the decision-making process for predicting the likely reaction pathway.
Sources
- 1. quora.com [quora.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Solvent Effects on the Stability of 4-(Bromomethyl)-2-chlorobenzonitrile
Welcome to the technical support resource for 4-(Bromomethyl)-2-chlorobenzonitrile (CAS 83311-25-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the benzylic bromide functional group makes solvent selection a critical parameter that dictates not only the success of a reaction but also the stability and purity of the starting material itself. This document provides in-depth, field-proven insights into navigating the challenges associated with solvent effects to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a critical concern?
A1: this compound is a substituted aromatic compound featuring a nitrile, a chlorine atom, and a reactive bromomethyl group.[1][2] This "bromomethyl" group is a benzylic bromide, which makes the compound an excellent substrate for nucleophilic substitution reactions, commonly used to introduce the 2-chloro-4-cyanobenzyl moiety in the synthesis of pharmaceuticals and agrochemicals.[2][3]
The stability is a major concern because the benzylic bromide is highly susceptible to degradation. The carbon-bromine bond is labile due to the resonance stabilization of the resulting benzylic carbocation, making the compound prone to both SN1 and SN2 reactions.[4][5] Improper solvent choice can lead to rapid decomposition, solvolysis, or unwanted side reactions, depleting the active reagent and contaminating the reaction mixture.
Q2: What are the primary degradation pathways for this compound in the presence of common laboratory solvents?
A2: The two dominant degradation pathways are nucleophilic substitution and elimination.
-
Solvolysis: This is a common issue in protic solvents (e.g., water, methanol, ethanol). The solvent itself acts as a nucleophile, attacking the electrophilic benzylic carbon. This results in the displacement of the bromide and the formation of the corresponding alcohol or ether, rendering the starting material inactive for its intended reaction.[6]
-
Hydrolysis: Even trace amounts of water in a solvent can lead to the formation of 4-(hydroxymethyl)-2-chlorobenzonitrile. Benzylic bromides can react with water, and the reaction may be accelerated by heat or the presence of bases.[7]
-
Reaction with Nucleophilic Solvents: Polar aprotic solvents, while often ideal for SN2 reactions, can sometimes be problematic. For example, Dimethyl Sulfoxide (DMSO) can be oxidized by benzylic halides under certain conditions, and Dimethylformamide (DMF) can be a source of dimethylamine as an impurity upon decomposition, which can act as a nucleophile.
Q3: How do solvent polarity and proticity fundamentally affect the stability and reaction pathway of this compound?
A3: The choice of solvent directly influences the predominant reaction mechanism by stabilizing or destabilizing reaction intermediates and transition states.[4][8][9]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents excel at solvating both cations and anions. They favor the SN1 mechanism by stabilizing the benzylic carbocation intermediate through hydrogen bonding, which lowers the activation energy for its formation.[6] This makes them generally poor choices for storing the compound or for running reactions where an external nucleophile is intended to be the primary reactant.
-
Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMF): These solvents possess dipole moments that allow them to dissolve polar compounds but lack acidic protons. They are generally poor at solvating anions. This leaves the nucleophile "naked" and highly reactive, favoring the bimolecular SN2 mechanism .[6] Acetonitrile is often an excellent choice for SN2 reactions involving benzylic bromides.[10][11]
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents do not effectively solvate charged species. Consequently, they disfavor both SN1 (carbocation intermediate) and SN2 (charged nucleophile) pathways. While the compound may be more stable against solvolysis in these solvents, the poor solubility of many nucleophiles and the slow reaction rates often limit their utility.[6]
Q4: What are the recommended handling and storage conditions to maximize the shelf-life of this compound?
A4: Proper handling and storage are crucial. As a class of compounds, benzylic bromides are potent lachrymators (tear-producing agents) and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12][13] For storage, follow the manufacturer's recommendations.[7] Generally, the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture.[7][14] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture- and air-driven degradation.
Troubleshooting Guide
Problem: My reaction is showing multiple unexpected byproducts, and the yield of the desired product is low.
-
Plausible Cause: The solvent is participating in the reaction or promoting side reactions. If you are using a protic solvent like ethanol or methanol for a substitution reaction with a different nucleophile, you are likely getting a significant amount of the ether byproduct from solvolysis.
-
Solution:
-
Switch to a Polar Aprotic Solvent: For SN2 reactions, transition to a solvent like acetonitrile (ACN) or tetrahydrofuran (THF). ACN is often superior as it effectively dissolves many salts and promotes rapid SN2 kinetics.[6][11]
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Trace water is a common culprit, leading to the hydrolysis byproduct.
-
Check Nucleophile Basicity: If your nucleophile is also a strong base, it may be causing E2 elimination, especially if the reaction is heated. Consider using a less basic nucleophile or milder reaction conditions.
-
Problem: The starting material appears to have degraded in the reaction flask even before the addition of other reagents.
-
Plausible Cause: The compound is unstable in the chosen solvent at the reaction temperature. Some solvents, particularly at elevated temperatures, can accelerate decomposition. Gradual decomposition can also occur in strong, sealed containers, potentially leading to pressure buildup.[7]
-
Solution:
-
Lower the Temperature: Dissolve the compound at a lower temperature (e.g., 0 °C) before proceeding.
-
Re-evaluate Solvent Choice: The solvent may be too reactive. For example, dissolving the compound in neat methanol at room temperature for an extended period is ill-advised. Consider a less reactive solvent like dichloromethane (DCM) or ACN for initial dissolution.
-
Perform a Stability Test: Dissolve a small amount of the starting material in the chosen solvent and monitor its purity over time by TLC or LC-MS at the intended reaction temperature. This will confirm if the solvent itself is the issue.
-
Problem: My TLC/LC-MS analysis shows the starting material is consumed, but I cannot find the mass corresponding to my desired product.
-
Plausible Cause: The compound is degrading into smaller, more volatile fragments, or it is polymerizing. Benzylic halides can be susceptible to Friedel-Crafts-type polymerization under certain conditions, especially in the presence of Lewis or Brønsted acids.
-
Solution:
-
Analyze Headspace with GC-MS: If volatile byproducts are suspected, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction headspace or a careful extraction might reveal their identity.[15][16][17]
-
Use a Scavenger: If trace acid is suspected to be catalyzing decomposition, consider adding a non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) to the reaction mixture.
-
Re-examine Analytical Method: Ensure your analytical method (e.g., LC-MS ionization mode) is suitable for detecting your expected product.
-
Data, Protocols, and Visualization
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Example Solvents | Predominant Mechanism Favored | Stability of Benzylic Bromide | Recommended Use Case |
| Polar Protic | Water, Methanol, Ethanol | SN1 / Solvolysis | Poor. Prone to rapid solvolysis.[6] | Generally not recommended unless solvolysis is the desired reaction. |
| Polar Aprotic | Acetonitrile (ACN), DMF, Acetone | SN2 | Good to Moderate. Generally stable, but check for specific reactivity (e.g., with DMF at high temp). | Highly Recommended for SN2 reactions with external nucleophiles.[6][11] |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | - | Good. Stable against solvolysis. | Good for storage or as a reaction medium if reagents are soluble. Often requires phase-transfer catalyst for reactions with ionic nucleophiles. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | SN2 | Good. Generally inert. | Good for SN2 reactions, though often slower than in more polar aprotic solvents like ACN. |
Protocol 1: Recommended Procedure for a Nucleophilic Substitution Reaction (SN2 Conditions)
This protocol describes a general procedure for the reaction of this compound with a generic sodium salt nucleophile (Na-Nu).
Objective: To perform a clean SN2 reaction while minimizing degradation of the electrophile.
Materials:
-
This compound (1.0 eq)
-
Sodium Nucleophile (Na-Nu) (1.1 - 1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the sodium nucleophile (Na-Nu, 1.1 eq) followed by anhydrous acetonitrile. Stir the suspension for 10-15 minutes.
-
Electrophile Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension of the nucleophile at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as required. The choice of temperature depends on the nucleophilicity of Nu⁻.
-
Monitoring: Monitor the reaction progress periodically by taking a small aliquot, quenching it with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS.[12] A typical TLC system might be hexane/ethyl acetate.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Quench the filtrate with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.
Causality: Using anhydrous ACN favors the SN2 pathway by solvating the Na⁺ cation, which enhances the reactivity of the Nu⁻ anion, while minimizing the risk of hydrolysis or solvolysis of the sensitive benzylic bromide.[6] Adding the electrophile to the nucleophile suspension ensures the nucleophile is in excess locally, reducing the chance of potential side reactions involving the electrophile.
Protocol 2: Analytical Method for Monitoring Stability by HPLC
Objective: To assess the stability of this compound in a given solvent over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (PDA preferred).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of ~1 mg/mL.
-
Test Solution: In a vial, add a known volume of the solvent to be tested. Spike it with the stock solution to achieve a final concentration of ~50 µg/mL.
-
Time Zero (T=0) Analysis: Immediately inject the test solution onto the HPLC system.
-
Incubation: Store the vial under the desired test conditions (e.g., room temperature, 40 °C).
-
Time-Point Analysis: Inject the sample at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks signifies the formation of degradation products.[16][18][19]
Visualization of Solvent-Dictated Mechanisms and Degradation
Caption: Logical workflow for solvent selection.
Caption: Simplified pathway for hydrolysis degradation.
References
- Cimarelli, C., & Palmieri, G. (2001). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides.
-
Organic Chemistry Portal. (n.d.). Benzyl Bromide. Retrieved from [Link]
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from a thesis hosted on the University of Glasgow website.
- Radha, N., & Elango, K. P. (2002). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 114(4), 395-400.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
- Organic Syntheses. (2010). Working with Hazardous Chemicals. Org. Synth. 2010, 87, 36-52.
- ResearchGate. (2002). Solvent effects in the reaction between piperazine and benzyl bromide.
- Organic Syntheses. (1981). Working with Hazardous Chemicals. Org. Synth. 1981, 60, 92.
- International Journal of Pharmaceutical and Biological Science Archive. (2023).
- ResearchGate. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl)
- Ley, S. V., et al. (2020). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 169-174.
- BenchChem. (2025). Impact of solvent choice on 1-Bromo-2-(bromomethyl)-4-chlorobenzene reactivity.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2023).
- Zborowski, K., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5153.
- BenchChem. (2025).
-
PubChem. (n.d.). 4-(Bromomethyl)-3-chlorobenzonitrile. Retrieved from [Link]
- PubMed. (1995).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Bromide [commonorganicchemistry.com]
- 12. orgsyn.org [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. lifechempharma.com [lifechempharma.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijmr.net.in [ijmr.net.in]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of 4-(Bromomethyl)-2-chlorobenzonitrile
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-(Bromomethyl)-2-chlorobenzonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for utilizing this versatile chemical intermediate. As a benzylic bromide, this compound is a highly valuable reagent for introducing the 2-chloro-4-cyanobenzyl moiety in organic synthesis. However, its reactivity also makes it susceptible to certain side reactions, particularly with moisture. This document provides a framework for understanding and mitigating these challenges to ensure successful and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with this compound.
Q1: Why is my reaction with this compound failing or giving very low yields?
A1: The most common cause of low or no product formation is the degradation of the starting material due to moisture. This compound is a reactive benzylic bromide, and the benzylic carbon is highly electrophilic. Water, even in trace amounts from solvents, reagents, or glassware, can act as a nucleophile, leading to hydrolysis.[1][2][3] Other potential causes include the use of a weak nucleophile, an inappropriate solvent, or suboptimal reaction temperature.[4]
Q2: I see an unexpected, more polar spot on my TLC plate. What is it likely to be?
A2: This is a classic sign of hydrolysis. The polar byproduct is almost certainly 4-(hydroxymethyl)-2-chlorobenzonitrile, formed when water attacks the starting material.[4] This alcohol is significantly more polar than the starting bromide and most desired substitution products, causing it to have a lower Rf value on silica gel TLC plates.
Q3: How can I reliably detect and quantify the hydrolysis byproduct?
A3: For rapid qualitative detection during a reaction, Thin-Layer Chromatography (TLC) is the most effective tool.[5][6] The hydrolysis product will appear as a distinct, more polar spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7] Crude Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the alcohol byproduct (e.g., a singlet for the -CH₂OH protons and a broad singlet for the -OH proton), though it may be less sensitive for minor impurities.[6]
Q4: What are the ideal storage and handling conditions for this compound?
A4: Due to its reactivity and lachrymatory nature, strict handling protocols are essential.[8][9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[8] Many suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[11]
-
Handling: Always handle this compound in a certified chemical fume hood.[5][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid inhalation of vapors and any contact with skin or eyes.[9][12]
Section 2: The Competing Reaction Pathway: Understanding Hydrolysis
The success of any reaction involving this compound hinges on favoring the desired nucleophilic substitution over the competing hydrolysis pathway. Water is a weak nucleophile, but if present, it can react via either an SN2 or SN1 mechanism.[2][3] The benzylic position can stabilize a carbocation, making an SN1 pathway plausible, while its primary nature also allows for a direct SN2 attack.[13] Regardless of the precise mechanism, the outcome is the same: consumption of the starting material to form an undesired alcohol.
The diagram below illustrates this critical competition. The goal is to maximize the "Desired Pathway" by rigorously excluding water, thereby shutting down the "Undesired Hydrolysis Pathway."
Caption: Competing reaction pathways for this compound.
Section 3: Troubleshooting Guide: A Symptom-Based Approach
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Symptom / Issue | Potential Cause | Scientific Explanation & Recommended Solution |
| 1. Low or No Product Formation | Degradation of Starting Material | The benzylic bromide has likely hydrolyzed before or during the reaction. Solution: Implement rigorous anhydrous techniques. Oven-dry all glassware and cool it under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all other reagents, such as bases or nucleophile salts, are thoroughly dried.[4] |
| Weak Nucleophile or Base | The chosen nucleophile may not be strong enough to displace the bromide at a sufficient rate, or the base may not be strong enough to deprotonate a pro-nucleophile. Solution: Review the pKa values of your reagents. If using a neutral nucleophile like an amine, ensure it is sufficiently nucleophilic. If deprotonating an alcohol or thiol, use a strong, non-nucleophilic base (e.g., NaH) to fully generate the more reactive alkoxide or thiolate anion.[4] | |
| Inappropriate Solvent Choice | Polar protic solvents (e.g., water, methanol, ethanol) can solvate and deactivate the nucleophile through hydrogen bonding and can also act as competing nucleophiles.[3] Solution: For SN2 reactions, switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or acetone. These solvents do not strongly solvate the nucleophile, enhancing its reactivity.[4][14] | |
| 2. Multiple Spots on TLC (Polar Byproduct) | Concurrent Hydrolysis | Trace moisture is reacting alongside your primary nucleophile, leading to a mixture of the desired product and the hydrolysis byproduct, 4-(hydroxymethyl)-2-chlorobenzonitrile. Solution: This is a definitive sign that your anhydrous technique needs improvement. Re-evaluate every component of your setup for potential sources of water. Consider adding molecular sieves to the reaction vessel (ensure they are properly activated first). |
| 3. Reaction Fails to Go to Completion | Insufficient Reaction Time or Temperature | Nucleophilic substitution reactions are kinetically controlled. The reaction may simply be slow under the current conditions. Solution: First, extend the reaction time, monitoring periodically by TLC.[4] If the reaction remains stalled, a modest increase in temperature may be required. However, be cautious, as higher temperatures can also accelerate decomposition and side reactions. |
| Poor Stoichiometry | Inaccurate measurement of reactants can leave the limiting reagent unconsumed. Solution: Double-check all calculations and measurements. Using a slight excess (1.1-1.2 equivalents) of the nucleophile can often help drive the reaction to completion.[4] |
Section 4: Recommended Protocols & Best Practices
Protocol 1: General Procedure for Nucleophilic Substitution under Anhydrous Conditions
This protocol provides a robust starting point for reactions with various nucleophiles (e.g., amines, phenols, thiols).
-
Glassware Preparation: Thoroughly wash and then oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: To the reaction flask, add the nucleophile (1.1 eq) and a suitable anhydrous solvent (e.g., ACN or DMF). If the nucleophile requires deprotonation, add the base (e.g., K₂CO₃[9], NaH) at this stage and stir until the salt is formed.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent in a separate flask. Transfer this solution to the reaction flask via cannula or a dry syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature is often a good starting point).
-
Monitoring: Follow the reaction's progress by TLC (see Protocol 2). The disappearance of the starting material spot indicates completion.
-
Workup: Quench the reaction appropriately (e.g., by slowly adding water or a saturated NH₄Cl solution).[5] Perform an aqueous workup, extracting the product with a suitable organic solvent. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization as needed.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Use a silica gel plate. Draw a faint pencil line ~1 cm from the bottom.
-
Spotting: On the starting line, spot three lanes:
-
SM: A dilute solution of your starting material, this compound.
-
CO: A co-spot containing both the starting material and the reaction mixture.
-
RXN: The reaction mixture (quench a tiny aliquot with a drop of water/methanol before spotting).
-
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation: The reaction is complete when the starting material spot (visible in the 'SM' and 'CO' lanes) is absent from the 'RXN' lane. The formation of a new, more polar spot (lower Rf) could indicate the hydrolysis byproduct.
References
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions Involving Water. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Retrieved January 11, 2026, from [Link]
-
Gagnon, D., et al. (2015). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 17(1), 146-149. Available from: [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (2009). Working with Hazardous Chemicals. Org. Synth. 2010, 87, 36-52. Retrieved January 11, 2026, from [Link]
-
Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and water. Chemguide. Retrieved January 11, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile. Retrieved January 11, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4-BENZYLOXY-2-BUTANONE. Coll. Vol. 7, p.386 (1990); Vol. 60, p.92 (1981). Retrieved January 11, 2026, from [Link]
-
Cantillo, D., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 135-139. Retrieved January 11, 2026, from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved January 11, 2026, from [Link]
- Mayr, H., et al. (2004). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 69(18), 6113-6120.
-
ResearchGate. (n.d.). A New Synthetic Route Toward o-Chlorobenzonitrile. Retrieved January 11, 2026, from [Link]
-
Matteson, D. S. (2009). Reactions of Benzylboronate Nucleophiles. Accounts of chemical research, 42(8), 1145–1153. Available from: [Link]
- Google Patents. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF.
-
PubChem. (n.d.). 4-(Bromomethyl)-3-chlorobenzonitrile. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
jOeCHEM. (2021, August 25). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved January 11, 2026, from [Link]
- Ofial, A. R., & Mayr, H. (2012). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Accounts of chemical research, 45(8), 1327–1339.
-
ResearchGate. (2012). Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN109668988B - Method for analyzing and determining 2-(dibromomethyl)-4-fluorobenzonitrile in trelagliptin succinate.
-
PubMed. (2001). Analytical methods for the detection of clenbuterol. Retrieved January 11, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. How To [chem.rochester.edu]
- 7. CN109668988B - Method for analyzing and determining 2- (dibromomethyl) -4-fluorobenzonitrile in trelagliptin succinate - Google Patents [patents.google.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Benzyl Bromide [commonorganicchemistry.com]
- 10. orgsyn.org [orgsyn.org]
- 11. This compound CAS#: 83311-25-5 [m.chemicalbook.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of 4-(Bromomethyl)-2-chlorobenzonitrile
Abstract
4-(Bromomethyl)-2-chlorobenzonitrile is a pivotal building block in medicinal chemistry, valued for its trifunctional nature which allows for sequential, site-selective reactions in the synthesis of complex pharmaceutical intermediates. Accurate structural confirmation and purity assessment are therefore non-negotiable for its effective use. While Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization, a comprehensive, publicly available, and assigned 13C NMR reference spectrum for this specific molecule is notably absent. This guide provides a robust, multi-faceted approach to the definitive 13C NMR characterization of this compound. We will move beyond simple data presentation to establish a reliable analytical workflow, encompassing spectral prediction from foundational principles, comparative analysis with structurally related compounds, the strategic use of advanced NMR techniques for unambiguous assignment, and the identification of common process-related impurities.
The Analytical Challenge and Strategic Workflow
The primary challenge in characterizing a molecule like this compound is the lack of a certified reference standard with a fully assigned 13C NMR spectrum. This guide, therefore, presents a workflow that relies on predictive methods, validated by empirical data from analogous structures, and confirmed with advanced spectroscopic techniques. This approach ensures high confidence in the final structural assignment.
Figure 1: A logical workflow for the definitive 13C NMR characterization of a novel or unreferenced compound.
Predicted 13C NMR Profile of this compound
A foundational step is to predict the 13C NMR spectrum. This is achieved by analyzing the electronic effects of each substituent on the benzonitrile core. We can estimate the chemical shifts by starting with the known spectrum of a simpler parent molecule and applying substituent chemical shift (SCS) corrections.[1][2][3]
Figure 2: Structure and carbon numbering scheme for this compound.
Causality behind Predicted Shifts:
-
C7 (Nitrile Carbon, ~117 ppm): The cyano group carbon is typically found in the 115-120 ppm range. Its sp-hybridization and the strong electronegativity of nitrogen contribute to this characteristic shift.
-
C8 (Bromomethyl Carbon, ~31 ppm): An aliphatic carbon attached to bromine (an electronegative halogen) is expected to be significantly downfield compared to a standard methyl group (~20 ppm). We predict a shift in the 30-35 ppm range.
-
C1 (Ipso-Cyano Carbon, ~114 ppm): This quaternary carbon is difficult to predict precisely but is generally shielded relative to other aromatic carbons.
-
C2 (Ipso-Chloro Carbon, ~138 ppm): The direct attachment of the electronegative chlorine atom causes a strong deshielding effect, pushing this quaternary carbon significantly downfield.
-
C4 (Ipso-Bromomethyl Carbon, ~142 ppm): The carbon bearing the bromomethyl group will also be deshielded and is expected to be one of the most downfield aromatic signals.
-
C3, C5, C6 (Aromatic CH Carbons, ~130-135 ppm): These carbons are influenced by the combined electronic effects of the chloro, cyano, and bromomethyl groups. Their exact shifts are best confirmed by 2D NMR, but they are expected within the standard aromatic CH region.
| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type | Expected DEPT-135 Signal |
| C8 (-CH2Br) | ~ 31 | CH2 | Negative |
| C1 (-C-CN) | ~ 114 | Quaternary (C) | Absent |
| C7 (-CN) | ~ 117 | Quaternary (C) | Absent |
| C5 | ~ 130 | CH | Positive |
| C6 | ~ 133 | CH | Positive |
| C3 | ~ 134 | CH | Positive |
| C2 (-C-Cl) | ~ 138 | Quaternary (C) | Absent |
| C4 (-C-CH2Br) | ~ 142 | Quaternary (C) | Absent |
Table 1: Predicted 13C NMR chemical shifts and expected DEPT-135 responses for this compound in CDCl3.
Comparative Analysis with Structurally Related Compounds
To ground our predictions in empirical data, we compare them with the known 13C NMR data of similar, commercially available benzonitriles. This comparative approach provides a crucial validation checkpoint.
| Compound | C1 (ipso-CN) | C4 | Aromatic CHs | CN | Other |
| 4-Bromobenzonitrile [4][5] | 111.8 | 127.8 (C-Br) | 133.2, 134.5 | 117.7 | N/A |
| 2-Chlorobenzonitrile [6][7] | 112.9 (est.) | 134.1 | 127.4, 130.3, 133.6 | 116.3 | 135.9 (C-Cl) |
| 4-Methylbenzonitrile [8] | 109.1 | 143.6 (C-CH3) | 129.7, 131.9 | 119.0 | 21.7 (-CH3) |
| Predicted: Target Molecule | ~ 114 | ~ 142 (C-CH2Br) | ~ 130-134 | ~ 117 | ~ 31 (-CH2Br) |
Table 2: Comparison of 13C NMR chemical shifts (ppm in CDCl3) of the target molecule with structurally related compounds.
This comparison reinforces our predictions. For instance, the shift of the carbon bearing the substituent at position 4 (C4) increases from 127.8 ppm (-Br) to 143.6 ppm (-CH3). Our prediction of ~142 ppm for the C4 carbon attached to the -CH2Br group is consistent with this trend. Similarly, the predicted shift of the -CH2Br carbon (~31 ppm) is logically intermediate between a methyl group (~22 ppm) and a carbon directly attached to a more electronegative atom.
Unambiguous Assignment: The Power of DEPT-135
While a standard broadband-decoupled 13C NMR spectrum provides the chemical shifts of all carbons, it does not differentiate between CH3, CH2, CH, and quaternary (C) carbons. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is an essential and efficient method to resolve this ambiguity.[9][10][11]
Experimental Causality: The DEPT-135 pulse sequence manipulates spin populations in such a way that the resulting signal phase is dependent on the number of attached protons.[12]
-
CH3 groups appear as positive signals.
-
CH2 groups appear as negative (inverted) signals.
-
CH groups appear as positive signals.
-
Quaternary carbons are not observed.
For this compound, a DEPT-135 spectrum would decisively identify the -CH2Br carbon by its unique negative signal, and it would confirm the three CH signals in the aromatic region, clearly distinguishing them from the four unobserved quaternary carbons (C1, C2, C4, C7).
Recommended Experimental Protocol
Achieving high-quality, reproducible 13C NMR data requires a standardized protocol. This protocol is designed to ensure complete relaxation and accurate signal representation, forming a self-validating system.
1. Sample Preparation:
- Accurately weigh 50-100 mg of this compound. A higher concentration is necessary for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.[13]
- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube if any particulate matter is visible.
2. Spectrometer Setup & Acquisition (for a 400 MHz instrument):
- Experiment: Standard 1D 13C with proton decoupling (e.g., Bruker zgpg30).
- Solvent: CDCl3 (lock signal).
- Temperature: 298 K.
- Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.[14]
- Spectral Width (SW): 240 ppm (approx. -10 to 230 ppm). This range covers all expected organic signals.[15][16][17]
- Acquisition Time (AQ): ~1.0 - 1.5 seconds.
- Relaxation Delay (D1): 2.0 seconds. While a longer delay (5x the longest T1) is needed for true quantitative analysis, a 2s delay is sufficient for routine characterization.[18][19]
- Number of Scans (NS): 1024 scans. This can be adjusted based on sample concentration to achieve a signal-to-noise ratio >20:1 for the smallest expected signal.
3. DEPT-135 Acquisition:
- Use the same sample and basic setup.
- Select the DEPT-135 pulse program (e.g., Bruker dept135).
- A typical number of scans is 256-512, as signal enhancement from polarization transfer often requires less time than a standard 13C experiment.[20]
Identification of Common Process-Related Impurities
The most probable synthetic route to this compound is the free-radical bromination of 2-chloro-4-methylbenzonitrile using a source like N-bromosuccinimide (NBS).[21][22] This process can lead to specific impurities that are readily identifiable by 13C NMR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]
- 5. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorobenzonitrile(873-32-5) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tecmag.com [tecmag.com]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. compoundchem.com [compoundchem.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
A Comparative Guide to the Reactivity of 4-(Bromomethyl)-2-chlorobenzonitrile and Other Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount. Benzyl halides are a cornerstone of this selection, prized for their utility in introducing the benzyl moiety through nucleophilic substitution reactions. However, the reactivity of these compounds is not uniform and is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 4-(Bromomethyl)-2-chlorobenzonitrile against a panel of other common benzyl halides. By integrating theoretical principles with a practical experimental protocol, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Underlying Principles of Benzyl Halide Reactivity
The reactivity of benzyl halides in nucleophilic substitution reactions is a delicate interplay of electronic and steric factors, which dictate the preferred reaction mechanism: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular).
The SN1 pathway proceeds through a carbocation intermediate. The stability of this benzylic carbocation is significantly enhanced by resonance, which delocalizes the positive charge across the benzene ring.[1] Consequently, electron-donating groups (EDGs) on the ring, such as methoxy (-OCH₃) or methyl (-CH₃), further stabilize this intermediate and accelerate SN1 reactions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) destabilize the carbocation, thereby retarding or completely inhibiting the SN1 pathway.
The SN2 pathway , on the other hand, involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the leaving group departs.[2] This mechanism is sensitive to steric hindrance at the reaction center. For primary benzyl halides, such as those discussed in this guide, steric hindrance is minimal. The rate of an SN2 reaction is influenced by the electrophilicity of the benzylic carbon; EWGs can increase this electrophilicity, making the carbon more susceptible to nucleophilic attack. However, strong EWGs can also destabilize the electron-rich transition state of an SN2 reaction.
The leaving group ability is another crucial factor, with bromide being an excellent leaving group in both SN1 and SN2 reactions due to the relatively weak C-Br bond and the stability of the resulting bromide anion.[3]
Predicting the Reactivity of this compound
This compound possesses two electron-withdrawing substituents on the benzene ring: a chloro group at the 2-position and a cyano group at the 4-position.
-
-Cl (ortho): The chloro group is moderately deactivating and withdraws electron density through its inductive effect, while it can donate electron density via resonance. In the ortho position, its inductive effect is more pronounced.
-
-CN (para): The cyano group is a strong electron-withdrawing group through both inductive and resonance effects.
Given the presence of these two EWGs, the formation of a benzylic carbocation would be highly unfavorable. Therefore, it is predicted that this compound will react exclusively through an SN2 mechanism .
Compared to unsubstituted benzyl bromide, the electronic effects of the chloro and cyano groups in this compound are expected to have a dual influence on its SN2 reactivity. The increased electrophilicity of the benzylic carbon should make it a more attractive target for nucleophiles. However, the strong electron-withdrawing nature of these groups will also destabilize the electron-rich transition state, which can slow down the reaction. The net effect on the reaction rate will depend on the specific nucleophile and reaction conditions.
Comparative Reactivity: A Predictive Analysis
| Benzyl Halide | Substituent(s) | Expected Primary Mechanism | Predicted Relative SN2 Reactivity (vs. Benzyl Bromide) | Rationale |
| Benzyl Bromide | -H | SN1/SN2 | 1 | Baseline for comparison. |
| 4-Methoxybenzyl Bromide | 4-OCH₃ | SN1 | >1 | The strong electron-donating methoxy group stabilizes the carbocation, significantly accelerating SN1 reactions. It also slightly activates the ring for SN2. |
| 4-Methylbenzyl Bromide | 4-CH₃ | SN1/SN2 | >1 | The electron-donating methyl group stabilizes the carbocation and activates the ring, increasing reactivity in both pathways. |
| 4-Nitrobenzyl Bromide | 4-NO₂ | SN2 | <1 | The strong electron-withdrawing nitro group destabilizes the carbocation, favoring the SN2 pathway. It also destabilizes the SN2 transition state, leading to lower reactivity than benzyl bromide.[4] |
| Benzyl Chloride | -H | SN1/SN2 | <1 | Chloride is a poorer leaving group than bromide, resulting in a slower reaction rate. |
| This compound | 2-Cl, 4-CN | SN2 | <1 (predicted) | The combined strong electron-withdrawing effects of the chloro and cyano groups will heavily favor the SN2 pathway but are expected to destabilize the transition state more significantly than a single nitro group, leading to a predicted lower reactivity. |
Experimental Protocol: A Head-to-Head Comparison via the Finkelstein Reaction
To empirically validate the predicted reactivity series, a straightforward and visually indicative experiment is the Finkelstein reaction. This SN2 reaction involves the substitution of a bromide or chloride with iodide. The insolubility of the resulting sodium bromide or sodium chloride in acetone provides a clear indication of reaction progress.[3]
Materials:
-
This compound (CAS: 83311-25-5)[5]
-
Benzyl bromide
-
4-Methoxybenzyl bromide
-
4-Methylbenzyl bromide
-
4-Nitrobenzyl bromide
-
Benzyl chloride
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Water bath
Procedure:
-
Label a series of clean, dry test tubes for each benzyl halide.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 3 drops of the corresponding benzyl halide to each test tube.
-
Stopper the test tubes, shake to ensure thorough mixing, and start a timer.
-
Record the time it takes for a precipitate (NaBr or NaCl) to form.
-
For reactions that do not show a precipitate at room temperature after 20-30 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for any changes.
-
Record the observations, noting the relative times for precipitate formation.
Expected Outcome:
The time taken for the precipitate to form will be inversely proportional to the SN2 reactivity of the benzyl halide. The expected order of reactivity (fastest to slowest) at room temperature is:
4-Methoxybenzyl bromide > 4-Methylbenzyl bromide > Benzyl bromide > Benzyl chloride > 4-Nitrobenzyl bromide > this compound
This experiment provides a tangible and comparative measure of the reactivity of these compounds under SN2 conditions.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key mechanistic pathways and the experimental workflow.
Conclusion and Outlook
The reactivity of benzyl halides is a nuanced subject, with substituent effects playing a pivotal role in determining the reaction mechanism and rate. This compound, with its two electron-withdrawing groups, is predicted to be a moderately reactive benzyl halide that proceeds exclusively through an SN2 pathway. Its reactivity is anticipated to be lower than that of benzyl bromide and its electron-donating group-substituted counterparts, but it remains a valuable synthon for the introduction of the 2-chloro-4-cyanobenzyl moiety.
For drug development professionals and synthetic chemists, understanding these reactivity trends is crucial for reaction design and optimization. The provided experimental protocol offers a practical means to empirically assess these differences in a laboratory setting. Further quantitative kinetic studies would be invaluable to precisely position this compound within the broader spectrum of benzyl halide reactivity.
References
-
FAQ. (2022, October 10). What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. [Link]
-
MySkinRecipes. This compound. [Link]
-
Richard, J. P., et al. (2015). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society. [Link]
-
University of Wisconsin-Green Bay. Experiment 11 – Nucleophilic Substitution Reactions. [Link]
-
ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
-
University of Massachusetts. Experiment 7 — Nucleophilic Substitution. [Link]
-
Royal Society of Chemistry. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]
-
ChemSimplified. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
-
Filo. (2025, September 7). SN1 Reaction Reactivity Comparison. [Link]
Sources
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity Control
An In-Depth Comparative Guide to Analytical Methods for Purity Assessment of 4-(Bromomethyl)-2-chlorobenzonitrile
This guide offers a comprehensive comparison of principal analytical methodologies for the purity assessment of this compound, a critical intermediate in pharmaceutical synthesis. As the purity of starting materials and intermediates directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API), employing robust, validated analytical techniques is not merely a procedural step but a cornerstone of quality assurance.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, provides detailed, field-tested protocols, and presents a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical challenges. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), supplemented by the indispensable role of mass spectrometry.
HPLC is the preeminent technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.[1][2] Its principle lies in the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase, allowing for the separation of the main component from its non-volatile impurities.
Expertise & Causality: The choice of a reversed-phase (RP-HPLC) method, typically with a C18 column, is deliberate. The non-polar C18 stationary phase effectively retains the moderately polar benzonitrile derivative, while a polar mobile phase (e.g., a mixture of acetonitrile and water) elutes the components. This setup is highly robust and provides excellent separation for a wide range of aromatic compounds and their potential process-related impurities or degradants. UV detection is ideal due to the strong chromophore (the substituted benzene ring) present in the molecule, ensuring high sensitivity.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from established methods for similar halogenated benzonitriles and serves as a robust starting point.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B). A gradient is chosen to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities.
-
Gradient Program: 0-2 min (40% A), 2-15 min (40% to 85% A), 15-18 min (85% A), 18-18.1 min (85% to 40% A), 18.1-22 min (40% A).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (based on the UV absorbance of the benzonitrile moiety).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of 0.5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
The purity is calculated using the area percentage method from the resulting chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.
-
Trustworthiness through Validation: To be considered reliable, this HPLC method must be validated according to ICH guidelines.[3] Key parameters include specificity (especially in forced degradation studies), linearity over a defined concentration range, accuracy (recovery studies), precision (repeatability and intermediate precision), and determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for key impurities.[4]
Visualization: HPLC Workflow
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography (GC): A Complementary Technique for Volatile Impurities
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[2] It is particularly well-suited for identifying and quantifying residual solvents, starting materials, and certain volatile byproducts that may not be detected by HPLC.
Expertise & Causality: The applicability of GC to this compound hinges on its thermal stability. While the molecule is semi-volatile, the benzylic bromide functionality carries a risk of degradation at high injector temperatures. Therefore, the experimental conditions must be carefully optimized. A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload and minimizing thermal stress. A non-polar column (e.g., DB-1 or DB-5) is chosen for general-purpose screening, as it separates compounds primarily based on their boiling points. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides excellent sensitivity.
Experimental Protocol: Gas Chromatography (FID)
This protocol is adapted from methods for analyzing related brominated and chlorinated aromatic compounds.[5][6]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (a lower temperature should be tested to check for degradation).
-
Injection Mode: Split (Ratio 50:1).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C (FID).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample.
-
Dissolve in a 20 mL volumetric flask using a volatile solvent such as Dichloromethane or Acetone to obtain a 1 mg/mL solution.
-
Vortex to ensure homogeneity and transfer to a GC vial.
-
-
Data Analysis:
-
Purity is calculated using the area percent method, similar to HPLC. For definitive identification of unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[5]
-
Trustworthiness through Validation: GC method validation follows the same principles as HPLC, focusing on specificity, linearity, accuracy, precision, LOD, and LOQ. A critical addition for GC is the evaluation of analyte stability in the injector by testing different temperatures and observing for the appearance of degradation peaks.
Visualization: GC Workflow
Caption: GC experimental workflow for purity assessment.
Quantitative NMR (qNMR): The Absolute Method for Purity Certification
Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (as a mass fraction) of a substance without needing a reference standard of the analyte itself.[7][8] The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.
Expertise & Causality: qNMR is the definitive method for characterizing reference materials. For this compound, several well-resolved signals in the ¹H NMR spectrum are suitable for quantification, such as the singlet from the -CH₂Br protons or the aromatic protons. The choice of an internal standard is critical; it must be of high purity, stable, non-reactive with the analyte, and have signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
Experimental Protocol: ¹H qNMR
This protocol outlines the use of ¹H qNMR with an internal standard for absolute purity determination.[9][10]
-
Instrumentation & Materials:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance (readable to 0.01 mg).
-
Certified Internal Standard (IS), e.g., Maleic Acid (purity ≥99.5%).
-
Deuterated solvent, e.g., Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
-
Experimental Procedure:
-
Accurately weigh about 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial. Record the exact weights.
-
Add approximately 0.7 mL of the deuterated solvent. Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accuracy include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated.
-
A sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
Proper phasing and baseline correction of the spectrum.
-
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_IS).
-
The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the Internal Standard
-
-
Trustworthiness through Rigor: The accuracy of qNMR is contingent on meticulous experimental practice: precise weighing, ensuring complete dissolution, and using appropriate acquisition parameters. Overlapping signals from impurities can complicate analysis and may require 2D NMR techniques for resolution.[7][11]
Visualization: qNMR Workflow
Caption: qNMR experimental workflow for absolute purity determination.
Comparative Summary and Strategic Application
The choice of analytical method is driven by the specific objective, whether it is routine quality control, impurity identification, or reference standard certification.
Table 1: Comparison of Key Performance Indicators
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between liquid and solid phases | Differential partitioning between gas and solid/liquid phases | Nuclear spin resonance in a magnetic field |
| Primary Use | Routine purity testing, stability studies | Volatile impurities, residual solvents | Absolute purity assignment, reference standard certification |
| Analyte Volatility | Not required | Required (thermally stable) | Not required |
| Selectivity | High (tunable via mobile phase/column) | Very high (high-efficiency columns) | High (dependent on spectral resolution) |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Moderate (µg to mg range) |
| Quantification | Relative (requires standards) | Relative (requires standards) | Absolute (with internal standard) |
| Sample Throughput | High | High | Moderate |
| Destructive? | Yes | Yes | No |
The Indispensable Role of Mass Spectrometry (MS)
For a complete purity profile, identifying unknown peaks is as important as quantifying the main component. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for this purpose.[1][2] MS provides mass-to-charge ratio data, which allows for the determination of the molecular weight of impurities and, through fragmentation analysis, their structural elucidation.
Forced Degradation: Ensuring Method Specificity
A crucial aspect of purity assessment is the development of a "stability-indicating" method. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[12][13] The chosen analytical method (typically HPLC) must then demonstrate its ability to separate the intact parent peak from all generated degradant peaks, thus proving its specificity.[14]
Conclusion and Recommendations
A multi-faceted approach is the most robust strategy for the comprehensive purity assessment of this compound.
-
For Routine Quality Control and Stability Testing: RP-HPLC with UV/DAD detection is the method of choice due to its high throughput, robustness, and excellent applicability to the analyte and its expected non-volatile impurities.
-
For Analysis of Volatile Impurities and Residual Solvents: GC-FID is the ideal complementary technique. GC-MS should be used for the definitive identification of any volatile unknowns.
-
For Reference Standard Certification: Quantitative ¹H NMR (qNMR) is the gold standard, providing an absolute purity value that can be used to qualify standards for other relative methods.
-
For Impurity Identification and Structural Elucidation: LC-MS is essential for characterizing non-volatile impurities and degradation products that are observed during HPLC analysis.
By strategically employing this suite of analytical tools, researchers and drug development professionals can build a complete and reliable purity profile for this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
- Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- 4-BROMO-2-CHLOROBENZONITRILE 154607-01-9 wiki. Guidechem.
- 4-bromomethyl Benzonitrile. LIFECHEM PHARMA.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Characterization of impurities in 4-(2-Bromomethylphenyl)benzonitrile. Benchchem.
- Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applic
- Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9. Smolecule.
- Pharmaceutical analysis techniques.
- 4-(Bromomethyl)-3-chlorobenzonitrile | C8H5BrClN | CID 13042093. PubChem.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- This compound CAS#: 83311-25-5. ChemicalBook.
- A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile. Benchchem.
- 4-Bromo-2-chlorobenzonitrile synthesis. ChemicalBook.
- Analytical Techniques in Pharmaceutical Analysis. Technology Networks.
- Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutica Analytica Acta.
- Application Note: Quantitative Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Purity by Absolute qNMR Instructions.
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- Purity assessment problem in quantitative NMR--impurity resonance overlaps with monitor signal multiplets from stereoisomers. Analytical and Bioanalytical Chemistry.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry.
- Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Purity assessment problem in quantitative NMR--impurity resonance overlaps with monitor signal multiplets from stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
The Promising Biological Versatility of 4-(Bromomethyl)-2-chlorobenzonitrile Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of novel therapeutic agents. The halogenated benzonitrile moiety, in particular, has garnered significant attention due to its versatile reactivity and its presence in a variety of biologically active compounds. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from the versatile building block, 4-(Bromomethyl)-2-chlorobenzonitrile. While direct, publicly available experimental data on a wide range of derivatives from this specific starting material is limited, this guide will leverage data from closely related structures and established therapeutic agents to provide a comprehensive overview of its potential in anticancer, antimicrobial, and anti-inflammatory applications.
The this compound Scaffold: A Gateway to Bioactivity
This compound is a highly functionalized aromatic compound. The presence of a reactive bromomethyl group, an electron-withdrawing nitrile group, and a chloro substituent makes it an attractive starting material for the synthesis of a diverse library of molecules. The nitrile group can serve as a key pharmacophore or be converted into other functional groups, while the bromomethyl group is an excellent electrophile for reactions with various nucleophiles, allowing for the facile introduction of this scaffold into larger molecules. The chloro group further modulates the electronic properties of the benzene ring, potentially influencing binding affinities with biological targets.
Anticancer Activity: Targeting Androgen Receptors
The pursuit of novel anticancer agents is a cornerstone of medicinal chemistry. Derivatives of halogenated benzonitriles have shown promise in this area. A notable example is the synthesis of potent androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer.
Case Study: Androgen Receptor Antagonists from a Related Precursor
A patented synthesis route highlights the utility of the closely related 4-bromo-2-chlorobenzonitrile in the creation of complex heterocyclic structures with potent biological activity. This process underscores the potential of the 4-(substituted)-2-chlorobenzonitrile scaffold in generating targeted cancer therapeutics.
Synthesis Pathway Overview:
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 4-(Bromomethyl)-2-chlorobenzonitrile
For researchers, scientists, and professionals in drug development, the selective functionalization of complex molecules is a cornerstone of innovation. The bifunctional nature of 4-(Bromomethyl)-2-chlorobenzonitrile, presenting both a reactive benzylic bromide and a more inert aryl chloride, offers a versatile scaffold for the synthesis of novel compounds. However, this very versatility poses a significant challenge: how to achieve chemoselective cross-coupling at either the C(sp³)-Br or the C(sp²)-Cl bond. This guide provides a comparative study of palladium, nickel, and copper catalysts for various cross-coupling reactions with this substrate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower you to navigate this complex synthetic landscape.
The Challenge of Chemoselectivity
The differential reactivity of the C-Br and C-Cl bonds in this compound is the key to achieving selectivity. Generally, the benzylic C(sp³)-Br bond is more susceptible to oxidative addition with low-valent transition metals compared to the stronger aryl C(sp²)-Cl bond. This inherent reactivity difference forms the basis for selective functionalization. However, the choice of catalyst, ligands, and reaction conditions can either enhance or override this intrinsic preference, allowing for tunable and predictable outcomes.
Comparative Performance of Catalytic Systems
The selection of the metallic core of the catalyst—be it palladium, nickel, or copper—is the first critical decision in designing a cross-coupling strategy for this compound. Each metal offers a unique profile of reactivity, selectivity, and functional group tolerance.
Palladium: The Versatile Workhorse
Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions due to their broad functional group tolerance and predictable reactivity.[1][2] For substrates like this compound, palladium catalysts, particularly when paired with sterically demanding and electron-rich phosphine ligands, can be fine-tuned to achieve high selectivity.
Nickel: The Cost-Effective Powerhouse
Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium, often exhibiting higher reactivity, especially for the activation of less reactive C-Cl bonds.[3][4] Recent studies and machine learning analyses suggest that nickel can even outperform palladium in certain Suzuki-Miyaura couplings, particularly with challenging chloride electrophiles.[3]
Copper: The Specialist for C-N and C-S Bond Formation
Copper catalysis, while historically significant in Ullmann-type couplings, has seen a resurgence for specific applications. It is particularly effective for C-N and C-S bond formation and can offer complementary reactivity to palladium and nickel systems.[5][6]
Quantitative Comparison of Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table provides a comparative overview of representative catalyst systems for the selective coupling at either the benzylic bromide or the aryl chloride of a model substrate analogous to this compound.
| Catalyst System | Coupling Site | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃·HBF₄ | Aryl-Cl | p-tolylboronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | This guide's synthesis of literature data |
| NiCl₂(dppf) | Aryl-Cl | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | ~85 | This guide's synthesis of literature data |
| PdCl₂(dppf)·CH₂Cl₂ | Benzyl-Br | Phenyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 77 | 23 | ~90 | This guide's synthesis of literature data |
| CuI / bipyridine | Benzyl-Br | Phenylboronic acid | K₂CO₃ | DMF | 100 | 12 | ~75 | This guide's synthesis of literature data |
Note: Yields are approximate and can vary based on the specific substrate and precise reaction conditions. This table is a representative comparison based on available literature for analogous substrates.
Mechanistic Insights: The Basis of Selectivity
The selectivity observed in the cross-coupling of this compound is primarily dictated by the kinetics of the oxidative addition step. The choice of metal and, crucially, the ancillary ligands, modulates the electronic and steric properties of the active catalyst, thereby influencing its preference for either the C(sp³)-Br or the C(sp²)-Cl bond.
Selective Coupling at the Benzylic Bromide
The weaker C-Br bond at the benzylic position makes it the more kinetically favored site for oxidative addition. Palladium and nickel catalysts, particularly with less sterically demanding ligands, will preferentially react at this site.
Caption: Catalytic cycle for selective Suzuki-Miyaura coupling at the benzylic bromide.
Selective Coupling at the Aryl Chloride
Achieving selectivity for the less reactive aryl chloride requires suppression of the reaction at the benzylic bromide. This is typically accomplished by employing sterically bulky and electron-rich ligands on the palladium or nickel catalyst. These ligands hinder the approach to the benzylic position while promoting oxidative addition to the C-Cl bond, which is less sterically encumbered in the plane of the aromatic ring.
Caption: Catalytic cycle for selective Suzuki-Miyaura coupling at the aryl chloride.
Experimental Protocols
The following are generalized protocols for achieving selective cross-coupling with this compound. These should be considered as starting points, and optimization of specific parameters may be necessary for individual substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Benzylic Bromide
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or aryltrifluoroborate salt (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous THF/Water (10:1 mixture)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/trifluoroborate, and cesium carbonate.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Add the anhydrous THF/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the Aryl Chloride
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, and cesium carbonate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PCy₃·HBF₄ in a small amount of the toluene solvent to form the active catalyst.
-
Add the catalyst solution to the reaction mixture.
-
Add the remaining toluene/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure outlined in Protocol 1.
Other Important Cross-Coupling Reactions
While Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be selectively applied to this compound.
Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically shows a strong preference for the more reactive C-Br bond.[7] Therefore, selective coupling at the benzylic position is expected under standard Sonogashira conditions (Pd catalyst, Cu co-catalyst, amine base). Achieving coupling at the aryl chloride would require more specialized, modern catalyst systems designed for less reactive halides.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[8][9][10][11][12] Similar to other palladium-catalyzed reactions, selectivity can be controlled by ligand choice. Less sterically demanding ligands will favor amination at the benzylic bromide, while bulkier ligands can promote reaction at the aryl chloride. Copper-catalyzed C-N coupling could also be an alternative, often showing different selectivity profiles.[6]
Conclusion
The selective functionalization of this compound is a testament to the power and subtlety of modern cross-coupling catalysis. By carefully selecting the catalyst (Pd, Ni, or Cu) and, most importantly, the supporting ligands, researchers can direct the reaction to either the benzylic bromide or the aryl chloride with high precision. This guide provides a foundational understanding and practical starting points for exploring the rich chemistry of this versatile building block. As with all catalytic systems, empirical optimization for each specific substrate and coupling partner is paramount to achieving the desired outcome with maximum efficiency.
References
-
ChemRxiv. Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. [Link]
-
National Institutes of Health. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. [Link]
-
Request PDF. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Suzuki Reaction. The Suzuki Reaction. [Link]
-
ResearchGate. Cu‐catalyzed C(sp³ C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. [Link]
-
RSC Publishing. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. [Link]
-
Beilstein Journals. Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. [Link]
-
RSC Publishing. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]
-
National Institutes of Health. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
-
National Institutes of Health. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PubMed. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands [beilstein-journals.org]
- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile: Validation of a Selective Free-Radical Route
Introduction
Substituted benzonitriles are pivotal structural motifs in medicinal chemistry, serving as precursors to a wide array of pharmacologically active compounds.[1] Specifically, the 4-(bromomethyl)-2-chlorobenzonitrile scaffold is a versatile building block, enabling the introduction of a benzyl group with distinct electronic properties due to the ortho-chloro and para-nitrile substituents. The benzylic bromide moiety is highly reactive and amenable to nucleophilic substitution, making it an ideal handle for constructing more complex molecular architectures in drug discovery programs.[2]
This guide provides an in-depth validation of an efficient and selective synthetic route to this compound, commencing from the readily available 2-chloro-4-methylbenzonitrile. We will elucidate the mechanistic underpinnings of the chosen method, provide a detailed, self-validating experimental protocol, and present a comparative analysis against alternative synthetic strategies. The objective is to equip researchers, chemists, and drug development professionals with a robust and well-rationalized methodology for accessing this valuable synthetic intermediate.
Proposed Synthetic Pathway: Wohl-Ziegler Benzylic Bromination
The most direct and atom-economical approach to the target compound is the selective bromination of the benzylic methyl group of 2-chloro-4-methylbenzonitrile. For this transformation, a free-radical bromination using N-Bromosuccinimide (NBS) is the method of choice. This classic transformation, known as the Wohl-Ziegler reaction, offers high regioselectivity for the benzylic position over other potential reaction sites, such as the aromatic ring.[3][4]
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Experimental Protocol & Validation
This protocol is designed to be self-validating, incorporating analytical checkpoints to ensure product identity and purity.
Materials:
-
2-chloro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), Anhydrous
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methylbenzonitrile (1.0 eq).
-
Add anhydrous CCl₄ to dissolve the starting material.
-
Add N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature. The by-product, succinimide, will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford pure this compound as a white solid.
Product Characterization and Data
The identity and purity of the synthesized product must be rigorously confirmed.
| Analysis | Expected Outcome for this compound | Hypothetical Experimental Result |
| Yield | - | 85% |
| Melting Point | A sharp melting point indicates high purity. | 71-73 °C |
| ¹H NMR | Appearance of a singlet for the benzylic -CH₂Br protons (~4.5 ppm) and disappearance of the methyl singlet (~2.4 ppm). Aromatic protons will show characteristic shifts. | δ 7.7 (d, 1H), 7.5 (s, 1H), 7.4 (d, 1H), 4.5 (s, 2H, -CH₂Br) |
| ¹³C NMR | Appearance of a signal for the benzylic carbon (~32 ppm) and disappearance of the methyl carbon signal (~20 ppm). | Signals corresponding to 1 nitrile, 6 aromatic, and 1 benzylic carbon. |
| IR Spectroscopy | Strong, sharp absorption band for the nitrile (C≡N) stretch. [5] | ~2230 cm⁻¹ (C≡N stretch), ~1210 cm⁻¹ (C-Br stretch) |
| Mass Spec (MS) | Molecular ion peak corresponding to the product's mass, showing characteristic isotopic pattern for Br. | m/z = 230, 232 (M+, M+2, ~1:1 ratio) |
Comparison of Synthetic Routes
To validate the chosen pathway, it is essential to compare it with other potential methods.
Alternative Route 1: Direct Bromination with Elemental Bromine (Br₂)
This method involves treating 2-chloro-4-methylbenzonitrile with liquid bromine, typically with UV light initiation. [6][7]
-
Advantages: Elemental bromine is an inexpensive and readily available reagent. [8]* Disadvantages: This method lacks the selectivity of NBS. [9]There is a significant risk of competing electrophilic aromatic substitution, leading to bromination of the benzene ring. Furthermore, controlling the stoichiometry is difficult, often resulting in over-bromination to yield 4-(dibromomethyl)-2-chlorobenzonitrile, which can be challenging to separate from the desired product. [10][11]
Alternative Route 2: Multi-Step Synthesis via Sandmeyer Reaction
An entirely different approach involves building the molecule from a different precursor, such as 4-amino-2-chlorotoluene. This would involve a Sandmeyer reaction to introduce the nitrile group, followed by benzylic bromination. While a Sandmeyer reaction can be effective for installing a nitrile, it adds significant complexity and steps to the overall synthesis compared to the direct bromination of an existing methyl group. [12][13]
-
Advantages: May be useful if the 2-chloro-4-methylbenzonitrile starting material is unavailable or prohibitively expensive.
-
Disadvantages: This is a longer, more complex route with more reaction and purification steps, leading to a lower overall yield and higher cost.
Comparative Summary
| Parameter | Route 1: Wohl-Ziegler (NBS) | Route 2: Direct Bromination (Br₂) | Route 3: Multi-Step (e.g., Sandmeyer) |
| Selectivity | High (Benzylic position favored) | Low (Risk of aromatic & over-bromination) | High (Functional groups installed sequentially) |
| Yield | Good to Excellent | Variable to Poor | Low (cumulative over multiple steps) |
| Simplicity | High (One-step transformation) | High (One-step transformation) | Low (Multiple steps) |
| Purification | Relatively straightforward | Difficult (Mixture of isomers/products) | Complex (Purification at each step) |
| Safety/Handling | NBS is a solid, easier to handle. CCl₄ is toxic. | Br₂ is highly corrosive and volatile. | Involves diazotization, which can be hazardous. |
Visualizing the Mechanistic Selectivity
The selectivity of the NBS route is rooted in the stability of the intermediate radical.
Caption: Mechanistic selectivity of benzylic bromination with NBS.
Conclusion
The validation of a synthetic route requires a thorough analysis of its efficiency, selectivity, and practicality. The free-radical benzylic bromination of 2-chloro-4-methylbenzonitrile using N-bromosuccinimide and a radical initiator stands as the superior method for preparing this compound. Its high regioselectivity, operational simplicity, and good yields contrast sharply with the poor selectivity of direct bromination with Br₂ and the inefficiency of longer, multi-step syntheses. By following the detailed protocol and validation steps provided, researchers can reliably and efficiently synthesize this key intermediate, facilitating advancements in drug discovery and development.
References
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Tank, R. et al. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. [Link]
-
Tuleen, D. L., & Hess, Jr., B. A. Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
LookChem. What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE?. [Link]
-
Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. [Link]
-
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
ResearchGate. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]
-
ChemEd X. Radical Substitution: Radical bromination of hydrocarbons. [Link]
-
Oregon State University. Chapter 3 Worked Problem 1 - Free Radical Bromination. [Link]
-
ResearchGate. Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]
- Google Patents.CN103819305A - Production process for synthesizing benzyl bromide.
-
Mol-Instincts. 2-CHLORO-4-METHYLBENZONITRILE | CAS No.21423-84-7 Synthetic Routes. [Link]
-
Synlett. An Efficient Method for the Preparation of Benzylic Bromides. [Link]
-
PrepChem.com. Preparation of benzyl bromide. [Link]
-
Wikipedia. Benzyl bromide. [Link]
-
gsrs.ncats.nih.gov. 4-BROMO-2-CHLOROBENZONITRILE. [Link]
-
ResearchGate. (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]
Sources
- 1. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 8. CN103819305A - Production process for synthesizing benzyl bromide - Google Patents [patents.google.com]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Page loading... [guidechem.com]
- 13. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the X-ray Crystallography of 4-(Bromomethyl)-2-chlorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Precision in Drug Discovery
In the intricate landscape of modern drug development, the precise characterization of molecular architecture is not merely a procedural step but a cornerstone of rational design and optimization. Benzonitrile derivatives, a class of compounds recognized for their versatile roles as synthetic intermediates and pharmacologically active agents, demand rigorous structural elucidation to unlock their full therapeutic potential.[1] Among these, 4-(Bromomethyl)-2-chlorobenzonitrile and its analogues represent a scaffold of significant interest. The strategic placement of chloro, bromomethyl, and nitrile functionalities imparts a unique electronic and steric profile, rendering these molecules valuable precursors for a diverse array of more complex pharmaceutical compounds.
The definitive determination of the three-dimensional arrangement of atoms within these molecules is paramount. It governs their intermolecular interactions, dictates their binding affinity to biological targets, and ultimately influences their efficacy and safety profiles. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SXRD) remains the gold standard for unambiguous, high-resolution structural determination of crystalline solids.[2]
This guide provides an in-depth, comparative analysis of the X-ray crystallographic approach to characterizing this compound derivatives. We will delve into the causality behind experimental choices, present a detailed, field-proven protocol, and objectively compare the insights gained from SXRD with those from alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational (FT-IR) Spectroscopy. Our objective is to equip researchers with the necessary framework to not only understand the crystallographic process but also to critically evaluate the most pertinent analytical strategies for their specific research questions.
The Unrivaled Insight of Single-Crystal X-ray Diffraction (SXRD)
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[3] The fundamental principle lies in the interaction of a monochromatic X-ray beam with the electron clouds of the atoms arranged in a highly ordered, repeating lattice within a single crystal. This interaction causes the X-rays to diffract in a unique pattern of spots of varying intensities.[4] By analyzing the geometric arrangement and intensities of these diffracted spots, the electron density throughout the crystal can be mapped, and from this map, a precise model of the molecular structure can be built and refined.[5]
For a molecule like this compound, SXRD can unequivocally determine:
-
The precise bond lengths and angles between all atoms.
-
The planarity of the benzene ring and the torsion angles of the substituents.
-
The conformation of the bromomethyl group.
-
The nature of intermolecular interactions (e.g., halogen bonding, π-stacking) that dictate the crystal packing.
-
The absolute configuration of chiral centers, if present in a derivative.
This level of detail is often unattainable with other techniques and is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines a robust and self-validating workflow for the X-ray crystallographic analysis of a this compound derivative.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for SXRD
1. Crystal Growth (The Art of Patience):
-
Rationale: The quality of the final structure is fundamentally dependent on the quality of the single crystal. Slow, controlled crystallization allows for the orderly arrangement of molecules into a well-defined lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for SXRD.
-
Protocol:
-
Dissolve a high-purity sample of the this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or a mixture with a less-polar solvent like hexane).
-
Filter the solution to remove any particulate matter.
-
Employ a slow crystallization technique. The most common for small organic molecules is slow evaporation . Cover the vial with parafilm and pierce it with a few small holes using a needle.[6] This controls the rate of solvent evaporation, promoting the growth of larger, more ordered crystals.
-
Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
-
2. Crystal Selection and Mounting:
-
Rationale: An ideal crystal for SXRD is a single, non-twinned entity with well-defined faces and no visible cracks or defects. The size should be appropriate for the X-ray beam, typically in the range of 0.1 to 0.3 mm in all dimensions.[1]
-
Protocol:
-
Examine the grown crystals under a polarizing microscope to identify a suitable single crystal.
-
Carefully select a crystal and mount it on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).
-
The mounted crystal is then placed on a goniometer head on the diffractometer.[7]
-
3. Data Collection:
-
Rationale: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in sharper diffraction spots and a higher quality dataset. The crystal is then rotated in the X-ray beam to collect diffraction data from all possible orientations.
-
Protocol:
-
Cool the crystal in a stream of cold nitrogen gas.
-
Center the crystal in the X-ray beam.
-
Set up the data collection parameters (e.g., exposure time, frame width, total rotation range) in the diffractometer control software.
-
Initiate the data collection run. A modern diffractometer will automatically collect hundreds of frames of data as the crystal rotates.
-
4. Data Processing, Structure Solution, and Refinement:
-
Rationale: The raw diffraction images are processed to determine the position and intensity of each reflection. This information is then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy.
-
Protocol:
-
Data Processing: Use software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images, which determines the intensities of the reflections and the unit cell parameters. The data is also corrected for absorption effects.
-
Structure Solution: The processed data is used to solve the crystal structure using methods like direct methods or Patterson methods (e.g., using SHELXT). This provides an initial model of the molecule's structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., using SHELXL). This involves adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final refined structure should be validated using tools like checkCIF, provided by the International Union of Crystallography (IUCr). This service checks for inconsistencies and potential issues with the crystallographic data, ensuring its integrity and adherence to publication standards.[8][9]
-
Data Presentation: A Representative Example
As of the time of this writing, a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD).[10][11] Therefore, we present a representative table of crystallographic data based on closely related structures to illustrate the type of information obtained from a successful SXRD experiment. This data is essential for any publication and provides a quantitative summary of the crystal and the diffraction experiment.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Chemical Formula | C₈H₅BrClN |
| Formula Weight | 230.49 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(4) |
| c (Å) | 9.123(3) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 923.4(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.657 |
| Absorption Coefficient (mm⁻¹) | 5.345 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| 2θ range for data collection (°) | 5.2 to 55.0 |
| Reflections collected | 8452 |
| Independent reflections | 2120 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |
Note: This data is representative and synthesized for illustrative purposes.
A Comparative Analysis of Alternative Structural Elucidation Techniques
While SXRD provides the definitive solid-state structure, a comprehensive characterization of a novel compound relies on a suite of complementary analytical techniques. Each method offers unique insights, and their combined application provides a more complete picture of the molecule's properties in different states.
Diagram of the Comparative Analytical Techniques
Sources
- 1. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. eng.uc.edu [eng.uc.edu]
- 4. researchgate.net [researchgate.net]
- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Search - Access Structures [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel Compounds Derived from 4-(Bromomethyl)-2-chlorobenzonitrile
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a potential therapeutic agent is paved with rigorous testing and validation. The versatile starting material, 4-(Bromomethyl)-2-chlorobenzonitrile, with its reactive bromomethyl group and functional nitrile, presents a valuable entry point for the synthesis of a diverse array of novel compounds. The inherent reactivity of the benzylic bromide allows for facile nucleophilic substitution, opening avenues to a wide range of derivatives with potential biological activity. However, the initial and most critical assessment for any newly synthesized compound library is the evaluation of its cytotoxic potential.
This guide provides an in-depth, comparative overview of the most pertinent in vitro cytotoxicity assays for screening compounds synthesized from this compound. While direct, head-to-head comparative data for a specific series of derivatives from this starting material is not yet extensively published, this document serves as a practical, field-proven framework for establishing a robust cytotoxicity screening cascade. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in scientific integrity.
The Rationale for Cytotoxicity Screening
The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death. This is a fundamental step in drug discovery, as it provides the initial therapeutic window – the concentration range where a compound might exhibit a desired therapeutic effect without causing excessive toxicity to healthy cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.
A Comparative Overview of Key Cytotoxicity Assays
The choice of cytotoxicity assay is critical and depends on the specific research question, the compound's potential mechanism of action, and available laboratory resources. Here, we compare two of the most widely adopted methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
| Feature | MTT Assay | LDH Assay |
| Principle | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity. |
| Endpoint | Colorimetric (formation of purple formazan) | Colorimetric or Luminescent (enzyme activity in the supernatant) |
| Indication | Cell viability and metabolic activity | Cell death and membrane damage |
| Advantages | High throughput, relatively inexpensive, well-established. | Reflects irreversible cell death, stable endpoint, non-destructive to remaining cells. |
| Limitations | Can be affected by compounds that interfere with mitochondrial function or the formazan product. Insoluble formazan requires a solubilization step. | Less sensitive for early-stage apoptosis, LDH in serum can interfere with the assay. |
| Best For | Initial screening of large compound libraries for general cytotoxicity. | Confirming cytotoxic effects and distinguishing between cytostatic and cytotoxic compounds. |
Visualizing the Assay Workflows
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
LDH Assay Workflow
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] The amount of formazan produced is proportional to the number of living cells.[2]
Protocol:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3][4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[5][6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[3][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell lysis.[8][9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[11]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction (Optional): Some kits require the addition of a stop solution to terminate the enzymatic reaction.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.[7][11] A reference wavelength of 680 nm can be used for background correction.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The protocols described above are designed to be self-validating through the inclusion of appropriate controls.
-
Vehicle Control: This is essential to account for any effects of the solvent used to dissolve the test compounds.
-
Positive Control: A compound with known cytotoxic effects is included to validate the assay's performance.
-
Blank Control (Medium Only): This helps to subtract the background absorbance of the culture medium and the assay reagents.
-
Maximum Release Control (LDH Assay): This is critical for normalizing the data and represents 100% cytotoxicity.
By adhering to these principles and carefully executing the protocols, researchers can generate reliable and reproducible cytotoxicity data, forming a solid foundation for the further development of promising compounds synthesized from this compound.
Concluding Remarks
The initial assessment of cytotoxicity is a pivotal gateway in the drug discovery pipeline. A systematic and well-controlled approach, employing a combination of robust assays like the MTT and LDH assays, is paramount. While the quest for novel therapeutic agents derived from this compound is an exciting endeavor, it must be guided by meticulous in vitro toxicological evaluation. This guide provides the fundamental framework and practical insights to empower researchers to confidently navigate this critical phase of their research.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Promega. (2024). LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]
- Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen.
- Lupu, A. R., et al. (2020). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Journal of Nanobiotechnology, 18(1), 1-16.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
- A. (2023). A comparison of in vitro cytotoxicity assays in medical device regulatory studies. Toxicology in Vitro, 87, 105537.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents: Design, synthesis, antiprofilerative activity against resistant cancer cells, dual β-tubulin/c-Src inhibition, cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 6. Discovery of Novel Antitumor Antimitotic Agents That Also Reverse Tumor Resistance1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of RIPK1 Inhibitors: A Comparative Analysis and the Case for Covalent Targeting
Authored for Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a master regulator of inflammation and cell death, positioning it as a pivotal therapeutic target for a host of human diseases, including inflammatory disorders, neurodegenerative conditions, and ischemia-reperfusion injury.[1] The kinase activity of RIPK1 is a critical checkpoint that determines a cell's fate, guiding it toward survival via NF-κB signaling or toward programmed cell death in the form of apoptosis or necroptosis.[2] Necroptosis, a lytic, pro-inflammatory form of regulated cell death, is particularly implicated in pathology, making the inhibition of RIPK1's catalytic function a highly sought-after therapeutic strategy.[3][4]
This guide provides an in-depth comparison of the efficacy of various classes of RIPK1 inhibitors, supported by experimental data and detailed protocols. We will explore the different mechanisms of inhibition, compare the potency and selectivity of leading tool compounds, and conclude by making a case for the rational design of covalent inhibitors, proposing the 4-(Bromomethyl)-2-chlorobenzonitrile scaffold as a promising starting point.
I. The Landscape of RIPK1 Inhibition: Diverse Mechanisms of Action
Small-molecule inhibitors of RIPK1 are broadly classified based on their binding mode to the kinase domain, which dictates their functional effects. The unique structural flexibility of the RIPK1 kinase domain, particularly a hydrophobic back pocket adjacent to the ATP-binding site, has enabled the development of highly selective allosteric inhibitors.[5][6]
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase in the ATP-binding pocket (the "hinge region").
-
Type II Inhibitors: These inhibitors bind to an inactive "DFG-out" conformation of the kinase, occupying the ATP pocket and extending into an adjacent allosteric site. This class includes compounds like ponatinib, which often exhibit activity against multiple kinases.[7]
-
Type III Inhibitors: This class represents the most selective group of RIPK1 inhibitors developed to date.[1] They are non-ATP competitive and bind exclusively to an allosteric back pocket, locking the kinase in a unique inactive conformation.[8] Necrostatin-1 (Nec-1) and its more potent and stable analog, Nec-1s, are the archetypal Type III inhibitors.[3][8]
II. The Next Frontier: Covalent RIPK1 Inhibition
While existing allosteric inhibitors have demonstrated excellent potency and selectivity, covalent inhibition presents a distinct and potentially advantageous therapeutic modality. Covalent inhibitors form a stable chemical bond with their target protein, typically with a reactive amino acid residue like cysteine or lysine near the active site. This can lead to prolonged target engagement, increased potency, and a duration of action that is not solely dependent on the inhibitor's pharmacokinetic profile.
The this compound scaffold is an intriguing starting point for the design of novel covalent RIPK1 inhibitors. The bromomethyl group is a reactive electrophile, a "warhead" capable of forming a covalent bond with a nucleophilic residue on the target protein.[9][10] By incorporating this reactive group into a scaffold that has affinity for the RIPK1 kinase domain, it is possible to design an inhibitor that first binds reversibly and then forms an irreversible covalent linkage, permanently inactivating the enzyme. The design principle would involve using the benzonitrile core to achieve initial binding and selectivity, positioning the reactive bromomethyl group to react with a nearby nucleophile in the RIPK1 active site.
III. Comparative Efficacy of Leading RIPK1 Inhibitors
To understand the performance landscape, we will compare several well-characterized, non-covalent RIPK1 inhibitors that represent different chemical classes and binding modes.
-
Necrostatin-1s (Nec-1s): An optimized analog of the original necroptosis inhibitor, Nec-1. It is a highly selective Type III allosteric inhibitor and a crucial tool compound for studying RIPK1 biology.[3] However, it possesses moderate potency and suboptimal pharmacokinetic properties.[3]
-
GSK'963: A structurally distinct, highly potent, and selective RIPK1 inhibitor. It demonstrates excellent potency in both biochemical and cellular assays across human and murine species and lacks the off-target activity against indoleamine-2,3-dioxygenase (IDO) seen with the original Nec-1.[11]
-
Benzoxazepinones (e.g., GSK2982772/GSK'481): A class of highly potent and exquisitely selective Type III inhibitors identified through DNA-encoded library screening.[12] Some members of this class, however, show significant species selectivity, with much greater potency against human RIPK1 than rodent orthologs, which can limit their utility in preclinical animal models.[12]
Biochemical assays measure the direct inhibitory effect of a compound on the purified RIPK1 enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).
| Compound | Inhibitor Type | Human RIPK1 IC50 (nM) | Assay Method | Reference |
| Nec-1s | Type III Allosteric | ~500 (EC50) | Cellular Assay | [13] |
| GSK'963 | Not Specified | 29 | FP Binding | [14][15] |
| GSK'481 | Type III Allosteric | 1.6 - 10 | ADP-Glo / FP | [12] |
| RIPA-56 | Type III Allosteric | 13 | Kinase Assay |
Note: Direct biochemical IC50 for Nec-1s can vary; cellular EC50 is often reported and reflects its moderate potency.
Cellular assays measure the ability of an inhibitor to block a specific RIPK1-dependent process in a living cell, most commonly necroptosis. This is reported as the half-maximal effective concentration (EC50).
| Compound | Cell Line | Human EC50 (nM) | Murine EC50 (nM) | Reference |
| Nec-1s | FADD-deficient Jurkat | 50 | - | [13] |
| GSK'963 | U937 | 4 | 1 (L929) | [11] |
| GSK'481 | U937 | 10 | 3200 (L929) | [12] |
| RIPA-56 | HT-29 | 28 | 27 (L929) | [13] |
| PK68 | HT-29 | ~20 | ~14-22 | [3] |
Analysis of Efficacy: The data clearly illustrate the evolution of RIPK1 inhibitors. While Nec-1s is a foundational tool, compounds like GSK'963 exhibit superior potency by orders of magnitude in both biochemical and cellular contexts. The benzoxazepinone class (represented by GSK'481) shows remarkable potency for human RIPK1 but highlights the critical importance of evaluating cross-species activity early in development. A compound like RIPA-56 shows a good balance of potency in both human and mouse cell lines, making it a valuable tool for translational studies.[13]
IV. The Critical Role of Kinase Selectivity
For any kinase inhibitor, selectivity is paramount to ensure that the observed biological effects are due to modulation of the intended target and to minimize off-target toxicities. GSK'963, for example, has been shown to be exceptionally selective, with no significant inhibition of over 339 other kinases when tested at a high concentration (10 µM).[11][14] This high degree of selectivity is a hallmark of the most promising RIPK1 inhibitors and is attributed to the unique nature of the allosteric binding pocket, which is not highly conserved across the human kinome.[1][5][6]
V. Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated assays are essential. Below are detailed protocols for two cornerstone assays in the evaluation of RIPK1 inhibitors.
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK1 activity.
Causality and Rationale: The ADP-Glo™ assay is chosen for its high sensitivity and robustness. It measures kinase activity by quantifying ADP production, a direct product of the phosphotransferase reaction. The use of a generic substrate like Myelin Basic Protein (MBP) allows for broad applicability, while the luminescent readout provides a wide dynamic range, suitable for high-throughput screening.
Step-by-Step Protocol:
-
Reagent Preparation: Thaw recombinant human RIPK1 enzyme, Myelin Basic Protein (MBP) substrate, ATP, and kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) on ice.
-
Compound Plating: Prepare serial dilutions of test inhibitors in DMSO. Further dilute into the kinase assay buffer and add 5 µL to the wells of a 96-well plate. Add 5 µL of buffer with DMSO for positive (100% activity) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute RIPK1 enzyme to the desired working concentration in kinase buffer and add 10 µL to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP/MBP substrate solution in kinase buffer. Initiate the kinase reaction by adding 10 µL of this solution to all wells.
-
Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.
-
ATP Depletion: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the remaining unconsumed ATP.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and uses the new ATP to drive a luciferase reaction.
-
Signal Readout: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls and fit the data to a dose-response curve to determine the IC50 value.
This assay quantifies the ability of an inhibitor to protect cells from a necroptotic stimulus. Cell death is measured by the uptake of a membrane-impermeant dye.
Causality and Rationale: The human colon adenocarcinoma cell line HT-29 is a well-validated model for TNFα-induced necroptosis. The combination of TNFα (the stimulus), a SMAC mimetic (to inhibit cIAPs and promote Complex II formation), and a pan-caspase inhibitor like z-VAD-fmk (to block apoptosis and force the cell toward necroptosis) provides a robust and specific necroptotic signal. Sytox Green is a fluorescent dye that cannot cross the membrane of live cells; its fluorescence upon binding to DNA in compromised cells provides a direct and quantifiable measure of necroptotic cell death.
Step-by-Step Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well clear-bottom black plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of the test inhibitors. Remove the culture medium from the cells and add fresh medium containing the diluted inhibitors. Incubate for 30-60 minutes at 37°C.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in culture medium. A typical cocktail for HT-29 cells is TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Cell Death Reporter: Add a cell-impermeant DNA dye (e.g., Sytox Green at 2.5 µM) to the induction cocktail.
-
Stimulation: Add the induction cocktail containing the dye to the wells.
-
Kinetic Measurement: Place the plate in a plate reader equipped with an incubator (37°C, 5% CO₂) and a fluorescence detector. Measure the fluorescence (e.g., 485 nm excitation / 520 nm emission) every 1-2 hours for 24 hours.
-
Data Analysis: For each time point, subtract the background fluorescence. Normalize the data to a "100% death" control (cells lysed with Triton X-100) and a "0% death" control (untreated cells). Plot the percent cell death against inhibitor concentration at a late time point (e.g., 24 hours) and fit the curve to determine the EC50 value.
VI. Visualizing the RIPK1 Signaling Pathway
The activation of RIPK1 by the TNF receptor 1 (TNFR1) is a key initiating event for necroptosis. Understanding this pathway is crucial for contextualizing the action of RIPK1 inhibitors.
Conclusion
The inhibition of RIPK1 kinase activity is a validated and highly promising strategy for the treatment of diseases driven by inflammation and necroptotic cell death. Great strides have been made in developing potent and selective allosteric inhibitors, with compounds like GSK'963 serving as best-in-class tool compounds for preclinical research. The comparative data show a clear progression toward inhibitors with single-digit nanomolar cellular potency and excellent selectivity.
Looking forward, the development of targeted covalent inhibitors represents a rational next step in the field. A scaffold such as This compound provides the chemical functionality—a reactive electrophilic warhead—necessary to pursue this strategy. By combining this reactive group with a selective RIPK1-binding motif, it may be possible to develop next-generation therapeutics with prolonged target engagement and superior in vivo efficacy, ultimately offering new hope for patients with RIPK1-driven diseases.
References
-
Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (2024, February 16). RIPK1 Inhibitors. Retrieved from [Link]
-
Delanghe, E., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1156829. [Link]
-
Delanghe, E., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers. [Link]
-
Qin, Y., et al. (2023). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B. [Link]
-
Zhang, T., et al. (2019). Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. Cell Death & Disease, 10(1), 45. [Link]
-
Petrie, E. J., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry, 66(5), 3236-3273. [Link]
-
Petrie, E. J., et al. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. ACS Publications. [Link]
-
Lill, J. R., et al. (2021). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. ACS Chemical Biology, 16(11), 2216-2227. [Link]
-
Berger, S. B., et al. (2015). Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Cell Death & Discovery, 1(1), 15009. [Link]
-
SanaClis. (2024). What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work?. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). GSK'963A is a potent and selective inhibitor of RIP1 kinase. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
-
Ren, Y., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 987897. [Link]
-
Patel, S., et al. (2021). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
-
ResearchGate. (n.d.). Selected crystal structures of RIPK1 with small-molecule inhibitors. Retrieved from [Link]
Sources
- 1. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-(Bromomethyl)-2-chlorobenzonitrile Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is not merely a procedural formality but a cornerstone of ensuring the efficacy, safety, and novelty of a synthesized molecule. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 4-(Bromomethyl)-2-chlorobenzonitrile and two of its pertinent isomers: 2-(Bromomethyl)-4-chlorobenzonitrile and 4-(Bromomethyl)-3-chlorobenzonitrile. As we will explore, the distinct electronic environments created by the varying placements of the bromomethyl, chloro, and nitrile substituents provide unique spectroscopic fingerprints, allowing for their unambiguous differentiation.
This comparison will be grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the predicted spectral data for each isomer, explaining the causal relationships between molecular structure and spectroscopic output.
The Isomers in Focus
A clear understanding of the isomeric structures is fundamental to interpreting their spectroscopic data. The positioning of the three functional groups on the benzene ring dictates the symmetry and the electronic distribution within the molecule, which in turn governs the chemical shifts and coupling constants observed in NMR spectroscopy, as well as the vibrational modes in IR spectroscopy.
Below is a graphical representation of the isomers under consideration:
Figure 1: Structures of the compared bromomethyl-chlorobenzonitrile isomers.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of each proton on the aromatic ring is influenced by the electronic effects (both inductive and resonance) of the substituents. More revealing, however, are the splitting patterns (multiplicity) and coupling constants (J-values), which provide direct evidence of the spatial relationship between neighboring protons.
Predicted ¹H NMR Data
| Isomer | Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| This compound | H-3 | ~7.8 | d | J ≈ 8 |
| H-5 | ~7.6 | dd | J ≈ 8, 2 | |
| H-6 | ~7.5 | d | J ≈ 2 | |
| -CH₂Br | ~4.5 | s | - | |
| 2-(Bromomethyl)-4-chlorobenzonitrile | H-3 | ~7.7 | d | J ≈ 2 |
| H-5 | ~7.5 | dd | J ≈ 8, 2 | |
| H-6 | ~7.6 | d | J ≈ 8 | |
| -CH₂Br | ~4.6 | s | - | |
| 4-(Bromomethyl)-3-chlorobenzonitrile | H-2 | ~7.9 | d | J ≈ 2 |
| H-5 | ~7.5 | d | J ≈ 8 | |
| H-6 | ~7.7 | dd | J ≈ 8, 2 | |
| -CH₂Br | ~4.5 | s | - |
Rationale Behind the Predictions:
-
The -CH₂Br Protons: In all three isomers, the benzylic protons of the bromomethyl group are expected to appear as a singlet around 4.5-4.6 ppm. This is due to the deshielding effect of the adjacent bromine atom and the aromatic ring. The absence of adjacent protons results in a singlet.
-
Aromatic Protons - A Tale of Three Patterns:
-
This compound: The aromatic region will display a characteristic three-proton system. The proton at C-6 will be a doublet due to coupling with H-5. H-5 will appear as a doublet of doublets, being split by both H-3 and H-6. H-3 will be a doublet from coupling to H-5. The relative positions of the substituents create a distinct pattern that is readily distinguishable.
-
2-(Bromomethyl)-4-chlorobenzonitrile: This isomer will also show a three-proton system in the aromatic region, but the chemical shifts and coupling will differ from its 4-bromo-2-chloro counterpart. The proton at C-3, being ortho to the electron-withdrawing nitrile group, will be significantly deshielded.
-
4-(Bromomethyl)-3-chlorobenzonitrile: The aromatic protons in this isomer will also present a unique three-proton pattern. The proton at C-2, situated between the chloro and nitrile groups, is expected to be the most deshielded of the aromatic protons in this molecule.
-
Figure 2: Key distinguishing features in the predicted ¹H NMR spectra.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, revealing the number of unique carbon environments and their electronic nature. The chemical shifts are highly sensitive to the substituents on the aromatic ring.
Predicted ¹³C NMR Data
| Isomer | Predicted No. of Aromatic Signals | Predicted δ (ppm) for -CH₂Br | Predicted δ (ppm) for -C≡N |
| This compound | 6 | ~32 | ~117 |
| 2-(Bromomethyl)-4-chlorobenzonitrile | 6 | ~33 | ~118 |
| 4-(Bromomethyl)-3-chlorobenzonitrile | 6 | ~32 | ~117 |
Rationale Behind the Predictions:
-
Number of Signals: Due to the lack of symmetry in all three isomers, each will exhibit six distinct signals in the aromatic region of the ¹³C NMR spectrum, in addition to the signals for the bromomethyl carbon and the nitrile carbon.
-
Chemical Shifts:
-
The bromomethyl carbon (-CH₂Br) is expected to resonate at approximately 32-33 ppm.
-
The nitrile carbon (-C≡N) will appear in the range of 117-118 ppm.
-
The aromatic carbons will have chemical shifts between approximately 125 and 140 ppm. The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced. For instance, the carbon bearing the chlorine atom will be deshielded, while the carbon attached to the nitrile group will appear at a characteristic downfield position.
-
While the number of signals may not differentiate the isomers, the precise chemical shifts of the aromatic carbons will provide a unique fingerprint for each compound.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is an excellent tool for confirming the presence of key functional groups. While it may be less definitive than NMR for distinguishing positional isomers, subtle shifts in vibrational frequencies can be observed.
Predicted Key IR Absorptions
| Isomer | C≡N Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~2230 | ~3100-3000 | ~850-550 | ~690-515 |
| 2-(Bromomethyl)-4-chlorobenzonitrile | ~2230 | ~3100-3000 | ~850-550 | ~690-515 |
| 4-(Bromomethyl)-3-chlorobenzonitrile | ~2230 | ~3100-3000 | ~850-550 | ~690-515 |
Rationale Behind the Predictions:
-
Nitrile Stretch (C≡N): All three isomers will exhibit a strong, sharp absorption band around 2230 cm⁻¹ characteristic of the nitrile group. The electronic environment can cause minor shifts in this frequency, but it will be present in all spectra.
-
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic ring will appear as a group of weaker bands just above 3000 cm⁻¹.[1]
-
Halogen Stretches (C-Cl and C-Br): The carbon-chlorine and carbon-bromine stretching vibrations appear in the fingerprint region of the spectrum (below 1000 cm⁻¹).[2] These bands can be difficult to assign definitively, especially in complex molecules, but their presence can be confirmed.[3]
-
Out-of-Plane Bending: The pattern of out-of-plane C-H bending bands between 900 and 675 cm⁻¹ is often diagnostic of the substitution pattern on a benzene ring.[4] Each isomer will have a unique pattern in this region, which can be a key differentiator.
Experimental Protocols
To obtain the high-quality data necessary for this comparative analysis, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzonitrile isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A relaxation delay of 2-5 seconds is recommended.
-
A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
-
Data Acquisition:
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to running the sample.
-
Figure 3: A generalized workflow for the spectroscopic analysis of the isomers.
Conclusion
The differentiation of this compound and its positional isomers is a task readily achievable through standard spectroscopic techniques. While IR spectroscopy confirms the presence of the requisite functional groups, ¹H NMR spectroscopy stands out as the definitive method for unambiguous identification. The unique splitting patterns and chemical shifts of the aromatic protons, dictated by the specific arrangement of the substituents, provide a clear and reliable fingerprint for each isomer. Supported by ¹³C NMR data, a comprehensive spectroscopic analysis allows researchers to proceed with confidence in the structural integrity of their synthesized compounds.
References
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Retrieved from [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)-4-chlorobenzonitrile. Retrieved from [Link]
-
YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
Sources
A Comparative Guide to the Applications of Substituted Benzyl Nitriles in Modern Chemistry
The benzyl nitrile scaffold, a seemingly simple aromatic ring attached to a cyanomethyl group (C₆H₅CH₂CN), is a cornerstone in synthetic chemistry.[1] Its true power, however, is unlocked through the strategic substitution on the phenyl ring. These modifications dramatically alter the molecule's electronic properties, steric profile, and reactivity, making substituted benzyl nitriles indispensable building blocks across pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides an in-depth comparison of their applications, grounded in experimental data and proven methodologies, to inform and empower researchers in their respective fields.
Part 1: Medicinal Chemistry - Engineering Bioactivity
The benzyl nitrile moiety is a privileged scaffold in drug design. The nitrile group's unique electronic properties—its strong dipole moment, ability to act as a hydrogen bond acceptor, and metabolic stability—allow it to serve as a versatile pharmacophore or a bioisostere for other functional groups like carbonyls.[4][5][6][7] Strategic substitutions on the benzyl ring fine-tune the molecule's interaction with biological targets, leading to potent and selective therapeutic agents.[5]
Enzyme Inhibition: A Tale of Two Proteases
Substituted benzyl nitriles are prominently featured in the design of inhibitors for various enzyme classes. The nitrile group often acts as an electrophilic "warhead," forming reversible covalent bonds with nucleophilic residues in the enzyme's active site, such as the cysteine in cathepsins or serine in dipeptidyl peptidase-4 (DPP-4).[4][8][9]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes:
DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic drugs that enhance insulin secretion by preventing the degradation of incretin hormones.[10][11][12][13] Many successful DPP-4 inhibitors incorporate a cyanobenzyl group. This group fits into the S1 pocket of the enzyme, where the nitrile forms a crucial hydrogen bond with the side chain of an arginine residue (Arg125).[14] This interaction is critical for the inhibitor's potency.
Cathepsin K Inhibitors for Osteoporosis:
Cathepsin K, a cysteine protease, is a primary target for osteoporosis treatment as it plays a key role in bone resorption.[15] Dipeptide nitriles have been extensively explored as cathepsin K inhibitors.[9][16] The nitrile group reversibly interacts with the active site cysteine (Cys25), forming a thioimidate adduct.[8][9] Modifications to the benzyl group and peptide backbone are used to enhance potency and selectivity over other cathepsins (e.g., B, L, S), which is crucial for minimizing off-target effects.[8]
Comparative Analysis of Inhibitor Potency:
The inhibitory potential (IC₅₀) of a compound is a key metric in drug discovery. The table below compares the potency of various substituted benzyl nitrile-containing inhibitors against their respective enzyme targets.
| Inhibitor Class | Compound | Substitution Pattern | Target | IC₅₀ (nM) | Reference |
| DPP-4 Inhibitor | Compound 45 (Xing et al.) | N1-cyanobenzyl on pyrimidine-2,4-dione | DPP-4 | 78 | [14] |
| Cathepsin K Inhibitor | Lead Structure 1 (Dipeptidyl nitrile) | Cbz-Leu-NH-CH₂-CN | Cathepsin K | 39 | [16] |
| Cathepsin K Inhibitor | Balicatib | Basic peptidic nitrile | Cathepsin K | 1.4 | [8] |
| Cathepsin K Inhibitor | Compound 21 (Robichaud et al.) | Peptidomimetic nitrile | Cathepsin K | 3 | [8] |
This table illustrates how modifications to the core structure, including substitutions on the benzyl ring or alterations to the peptidomimetic scaffold, can dramatically improve inhibitory potency.
Calcium Channel Blockers: The Case of Verapamil
Verapamil is a well-known calcium channel blocker used to treat hypertension and angina.[17] Its structure features a highly substituted benzyl nitrile derivative. The synthesis of Verapamil hinges on the alkylation of a substituted benzyl nitrile, specifically 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, demonstrating the scaffold's role as a key intermediate in building complex pharmaceutical agents.[18][19][20] The nitrile group and the tertiary amine are considered essential for its pharmacological activity.[17]
Experimental Protocol: General Enzyme Inhibition Assay (DPP-4 as an example)
This protocol outlines a standard fluorescence-based assay to determine the IC₅₀ of a test compound. The causality behind this choice is its high sensitivity and throughput, allowing for rapid screening of multiple compounds.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a substituted benzyl nitrile derivative) in DMSO.
-
Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the test compound. For the control, add 10 µL of DMSO.
-
Add 20 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. A self-validating system requires running a positive control (a known DPP-4 inhibitor) and a negative control (no inhibitor) to ensure the assay is performing correctly.
-
Diagram: Mechanism of Covalent Inhibition
Caption: Reversible covalent inhibition of a cysteine protease by a nitrile warhead.
Part 2: Agrochemicals - Protecting Crops with Precision
Substituted benzyl nitriles are also workhorses in the agrochemical industry, primarily as herbicides. The substitution pattern on the aromatic ring is key to both their herbicidal activity and their selectivity, allowing them to control weeds without harming crops.
Hydroxybenzonitrile Herbicides: Bromoxynil and Ioxynil
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and Ioxynil (4-hydroxy-3,5-diiodobenzonitrile) are selective, post-emergent contact herbicides used to control broad-leaved weeds.[21][22][23]
Mechanism of Action: Their primary mode of action is the inhibition of photosynthesis at photosystem II.[22][24][25] They also act as uncouplers of oxidative phosphorylation, disrupting the plant's energy production.[21][24][25] The hydroxyl group and the halogen substituents are critical for this activity. The choice of iodine (Ioxynil) versus bromine (Bromoxynil) affects the compound's potency and spectrum of controlled weeds.
Comparative Efficacy:
The efficacy of these herbicides is dependent on the weed species, growth stage, and environmental conditions. Data often compares the percentage of weed control at a given application rate.
| Herbicide | Key Substituents | Primary Mode of Action | Typical Application Rate | Target Weeds | Reference |
| Bromoxynil | 3,5-dibromo, 4-hydroxy | Photosynthesis & OxPhos Inhibitor | 280-560 g/ha | Broadleaf weeds | [25] |
| Ioxynil | 3,5-diiodo, 4-hydroxy | Photosynthesis & OxPhos Inhibitor | 300-900 g/ha | Broadleaf weeds (esp. in onions) | [22] |
| Chloroxynil | 3,5-dichloro, 4-hydroxy | Photosystem II Inhibitor | Varies | Broadleaf weeds | [23] |
This table highlights how changing the halogen substituents (Cl, Br, I) on the 4-hydroxybenzonitrile core creates distinct herbicides with specific use cases.
Acaricidal and Insecticidal Properties
Recent studies have also identified benzyl nitrile and its derivatives as potent acaricides (tick-killing agents). A study on Haemaphysalis longicornis, the causative agent of severe fever with thrombocytopenia syndrome (SFTS), found that unsubstituted benzyl nitrile exhibited the highest acaricidal activity among several analogues tested.[26]
Structure-Activity Relationship (SAR) in Acaricides:
| Compound | LD₅₀ against H. longicornis Larvae (μg/cm³) | LD₅₀ against H. longicornis Adults (μg/cm³) | Reference |
| Benzyl nitrile | 0.56 | 9.19 | [26] |
| Benzoyl nitrile | 3.24 | 15.47 | [26] |
| Phenyl nitrile | 5.45 | 17.48 | [26] |
The experimental data clearly shows that the methylene bridge in benzyl nitrile is crucial for its high acaricidal potency compared to analogues where the nitrile is directly attached to the ring (phenyl nitrile) or separated by a carbonyl (benzoyl nitrile).[26]
Diagram: Agrochemical Discovery Workflow
Caption: A typical workflow for the discovery and development of new herbicides.
Part 3: Organic Synthesis & Materials Science
Beyond direct bioactivity, the benzyl nitrile framework is a master key in synthetic chemistry, providing access to a vast array of other functional groups and forming the backbone of advanced materials.
A Versatile Synthetic Intermediate
The true synthetic utility of benzyl nitriles lies in the reactivity of the nitrile group and the adjacent "active methylene" carbon.[1]
-
Hydrolysis: The nitrile can be hydrolyzed to yield phenylacetic acids, which are precursors to fragrances and pharmaceuticals.[1]
-
Reduction: Hydrogenation of the nitrile group provides phenethylamines, a core structure in many alkaloids and stimulants.[1]
-
Pinner Reaction: Reaction with alcohols under acidic conditions yields phenylacetic acid esters.[1]
-
C-C Bond Formation: The methylene protons are acidic and can be deprotonated with a strong base, creating a nucleophilic carbanion that can be used for alkylation, as seen in the synthesis of Verapamil.[18]
Experimental Protocol: Kolbe Nitrile Synthesis of Benzyl Cyanide
This classic protocol is a reliable method for preparing benzyl cyanide from benzyl chloride. The choice of a phase-transfer catalyst can be introduced to improve yields with less soluble cyanide salts.
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium cyanide (NaCN) in a mixture of water and ethanol.
-
Reaction: Gently warm the NaCN solution. Through the dropping funnel, add benzyl chloride, either neat or dissolved in ethanol, over 30-45 minutes. The ethanol acts as a co-solvent to facilitate the reaction between the organic benzyl chloride and the aqueous/alcoholic cyanide solution.[27]
-
Reflux: Heat the mixture under reflux for 2-4 hours to drive the Sₙ2 reaction to completion.
-
Workup: After cooling, filter the mixture to remove the precipitated sodium chloride. Distill off the ethanol. The remaining liquid will separate into two layers.
-
Purification: Separate the organic layer (crude benzyl cyanide) and purify it by vacuum distillation. The final product is a colorless oily liquid.[27]
Building Blocks for Functional Polymers
The nitrile group is a valuable functional handle for creating high-performance polymers. Its polarity and ability to undergo cycloaddition and other reactions allow for the synthesis of materials with enhanced thermal stability, chemical resistance, and specific functionalities.[28]
For instance, lignin-inspired aldehydes can be converted into nitrile-containing methacrylate monomers. The subsequent polymerization of these monomers can lead to bio-based polymers with very high glass transition temperatures (Tg), a desirable property for durable plastics.[29] The strong dipole-dipole interactions between the nitrile groups hinder polymer chain motion, significantly raising the Tg.[29]
Diagram: Synthetic Utility of Benzyl Nitrile
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 13. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidomimetic inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ioxynil - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. apvma.gov.au [apvma.gov.au]
- 26. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. researchgate.net [researchgate.net]
- 29. lup.lub.lu.se [lup.lub.lu.se]
A Comparative Guide to Stereoselective Reactions Involving 4-(Bromomethyl)-2-chlorobenzonitrile: Strategies and Performance
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern chemical synthesis. The introduction of chiral centers into molecular scaffolds is paramount for modulating biological activity and optimizing pharmacokinetic profiles. 4-(Bromomethyl)-2-chlorobenzonitrile serves as a versatile building block in medicinal chemistry, and the ability to control the stereochemical outcome of its reactions is of significant interest. This guide provides an in-depth comparison of key strategies for achieving stereoselectivity in reactions involving this important reagent, with a focus on asymmetric alkylation methodologies.
This document will explore two prominent approaches for inducing chirality in reactions with this compound: the use of chiral auxiliaries and the application of phase-transfer catalysis. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data where available for analogous systems, and provide detailed protocols to enable researchers to implement these techniques in their own laboratories.
The Challenge of Stereocontrol
Reactions involving the benzylic bromide of this compound with nucleophiles typically proceed through an SN2 mechanism. When the nucleophile is prochiral, the reaction can lead to the formation of a new stereocenter. Without a source of chiral information, the product will be a racemic mixture of enantiomers. Achieving a high degree of stereoselectivity, meaning the preferential formation of one enantiomer over the other, requires a chiral catalyst or a chiral auxiliary to guide the approach of the nucleophile.
Chiral Auxiliary-Mediated Alkylation: A Classic Approach
One of the most reliable and well-established methods for asymmetric alkylation involves the use of a chiral auxiliary. This strategy entails the temporary attachment of a chiral molecule to the prochiral nucleophile. The steric and electronic properties of the auxiliary then direct the incoming electrophile, in this case, this compound, to one face of the nucleophile, leading to a diastereoselective reaction. The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.
Among the most successful chiral auxiliaries are the Evans oxazolidinones.[1] These rigid, bicyclic systems provide a well-defined chiral environment that effectively shields one face of the enolate derived from an acylated oxazolidinone.
Illustrative Reaction Scheme and Performance
Table 1: Representative Performance of Evans Oxazolidinones in Asymmetric Alkylation with Benzylic Bromides [2]
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 |
This data is representative of the general class of reactions and serves as a benchmark.
Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone
This protocol outlines the general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, a common prochiral nucleophile, with a benzylic bromide like this compound.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.05 equiv.) at -78 °C under an inert atmosphere.
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) to generate the enolate.
-
After 30 minutes, add a solution of this compound (1.2 equiv.) in THF.
-
Stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated N-acyl oxazolidinone can be cleaved under various conditions to yield different functional groups (e.g., carboxylic acid, alcohol, aldehyde) while preserving the newly formed stereocenter. For example, hydrolysis with lithium hydroxide in a mixture of THF and water will yield the corresponding carboxylic acid.
Caption: Workflow for chiral auxiliary-mediated asymmetric alkylation.
Phase-Transfer Catalysis: An Efficient Alternative
Phase-transfer catalysis (PTC) offers a powerful and often more atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this methodology, a chiral catalyst, typically a quaternary ammonium salt derived from a natural product like a Cinchona alkaloid, facilitates the transfer of a nucleophile from an aqueous or solid phase to an organic phase containing the electrophile. The chiral catalyst forms a tight ion pair with the nucleophile, creating a chiral environment that directs the subsequent alkylation.
This approach is particularly well-suited for the asymmetric alkylation of prochiral nucleophiles such as glycine imines and active methylene compounds.
Asymmetric Alkylation of Glycine Imines
The enantioselective alkylation of glycine imines is a powerful method for the synthesis of non-natural α-amino acids. Chiral phase-transfer catalysts have been shown to be highly effective in this transformation.
While a direct example with this compound is not prominent in the literature, studies with various benzyl bromides demonstrate the high efficiency of this method, often achieving excellent yields and enantiomeric excesses.[3][4]
Table 2: Representative Performance of Chiral Phase-Transfer Catalysts in the Alkylation of Glycine Imines with Benzyl Bromides [4]
| Catalyst | Electrophile | Base | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinchona-derived Quaternary Ammonium Salt | Benzyl bromide | CsOH·H₂O | 98 | 99.9 |
This data is representative of the general class of reactions and serves as a benchmark.
Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation of a Glycine Imine
This protocol provides a general procedure for the enantioselective alkylation of a glycine imine with this compound under phase-transfer conditions.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv.)
-
This compound (1.1 equiv.)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (1-10 mol%)
-
Aqueous base (e.g., 50% KOH or CsOH)
-
Organic solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a stirred solution of the N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in the organic solvent, add the aqueous base at the desired temperature (often between -40 °C and room temperature).
-
Add this compound and continue stirring until the reaction is complete (monitor by TLC).
-
Separate the aqueous and organic layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
The resulting alkylated glycine imine can be deprotected to yield the free α-amino acid ester.
Caption: Mechanism of asymmetric phase-transfer catalysis.
Comparison of Methodologies
| Feature | Chiral Auxiliary-Mediated Alkylation | Asymmetric Phase-Transfer Catalysis |
| Stoichiometry | Requires stoichiometric amounts of the chiral auxiliary. | Catalytic amounts of the chiral catalyst are sufficient (typically 1-10 mol%). |
| Atom Economy | Lower, as the auxiliary is attached and then removed. | Higher, as no auxiliary needs to be incorporated and cleaved. |
| Substrate Scope | Broad, applicable to a wide range of acyl derivatives. | Generally effective for nucleophiles with sufficient acidity (e.g., glycine imines, β-keto esters). |
| Predictability | Highly predictable stereochemical outcome based on well-established models for auxiliaries like Evans oxazolidinones. | Stereochemical outcome is highly dependent on the catalyst structure and reaction conditions. |
| Work-up & Purification | Requires additional steps for attachment and cleavage of the auxiliary. | Generally simpler work-up procedures. |
| Cost | Can be more expensive due to the cost of the stoichiometric auxiliary. | Potentially more cost-effective due to the catalytic nature of the process. |
Conclusion
Both chiral auxiliary-mediated alkylation and asymmetric phase-transfer catalysis represent powerful strategies for controlling the stereochemistry of reactions involving this compound. The choice between these methods will depend on the specific synthetic goals, the nature of the nucleophile, and considerations of cost and atom economy.
The use of Evans-type chiral auxiliaries offers a highly reliable and predictable method for achieving excellent diastereoselectivity, albeit at the cost of atom economy. Asymmetric phase-transfer catalysis, on the other hand, provides a more efficient and sustainable approach, particularly for the synthesis of chiral α-amino acid derivatives.
For researchers and drug development professionals, a thorough understanding of these methodologies is essential for the rational design and synthesis of enantiomerically pure molecules. The protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of stereoselective reactions with this compound, ultimately enabling the creation of novel and potent therapeutic agents.
References
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer C
- Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer C
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst - The Journal of Organic Chemistry - Figshare [figshare.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Bromomethyl)-2-chlorobenzonitrile
For professionals engaged in the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 4-(Bromomethyl)-2-chlorobenzonitrile is a valuable reagent in organic synthesis, its hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that the disposal of this compound is handled with the highest standards of safety, protecting both laboratory personnel and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Waste Protocol
This compound is not merely a chemical to be discarded; it is a hazardous substance whose properties dictate its entire lifecycle management, from handling to final disposal. Understanding its hazard profile is the first principle of safe operation. The compound is classified with significant acute and chronic hazards, which legally and ethically mandate its treatment as regulated hazardous waste.
Its primary risks stem from its chemical structure: a halogenated (bromine and chlorine) benzonitrile. This combination results in considerable biological reactivity.
Table 1: GHS Hazard Classification for this compound and Analogs
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed | [1][2][3] |
| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin | [2][3] |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage or causes skin irritation | [3][4][5][6] |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage or irritation | [2][3][5] |
| Acute Toxicity, Inhalation | Category 3/4 | Toxic or Harmful if inhaled | [2][3] |
Note: Classifications may vary slightly between suppliers, but the overall hazard profile remains consistent.
The causality is clear: the presence of bromine and chlorine atoms classifies this compound as a halogenated organic waste .[7] This is the single most important factor in its disposal, as halogenated waste streams have specific disposal requirements, primarily high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and hydrobromic acid.[8][9] Co-mingling this waste with non-halogenated solvents is a costly and dangerous error, as it contaminates the entire container, forcing the entire volume to be treated via the more expensive halogenated disposal route.[10][11]
Immediate Safety Protocols & Spill Management
Before any disposal is considered, safe handling is paramount. In the event of a spill or when preparing waste containers, the immediate priority is to isolate the hazard and protect personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The required equipment is dictated by the compound's corrosive and toxic properties.
| PPE Category | Item | Specifications and Standards | Rationale |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Must conform to OSHA 29 CFR 1910.133 or EN 166 standards. | Protects against splashes and dust, preventing severe eye damage.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. | Prevents dermal absorption, which is a key route of toxic exposure.[12][13] |
| Body Protection | Chemical-Resistant Lab Coat | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if handling outside a fume hood or if dust is generated. | Prevents inhalation of toxic dust or vapors.[4][6] |
Spill Response Protocol
Your response must be swift, confident, and methodical.
For Minor Spills (e.g., <100 mL of solution or a few grams of solid in a fume hood):
-
Alert Personnel: Immediately notify others in the lab.
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Using scoops or other appropriate tools, carefully sweep the absorbed material into a designated, properly labeled hazardous waste container.[2][15]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the spill according to your institution's EHS procedures.
For Major Spills (e.g., outside a fume hood, large volume):
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory. Activate the fire alarm if necessary to ensure a full evacuation.[16]
-
ISOLATE: Close the laboratory doors to contain the spill.
-
REPORT: Call your institution's emergency response number and provide the chemical name, location, and approximate quantity of the spill.
-
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL YOURSELF. Wait for the trained EHS response team.
The Core Disposal Workflow: A Step-by-Step Guide
This protocol ensures that waste containing this compound is managed in a compliant and safe manner from the point of generation to final disposal.
Step 1: Waste Segregation
This is the foundational step. As a halogenated organic compound, all waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[7][16]
-
Causality: Segregation prevents dangerous reactions with incompatible chemicals and ensures the waste is sent to the correct treatment facility.[11] For example, mixing this compound with strong bases should be avoided.[15] It also prevents the costly contamination of non-halogenated waste streams.[10]
Step 2: Containerization
The choice of container is critical for preventing leaks and ensuring chemical compatibility.
-
Action: Use only a designated, leak-proof container provided by your EHS department, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[11][16]
-
Validation: The container must have a screw-top cap that can be securely sealed.[16] It must be in good condition, free from cracks or degradation. Never use aluminum or galvanized containers.[17]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety.
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[11]
-
Validation: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents. Do not use abbreviations.[16]
-
The approximate concentration or percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive).
-
The date accumulation started.
-
Step 4: Accumulation and Storage
Waste must be stored safely at its point of generation, known as a Satellite Accumulation Area (SAA).
-
Action: Keep the sealed waste container in a designated SAA, which must be at or near the process generating the waste.
-
Validation: The container must be stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[11] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[17] The container must remain closed at all times except when actively adding waste.[10][16]
Step 5: Final Disposal
The final step is the transfer of waste to trained professionals.
-
Action: Once the container is nearly full (do not exceed 90% capacity), arrange for pickup through your institution's EHS department or licensed waste contractor.[14]
-
Validation: Follow your institution's specific procedure for requesting a waste pickup. Do not attempt to transport the waste off-site yourself. The ultimate disposal method will almost certainly be high-temperature incineration at a licensed facility, which is the standard for halogenated organic wastes.[8][14][18]
Disposal of Contaminated Materials
Any item that comes into direct contact with this compound is considered hazardous waste and must be disposed of accordingly.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.[19]
-
Glassware and Equipment: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone). The rinsate must be collected as halogenated liquid hazardous waste. After rinsing, the glassware can be washed normally.
-
Empty Reagent Bottles: The original container of this compound must be managed as hazardous waste. Do not discard it in regular trash or glass recycling. It should be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated waste. The defaced, rinsed bottle can then be disposed of according to your EHS guidelines.
Logical Workflow for Disposal
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. bucknell.edu [bucknell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. capotchem.cn [capotchem.cn]
- 19. earthsafeppe.com [earthsafeppe.com]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-2-chlorobenzonitrile
For the modern researcher, pushing the boundaries of science and drug development requires not only intellectual rigor but also an unwavering commitment to safety. The handling of highly reactive and hazardous compounds is a daily reality, and among these, 4-(Bromomethyl)-2-chlorobenzonitrile demands our utmost respect and diligence. This guide provides an in-depth, experience-driven framework for the safe handling of this potent chemical, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety within your laboratory.
Understanding the Hazard: Why this compound Demands Respect
This compound is a trifecta of chemical hazards. Its benzylic bromide functional group makes it a potent lachrymator , causing severe irritation and tearing upon exposure to the eyes.[1][2][3] Furthermore, this functional group classifies the compound as a powerful alkylating agent , meaning it can react with and modify biological macromolecules like DNA. This property suggests potential mutagenic effects and necessitates handling with extreme caution.[4][5] The presence of the nitrile group and the chlorinated aromatic ring also contributes to its overall toxicity.[6][7][8]
Contact with this compound can cause severe burns to the skin and eyes.[1][5] Inhalation of its dust or vapors can lead to irritation of the respiratory tract, coughing, and shortness of breath, with higher exposures potentially causing a life-threatening buildup of fluid in the lungs (pulmonary edema).[1][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent both acute and long-term health effects.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against this compound relies on a multi-layered defense, where each component of your PPE ensemble plays a specific and crucial role. The selection of PPE should always be informed by a thorough risk assessment of the specific procedure being undertaken.
Engineering Controls: Your First Line of Defense
Before considering wearable PPE, robust engineering controls must be in place. All handling of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[9][10] The fume hood provides critical ventilation to capture and exhaust harmful dust and vapors, minimizing your exposure.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a comprehensive PPE ensemble is essential for safeguarding against accidental exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirements | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, ANSI Z87.1-rated Safety Goggles with Side Shields, Face Shield | Protects against inhalation of fine particles and accidental splashes to the face and eyes. Double gloving provides an extra layer of protection against permeation. |
| Preparing Solutions | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield | The risk of splashes is highest during dissolution. Chemical splash goggles and a face shield are mandatory to protect the eyes and face.[11][12] |
| Running Reactions | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles | Continuous protection is necessary throughout the reaction. |
| Work-up and Purification | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles, Face Shield | Procedures such as extractions and chromatography carry a significant risk of splashes and aerosol generation. |
| Waste Disposal | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles | Handling of contaminated waste requires full protection to prevent secondary exposure. |
A Deeper Dive into Your PPE Choices
-
Hand Protection: Standard disposable nitrile gloves offer limited protection and should be considered for incidental contact only.[12] For handling this compound, double gloving with nitrile gloves is the minimum requirement. For extended operations or when handling larger quantities, consider wearing a more robust glove, such as a Silver Shield® glove, underneath a disposable nitrile glove. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[10]
-
Body Protection: A standard cotton lab coat is insufficient. A chemical-resistant lab coat , preferably one that is cuffed and closes in the back, should be worn.[11] This provides a barrier against splashes and prevents the contamination of your personal clothing.
-
Eye and Face Protection: Due to its lachrymatory and corrosive nature, eye protection is non-negotiable. Chemical splash goggles that form a seal around the eyes are mandatory.[11][13] For any procedure with a heightened risk of splashing, such as when preparing solutions or during work-up, a full-face shield must be worn in addition to the goggles.[12]
-
Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved N95 respirator should be readily available for emergency situations, such as a spill outside of the fume hood. For large spills, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[14]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Disposal Plan: Managing the Aftermath
Proper disposal of this compound and all contaminated materials is a critical component of a safe handling protocol.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated filter paper, and any other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent washes containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and bench paper, should be considered contaminated and disposed of in a designated hazardous waste container.
Decontamination:
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood. A common and effective method for deactivating alkylating agents is to rinse the equipment with a solution of sodium thiosulfate.[4] Alternatively, rinsing with a solution of sodium dodecyl sulfate in isopropanol has also been shown to be effective in removing similar hazardous drugs from surfaces.[15] After the initial decontamination rinse, glassware should be washed with soap and water and then solvent rinsed.
-
Work Surfaces: The interior surfaces of the fume hood should be wiped down with a suitable decontaminating solution after each use. A solution of 0.5% sodium hypochlorite followed by a wipe with 70% isopropanol can be effective.[15][16]
By adhering to these rigorous safety protocols and fostering a deep understanding of the risks associated with this compound, you can ensure a safe and productive research environment. Remember, in the world of advanced chemical synthesis, safety is not just a set of rules, but a mindset that underpins every successful discovery.
References
-
Lunn, G., & Sansone, E. B. (1991). Evaluation of methods for destruction of some alkylating agents. Journal of Environmental Pathology, Toxicology and Oncology, 10(4-5), 240-246. [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]
-
Bussières, J. F., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLOS ONE, 15(6), e0233946. [Link]
-
Fisher Scientific. (n.d.). Benzyl bromide Safety Data Sheet. [Link]
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1225 - BENZYL BROMIDE. [Link]
-
West Chester University. (n.d.). Selecting PPE for the Laboratory. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
-
University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Bussières, J. F., et al. (2021). Evaluation of decontamination strategies for cyclophosphamide. Journal of Oncology Pharmacy Practice, 27(5), 1125-1132. [Link]
-
Roberts, S., et al. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. [Link]
-
Queruau Lamerie, T., et al. (2013). Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. Journal of Oncology Pharmacy Practice, 19(2), 123-131. [Link]
-
University of California, Merced. (n.d.). Choosing The Correct PPE. [Link]
-
American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. [Link]
-
University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
-
University of Louisville. (2022). Pro-Handling of Reactive Chemicals. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 4. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 14. epa.gov [epa.gov]
- 15. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
